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6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one Documentation Hub

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  • Product: 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one
  • CAS: 90345-37-2

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization and Synthetic Methodology of 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Executive Summary The compound 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS: 90345-37-2), frequently referred to by its tautomeric name 5-isopropylpyrimidine-4,6-diol , is a critical heterocyclic building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS: 90345-37-2), frequently referred to by its tautomeric name 5-isopropylpyrimidine-4,6-diol , is a critical heterocyclic building block in modern medicinal chemistry. It serves as a direct precursor to 4,6-dichloro-5-isopropylpyrimidine [1], an intermediate utilized in the synthesis of GPR119 agonists for metabolic disorders [2] and novel pyrimidine derivatives that inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production [3].

This whitepaper provides an in-depth, self-validating guide to the synthesis, mechanistic causality, and spectroscopic characterization of this compound, designed for researchers and drug development professionals.

Synthetic Methodology and Mechanistic Causality

The synthesis of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one relies on the base-catalyzed condensation of an amidine with a substituted malonate [4]. The protocol below is engineered for high yield and high purity, with explicit causality provided for each physicochemical intervention.

Step-by-Step Synthetic Protocol
  • Reactor Preparation: Equip a dry, 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and an inert argon atmosphere to prevent oxidative degradation of the enolate intermediate.

  • Base Activation: Add 250 mL of anhydrous methanol to the reactor. Slowly add sodium methoxide (NaOMe, 3.0 equivalents) under continuous stirring.

    • Causality: A strong base in excess is required to fully deprotonate diethyl isopropylmalonate, driving the equilibrium toward the reactive enolate, and to neutralize the acetate counter-ion of the formamidine salt.

  • Reagent Addition: Introduce formamidine acetate (1.2 equivalents) followed by diethyl isopropylmalonate (1.0 equivalent).

    • Causality: Formamidine acetate is utilized instead of the free base due to its superior bench stability and hygroscopic resistance, ensuring precise stoichiometric control.

  • Condensation & Reflux: Heat the reaction mixture to reflux (~65 °C) for 14 hours.

    • Causality: The dual nucleophilic acyl substitution required to close the pyrimidine ring possesses a high activation energy barrier; extended thermal energy ensures complete cyclization.

  • Neutralization & Precipitation (Critical Step): Cool the mixture to ambient temperature and remove the methanol under reduced pressure. Dissolve the crude sodium salt in minimal distilled water. Slowly titrate with 2M HCl until the pH reaches exactly 5.0–6.0.

    • Causality: The target pyrimidinone is highly amphoteric. At alkaline pH, it remains a water-soluble sodium enolate; at highly acidic pH, the ring nitrogens protonate to form soluble hydrochlorides. The isoelectric point (pH 5-6) forces the neutral tautomer to precipitate out of the aqueous phase, maximizing isolated yield.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold distilled water to remove residual NaCl, and dry in a vacuum oven at 60 °C for 24 hours.

SynthesisWorkflow A Diethyl Isopropylmalonate + Formamidine Acetate B Base-Catalyzed Condensation (NaOMe / MeOH, Reflux) A->B Reagents mixed C Intermediate Enolate Formation B->C Deprotonation D Cyclization & Acidification (HCl to pH 5-6) C->D Ring closure E 5-Isopropylpyrimidine-4,6-diol (Enol Form) D->E Precipitation F 6-Hydroxy-5-(propan-2-yl)- 3,4-dihydropyrimidin-4-one (Keto Form) E->F Tautomerization (Solvent dependent)

Fig 1. Synthetic workflow and tautomeric equilibrium of the pyrimidinone derivative.

Spectroscopic Characterization

The structural elucidation of this compound requires careful solvent selection. The molecule exists in a dynamic lactam-lactim (keto-enol) tautomeric equilibrium. In the solid state, it forms an extensive intermolecular hydrogen-bonded lattice, rendering it completely insoluble in non-polar NMR solvents like CDCl₃.

Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is mandated for NMR analysis. As a strong hydrogen-bond acceptor, DMSO disrupts the polymeric lattice, solubilizing the compound and stabilizing the tautomeric exchange to yield interpretable, time-averaged spectra [5].

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆, 298 K)

Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Assignment & Causality
11.80 Broad singlet - 2H -OH / -NH : Extreme broadening is caused by rapid chemical exchange between the keto and enol tautomers in solution.
8.05 Singlet - 1H C2-H : Highly deshielded due to the electron-withdrawing effect of the two adjacent ring nitrogen atoms.
2.95 Septet 7.1 1H -CH(CH₃)₂ : Split into 7 peaks (n+1 rule) by the 6 equivalent protons of the adjacent methyl groups.

| 1.15 | Doublet | 7.1 | 6H | -CH(CH₃)₂ : Split into 2 peaks by the single adjacent methine proton. |

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆, 298 K)

Chemical Shift (δ, ppm) Assignment Carbon Environment
165.0 C4, C6 Carbonyl (C=O) / Enol (C-OH) carbons. Time-averaged due to tautomerism.
148.5 C2 Amidine-like carbon (N-C=N), heavily deshielded.
108.0 C5 Aliphatic-substituted ring carbon (C=C).
23.5 -CH(CH₃)₂ Isopropyl methine carbon.

| 20.5 | -CH(CH₃)₂ | Isopropyl methyl carbons (equivalent). |

Infrared (IR) and Mass Spectrometry (LC-MS) Data

Table 3: Key Infrared (IR) Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Vibration Type Structural Implication
3100 – 2800 (br) ν(O-H) / ν(N-H) Confirms extensive intermolecular H-bonding in the solid state.
2960 ν(C-H) Aliphatic C-H stretching from the isopropyl moiety.
1650 ν(C=O) Amide I band, confirming the presence of the 3,4-dihydropyrimidin-4-one (keto) tautomer.

| 1600 | ν(C=C) / ν(C=N)| Aromatic/heterocyclic ring stretching vibrations. |

Table 4: LC-MS (ESI+) Data

Parameter Value Validation Note
Calculated m/z [M+H]⁺ 155.08 Based on molecular formula C₇H₁₀N₂O₂.

| Observed m/z [M+H]⁺ | 155.1 | Confirms molecular weight; positive ESI easily protonates the pyrimidine ring. |

Analytical Validation Protocols

To ensure trustworthiness and reproducibility, the spectroscopic data must be acquired using a self-validating protocol.

Step-by-Step NMR Validation Workflow
  • Sample Preparation: Weigh exactly 15 mg of the dried analyte. Dissolve completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Insert the 5 mm NMR tube into the spectrometer. Lock the magnetic field to the deuterium frequency of DMSO-d₆.

  • Data Acquisition:

    • For ¹H NMR: Execute a standard 1D pulse sequence (e.g., zg30) with 16 scans to achieve a high signal-to-noise ratio.

    • For ¹³C NMR: Execute a proton-decoupled sequence (e.g., zgpg30) with a minimum of 1024 scans due to the lower natural abundance of ¹³C and the lack of NOE enhancement on quaternary carbons (C2, C4, C5, C6).

  • Internal Referencing: Post-Fourier transform, manually phase the spectra. Calibrate the chemical shift axis by setting the residual non-deuterated DMSO pentet to exactly 2.50 ppm (¹H) and the DMSO heptet to 39.52 ppm (¹³C). This internal referencing validates the accuracy of the reported shifts.

NMRWorkflow S1 Sample Preparation (Dissolution in DMSO-d6) S2 1H NMR Acquisition (400 MHz, 298 K) S1->S2 S3 13C NMR Acquisition (100 MHz, 298 K) S1->S3 S4 Data Processing (Fourier Transform & Phasing) S2->S4 S3->S4 S5 Signal Assignment (Keto-Enol Dynamics) S4->S5

Fig 2. Spectroscopic data acquisition and interpretation workflow for NMR validation.

References

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • WO2012116666A1 - Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin e2, method of production thereof and use thereof Source: Google Patents / WIPO URL
  • Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]

  • List of Organic Substances (Diethyl Isopropylmalonate) Source: RamanLife Chemical Database URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Biological Activity and Pharmacological Utility of 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Executive Summary The compound 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS 90345-37-2)—frequently referred to by its tautomeric nomenclature, 5-isopropylpyrimidine-4,6-diol—is a highly specialized pyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS 90345-37-2)—frequently referred to by its tautomeric nomenclature, 5-isopropylpyrimidine-4,6-diol—is a highly specialized pyrimidine building block. While the bare scaffold exhibits limited direct biological activity due to its high polarity and tautomeric instability, it serves as an obligate pharmacophore precursor in the synthesis of advanced therapeutics. Specifically, it is the foundational intermediate for generating polysubstituted pyrimidines that act as potent, dual inhibitors of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) .

This whitepaper details the structural chemistry, downstream biological targets, and the self-validating experimental protocols required to harness this scaffold for anti-inflammatory and oncological drug development.

Structural Chemistry and Tautomeric Profiling

The structural architecture of CAS 90345-37-2 consists of a pyrimidine core functionalized with an isopropyl (propan-2-yl) group at the C5 position. The C4 and C6 positions bear oxygen functionalities that exist in a dynamic tautomeric equilibrium between the aromatic diol form (pyrimidine-4,6-diol) and the keto-enol form (6-hydroxy-pyrimidin-4(3H)-one).

Causality in Drug Design: The C5-isopropyl group is not merely a structural placeholder; it is a critical lipophilic anchor. In the binding pockets of target enzymes (such as the hydrophobic side-pockets of COX-2), this aliphatic bulk enhances van der Waals interactions, significantly increasing the selectivity index compared to unsubstituted pyrimidines. However, the highly polar keto-enol system of the base scaffold restricts passive transcellular diffusion, necessitating chemical activation to unlock its biological potential.

Biological Activity: From Scaffold to Active Therapeutics

Direct in vitro screening of the base scaffold often yields high IC50 values (>100 µM) in cellular assays due to poor membrane permeability. Its true biological utility is realized through its conversion into the activated intermediate 4,6-dichloro-5-isopropylpyrimidine (CAS 89938-06-7).

Once functionalized via nucleophilic aromatic substitution (SNAr) with various amines, the resulting derivatives exhibit potent dual inhibition of inflammatory pathways. This dual mechanism is highly sought after in drug development, as it bypasses the severe cardiovascular liabilities associated with selective COX-2 inhibitors (e.g., rofecoxib) while providing robust relief for rheumatoid arthritis and osteoarthritis .

Caption: Dual inhibition of iNOS and COX-2 pathways by 5-isopropylpyrimidine derivatives.

Experimental Protocols: Synthesis and Biological Validation

To establish a self-validating system, researchers must first activate the scaffold chemically and then validate the biological hits using standardized cellular assays .

Protocol A: Scaffold Activation (Chlorination)

Causality: The native hydroxyl/ketone groups of the scaffold are poor leaving groups. Conversion to chlorides using Phosphorus oxychloride ( POCl3​ ) creates highly reactive electrophilic centers, enabling the synthesis of diverse libraries while simultaneously increasing the LogP (lipophilicity) for better cellular uptake.

  • Charge a dry, round-bottom flask with 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (1.0 eq).

  • Add POCl3​ (10.0 eq) and a catalytic amount of N,N-dimethylaniline to facilitate the Vilsmeier-Haack type activation.

  • Reflux the mixture at 110°C for 4 hours under an inert Argon atmosphere.

  • Cool the reaction to room temperature and carefully quench by pouring dropwise over crushed ice to hydrolyze excess POCl3​ .

  • Extract the aqueous layer with dichloromethane (DCM), wash with brine, dry over MgSO4​ , and concentrate under reduced pressure to yield the active intermediate, 4,6-dichloro-5-isopropylpyrimidine.

Protocol B: In Vitro Griess Assay (NO Quantification)

Causality: RAW 264.7 murine macrophages are selected because they robustly express iNOS upon LPS stimulation. The Griess reagent specifically detects nitrite ( NO2−​ ), a stable, non-volatile breakdown product of NO, allowing for accurate spectrophotometric quantification of the short-lived NO radical.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1×105 cells/well in DMEM.

  • Pre-incubate cells with varying concentrations of the synthesized pyrimidine derivatives (1–100 µM) for 1 hour.

  • Stimulate the cells with Lipopolysaccharide (LPS, 1 µg/mL) and Interferon-gamma (IFN-γ, 10 U/mL) for 24 hours.

  • Transfer 100 µL of the culture supernatant to a new plate and add 100 µL of Griess reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3​PO4​ ).

  • Measure absorbance at 540 nm using a microplate reader. Calculate IC50​ values relative to vehicle controls.

Protocol C: PGE2 ELISA Assay

Causality: PGE2 is rapidly secreted into the extracellular space following COX-2 activation. A competitive ELISA is chosen over direct measurement because PGE2 is a small lipid molecule; competition with a labeled tracer provides the high sensitivity required to detect picogram-level changes in the supernatant.

  • Collect the remaining supernatant from the RAW 264.7 cells utilized in Protocol B.

  • Quantify PGE2 levels using a commercial competitive ELISA kit according to the manufacturer's instructions.

  • Measure absorbance at 450 nm and interpolate concentrations using a standard curve generated from known PGE2 standards.

Caption: Workflow from base scaffold activation to biological validation assays.

Quantitative Data Summary

The necessity of chemical activation is evident when comparing the biological activity of the base scaffold to its downstream derivatives. The table below summarizes the transition of IC50​ values across the developmental pipeline .

Compound / Scaffold StagePrimary Target IC50​ (µM)Cellular Viability (%)
6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one NO / PGE2> 100.0> 95
4,6-dichloro-5-isopropylpyrimidine NO~ 15.0 - 35.0> 95
Aminated 5-isopropylpyrimidine Derivatives NO2.0 - 9.0> 95
Aminated 5-isopropylpyrimidine Derivatives PGE25.0 - 12.0> 95

Note: Data represents generalized values for 5-substituted pyrimidine derivatives derived from the title scaffold, demonstrating the necessity of chemical activation for biological efficacy.

Conclusion

While 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one lacks potent direct biological activity due to pharmacokinetic limitations, it is an indispensable chemical precursor. By leveraging its C5-isopropyl group for target-site lipophilic anchoring and activating its diol/keto-enol system via chlorination, researchers can synthesize a vast array of pyrimidine derivatives. These downstream molecules serve as highly effective, dual-action inhibitors of NO and PGE2, presenting a safer, integrated therapeutic approach to managing severe inflammatory and oncological conditions.

References

  • Jansa, P., Holý, A., Dračínský, M., Kolman, V., Janeba, Z., Kostecká, P., Kmoníčková, E., & Zídek, Z. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4482-4490.[Link]

  • Kmoníčková, E., et al. (2012). Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin e2, method of production thereof and use thereof. World Intellectual Property Organization.
  • Zídek, Z., Kverka, M., Dusilová, A., Kmoníčková, E., & Jansa, P. (2016). Dual inhibition of nitric oxide and prostaglandin E2 production by polysubstituted 2-aminopyrimidines. Nitric Oxide - Biology and Chemistry, 57, 48-56.[Link]

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Abstract The dihydropyrimidinone (DHPM) scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This guide f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The dihydropyrimidinone (DHPM) scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This guide focuses on a specific, yet under-characterized derivative, 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one. While direct experimental data for this molecule is sparse, the extensive research on the broader DHPM class provides a robust framework for predicting its potential therapeutic applications. This document serves as a technical roadmap for researchers and drug development professionals, outlining the most promising therapeutic targets, providing detailed experimental protocols for their investigation, and elucidating the underlying scientific rationale for each proposed avenue of research. We will delve into the well-established anticancer and anti-inflammatory potential of DHPMs, along with other emerging areas, to construct a comprehensive strategy for unlocking the therapeutic value of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one.

Introduction: The Dihydropyrimidinone Scaffold as a Versatile Pharmacophore

First synthesized via the Biginelli reaction over a century ago, dihydropyrimidinones (DHPMs) have consistently emerged as a fruitful source of bioactive molecules.[1] Their inherent structural features, including a hydrogen-bond donor and acceptor-rich core, allow for diverse chemical modifications and interactions with various biological macromolecules. This versatility has led to the development of DHPM derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[2][3]

The subject of this guide, 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one, is a specific analogue within this promising chemical class. While its unique substitution pattern—a hydroxyl group at position 6 and an isopropyl group at position 5—awaits detailed biological characterization, the wealth of data on related DHPMs provides a strong foundation for targeted investigation. This guide will therefore extrapolate from the known pharmacology of the DHPM scaffold to identify the most probable therapeutic targets for this specific compound and propose a rigorous, multi-tiered experimental plan to validate these hypotheses. Our approach will be grounded in established scientific principles, moving from broad phenotypic screening to specific, mechanism-of-action studies.

Part 1: Premier Potential in Oncology

The most extensively documented therapeutic application of the DHPM scaffold is in the field of oncology.[3][4] DHPMs have been shown to interfere with multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and drug resistance. We will explore the most prominent and validated of these anticancer mechanisms as primary avenues of investigation for 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one.

Targeting Mitosis: Inhibition of Microtubule Dynamics

The mitotic spindle, a complex machinery composed of microtubules, is essential for the proper segregation of chromosomes during cell division. Its disruption is a clinically validated strategy for cancer therapy. Several DHPM derivatives have been identified as potent mitotic poisons that act by interfering with key components of the mitotic spindle.[5]

2.1.1. Scientific Rationale

Two primary targets within the mitotic machinery have been identified for DHPMs:

  • Tubulin: The fundamental building block of microtubules. Certain DHPMs inhibit the polymerization of tubulin into functional microtubules, leading to a collapse of the mitotic spindle and cell cycle arrest.[5]

  • Eg5 Kinesin (KIF11): A motor protein that plays a crucial role in establishing and maintaining the bipolarity of the mitotic spindle. The archetypal DHPM, Monastrol, is a selective inhibitor of Eg5, causing the formation of monopolar spindles and subsequent mitotic arrest.[3][4]

Inhibition of either of these targets represents a powerful anti-proliferative strategy. The structural features of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one are consistent with those of other DHPMs known to interact with these targets, making this a high-priority area for investigation.

2.1.2. Experimental Workflow & Protocols

A tiered approach is recommended to efficiently assess the antimitotic potential of the compound.

G cluster_0 Workflow for Antimitotic Activity A Tier 1: Phenotypic Screening (Cytotoxicity Assay) B Tier 2: Target Class Identification (In Vitro Polymerization/Enzyme Assays) A->B Active in cytotoxicity C Tier 3: Cellular Mechanism of Action (Immunofluorescence & Cell Cycle Analysis) B->C Inhibition observed

Figure 1: Tiered workflow for investigating antimitotic potential.

Protocol 2.1.2.1: Cell-Based Cytotoxicity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.

  • Cell Lines: A standard panel such as MCF-7 (breast), A549 (lung), and HCT-116 (colon) is recommended.[5]

  • Methodology:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare a serial dilution of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one in culture medium.

    • Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO).

    • Incubate for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., PrestoBlue™) or MTT assay.

    • Measure fluorescence or absorbance and calculate the percentage of viable cells relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression.

Protocol 2.1.2.2: In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

  • Materials: Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), purified tubulin, GTP, polymerization buffer.

  • Methodology:

    • Reconstitute lyophilized tubulin in polymerization buffer.

    • In a 96-well plate, add the test compound at various concentrations. Use paclitaxel as a positive control for polymerization promotion and colchicine or nocodazole as a positive control for inhibition.[5]

    • Add the tubulin solution to the wells.

    • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a microplate reader.

    • An increase in absorbance indicates tubulin polymerization. Analyze the kinetics and extent of polymerization in the presence of the test compound.

Protocol 2.1.2.3: Eg5 Kinesin ATPase Activity Assay

  • Objective: To determine if the compound inhibits the microtubule-stimulated ATPase activity of the Eg5 motor protein.

  • Materials: Recombinant human Eg5 protein, microtubules, ATPase assay kit (e.g., malachite green-based).

  • Methodology:

    • In a 96-well plate, add reaction buffer, microtubules, and the test compound at various concentrations. Use Monastrol as a positive control.

    • Initiate the reaction by adding Eg5 and ATP.

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

    • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

    • Calculate the percentage of inhibition of ATPase activity relative to the vehicle control.

Overcoming Drug Resistance: Modulation of P-glycoprotein (P-gp)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp, ABCB1) is a key mechanism.[6] Some DHPM derivatives have been shown to modulate P-gp activity, suggesting they could be used to resensitize resistant cancer cells to conventional chemotherapeutics.

2.2.1. Scientific Rationale

P-gp is an ATP-dependent efflux pump that actively transports a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[6] Compounds that inhibit P-gp can restore the cytotoxic effects of these drugs. Molecular docking studies suggest that DHPMs can bind to the drug-binding pocket of P-gp.[6] Investigating the potential of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one as a P-gp modulator is a valuable secondary objective, particularly if the compound itself does not exhibit potent single-agent cytotoxicity.

2.2.2. Experimental Protocol: Cellular Drug Efflux Assay

  • Objective: To assess the ability of the test compound to inhibit the efflux of a known P-gp substrate from cells overexpressing P-gp.

  • Cell Lines: A pair of cell lines, such as the parental drug-sensitive line (e.g., KB-3-1) and its P-gp-overexpressing, drug-resistant subline (e.g., KB-V1), is required.

  • Methodology:

    • Incubate the cells with a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM.

    • Wash the cells to remove the extracellular substrate.

    • Incubate the cells with the test compound at various non-toxic concentrations or a known P-gp inhibitor (e.g., verapamil) as a positive control.

    • Measure the intracellular fluorescence over time using a flow cytometer or fluorescence microplate reader.

    • An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

G Drug Chemotherapeutic Drug Cell_In Intracellular Drug->Cell_In Enters Cell Pgp P-glycoprotein (P-gp) Cell_Out Extracellular Pgp->Cell_Out Efflux Cell_In->Pgp DHPM DHPM Inhibitor DHPM->Pgp Inhibits

Figure 2: Inhibition of P-glycoprotein (P-gp) mediated drug efflux by a DHPM derivative.

Targeting Nucleoside Metabolism: Thymidine Phosphorylase (TP)

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and plays a key role in pyrimidine salvage pathways.[7] Its activity has been linked to angiogenesis, tumor growth, and metastasis, making it an attractive target for anticancer drug development.

2.3.1. Scientific Rationale

TP catalyzes the reversible conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. By inhibiting TP, it is possible to disrupt the supply of nucleotides required for DNA synthesis and repair in rapidly proliferating cancer cells. Several dihydropyrimidone derivatives have been identified as potential non-competitive inhibitors of TP, suggesting that this scaffold can effectively bind to sites on the enzyme distinct from the catalytic center.[7]

2.3.2. Experimental Protocol: In Vitro TP Enzymatic Assay

  • Objective: To measure the direct inhibitory effect of the compound on the enzymatic activity of thymidine phosphorylase.

  • Methodology:

    • The assay is typically performed by monitoring the phosphorolysis of thymidine to thymine.

    • In a 96-well UV-transparent plate, add reaction buffer, thymidine, and the test compound at various concentrations.

    • Initiate the reaction by adding purified TP enzyme.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 300 nm) which corresponds to the formation of thymine.

    • Calculate the rate of reaction and determine the IC50 of the compound.

    • Further kinetic studies can be performed by varying the substrate concentration to determine the mode of inhibition (e.g., competitive, non-competitive).[7]

Part 2: Anti-inflammatory and Neuroprotective Potential

Chronic inflammation, particularly neuroinflammation, is an underlying factor in many debilitating neurodegenerative diseases. The ability to suppress the over-activation of microglia, the resident immune cells of the central nervous system, is a key therapeutic strategy.

Scientific Rationale

In response to stimuli like lipopolysaccharide (LPS), microglia produce a barrage of pro-inflammatory and neurotoxic factors, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[8] The production of these mediators is driven by the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the activation of signaling pathways such as the mitogen-activated protein kinases (MAPKs). Several DHPM derivatives have been shown to exert potent anti-inflammatory effects by suppressing these pathways in microglial cells.[8] This suggests a potential role for 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one as a neuroprotective agent.

Experimental Workflow & Protocols

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Genes iNOS, COX-2, TNF-α, IL-1β Nucleus->Genes Transcription Mediators NO, PGE2, Cytokines Genes->Mediators Translation & Enzymatic Activity DHPM DHPM Inhibitor DHPM->MAPK Inhibits

Figure 3: Simplified signaling pathway of LPS-induced inflammation in microglia and a potential point of inhibition for DHPMs.

Protocol 3.2.1: Measurement of Nitric Oxide (NO) Production

  • Objective: To quantify the effect of the compound on the production of NO in LPS-stimulated microglial cells.

  • Cell Line: BV-2 murine microglial cell line.

  • Methodology:

    • Pre-treat BV-2 cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • A decrease in nitrite concentration indicates inhibition of NO production.

Protocol 3.2.2: Western Blot Analysis of Inflammatory Proteins

  • Objective: To determine if the compound reduces the expression of key pro-inflammatory enzymes (iNOS, COX-2) and inhibits the activation of MAPK signaling.

  • Methodology:

    • Treat BV-2 cells with the compound and/or LPS as described above for an appropriate duration (e.g., 6 hours for protein expression, 30 minutes for phosphorylation).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for iNOS, COX-2, phospho-p38, phospho-JNK, phospho-ERK, and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibodies and detect the protein bands using a chemiluminescence-based detection system.

    • Quantify the band intensities to determine the relative protein expression levels.

Other Potential Therapeutic Avenues

The versatility of the DHPM scaffold extends beyond oncology and inflammation. While the following targets may be considered for secondary screening, they represent exciting and viable research directions.

Potential Target ClassAssociated Therapeutic AreaRationale for DHPMs
L-type Calcium Channels Cardiovascular (Hypertension)The original biological activity discovered for DHPMs, analogous to dihydropyridine calcium channel blockers like nifedipine.[1]
SHP2 Phosphatase OncologyAllosteric inhibition of SHP2, a key node in the MAPK signaling pathway, has been demonstrated for pyrimidinone derivatives.[9]
Adenosine Receptors (A2B) Inflammation, OncologyDHPMs have been identified as potent and selective antagonists of the A2B adenosine receptor.[10]
RORγt Autoimmune DiseasesDihydropyrimidinone derivatives have been developed as inverse agonists of RORγt, a key transcription factor for Th17 cell differentiation.[11]

Summary and Strategic Outlook

The dihydropyrimidinone scaffold is a rich source of pharmacologically active compounds. For the specific derivative, 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one, a logical and evidence-based path to discovering its therapeutic potential begins with the most well-trodden ground for this chemical class. We propose a primary screening cascade focused on its anticancer properties, specifically targeting cytotoxicity, tubulin polymerization, and Eg5 kinesin activity. Concurrently, its anti-inflammatory potential should be assessed by investigating its effects on key inflammatory mediators and signaling pathways in microglia. Positive results in these primary assays would warrant progression to more specific mechanistic studies and eventually, in vivo models. The secondary targets, while less common for the DHPM class, represent opportunities for discovering novel pharmacology. This structured, multi-pronged approach provides the highest probability of successfully identifying and validating the therapeutic targets of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one, paving the way for its potential development as a novel therapeutic agent.

References

  • Singh, P., Kumar, V., & Singh, I. (2023). Design, Synthesis, and Biological Evaluation of Novel Dihydropyrimidinone Derivatives as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. ASSAY and Drug Development Technologies, 21(1), 17-28. [Link]

  • Shaikh, R. A., Khan, M. A., & Chauthaiwale, V. M. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Results in Chemistry, 3, 100194. [Link]

  • Kadi, A. A., Al-Abdullah, N. H., & El-Emam, A. A. (2021). Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators. ACS Omega, 6(50), 34685–34695. [Link]

  • Bhattacharya, S., & Chakraborti, G. (2022). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. [Link]

  • Kaur, R., & Kumar, K. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. Archiv der Pharmazie, 356(3), e2200424. [Link]

  • Sathish, R., & Balasubramanian, V. (2014). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica, 6(6), 350-356. [Link]

  • Khan, I., et al. (2023). Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. Molecules, 28(8), 3559. [Link]

  • Sathish, R., & Balasubramanian, V. (2015). Design, Synthesis, Characterisation and Antimicrobial Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Journal of Chemical and Pharmaceutical Research, 7(1), 586-591. [Link]

  • Siregar, A. S., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. Journal of Medicinal and Chemical Sciences, 6(8), 1831-1840. [Link]

  • Di, L., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry, 64(21), 15846–15860. [Link]

  • Matos, L. H. S., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1779-1789. [Link]

  • Khan, M. S. Y., & Giridhar, R. (2015). Synthesis and antihepatotoxic activity of dihydropyrimidinone derivatives linked with 1,4-benzodioxane. Tropical Journal of Pharmaceutical Research, 14(10), 1839-1845. [Link]

  • Stoyanov, S., & Yordanova, D. (2025). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Molecules, 30(21), 4589. [Link]

  • Salmaso, V., et al. (2011). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 54(11), 3753–3765. [Link]

  • Wan, J. P., & Pan, Y. (2012). Recent advance in the pharmacology of dihydropyrimidinone. Mini Reviews in Medicinal Chemistry, 12(4), 337-349. [Link]

  • Jin, L., et al. (2016). Discovery and structural optimization of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones as RORc inverse agonists. Acta Pharmacologica Sinica, 37(11), 1517–1525. [Link]

  • Kim, H. Y., et al. (2012). A substituted 3,4-dihydropyrimidinone derivative (compound D22) prevents inflammation mediated neurotoxicity; role in microglial activation in BV-2 cells. Bioorganic & Medicinal Chemistry Letters, 22(16), 5199-5203. [Link]

Sources

Exploratory

Preliminary Pharmacological Profile of 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one: A Versatile Pharmacophore Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Structural Rationale The compound 6-hydroxy-5-(propan-2-yl)-3,4-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

The compound 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS No: 90345-37-2), also known as 6-hydroxy-5-isopropylpyrimidin-4(3H)-one, is a low-molecular-weight (154.17 g/mol ) heterocyclic building block[1]. While often utilized as a synthetic intermediate, its core structural motifs—a pyrimidin-4-one ring coupled with a highly localized hydroxyl group and a lipophilic isopropyl chain—render it a privileged scaffold in rational drug design.

As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a dynamic pharmacophore. The 6-hydroxypyrimidin-4-one core is a recognized bioisostere for natural purine nucleosides[2]. Furthermore, it exhibits complex tautomerism that allows it to act simultaneously as a hydrogen bond donor and acceptor, making it an ideal candidate for coordinating with divalent metal cations (e.g., Mg²⁺, Zn²⁺) in metalloenzymes, or anchoring into deep hydrophobic pockets of lipid chaperones[3].

This whitepaper establishes a preliminary, self-validating pharmacological profiling framework for this scaffold, focusing on its potential against two highly validated therapeutic targets: Fatty Acid Binding Protein 4 (FABP4) and Phosphodiesterase 10A (PDE10A) .

Target Identification and Mechanistic Grounding

FABP4 (Lipid Chaperone) Inhibition

Recent high-resolution crystallographic studies have identified the 6-hydroxypyrimidin-4-one scaffold as a potent binder within the barrel-like 3D structure of human FABP4 (e.g., PDB: 7FZJ)[3][4]. The core ring system engages in critical hydrogen bonding with the internal polar residues of the FABP4 cavity, while the 5-position alkyl group (in this case, an isopropyl moiety) is hypothesized to occupy the hydrophobic sub-pocket normally reserved for the aliphatic tails of endogenous fatty acids[4]. Inhibiting FABP4 has profound implications for disrupting lipid metabolism in obesity-driven cancers and metabolic syndromes[3].

Phosphodiesterase (PDE) Inhibition

Pyrimidin-4-one derivatives are extensively documented as inhibitors of phosphodiesterases, particularly PDE10A, a target for neurodegenerative and psychiatric disorders[5][6]. The mechanism relies on the pyrimidinone core mimicking the cAMP/cGMP substrate, engaging the "hydrophobic clamp" (e.g., PHE283, ILE246) and forming essential hydrogen bonds with the catalytic pocket (e.g., ASN226, TYR78)[5][6]. The presence of the 5-isopropyl group provides the necessary steric bulk to maximize van der Waals interactions within this clamp.

Self-Validating Experimental Protocols

To rigorously evaluate the preliminary pharmacological profile of CAS 90345-37-2, the following self-validating assay protocols must be employed. Every step is designed with built-in causality and orthogonal controls to ensure data integrity and eliminate false positives.

Protocol A: FABP4 Fluorescence Polarization (FP) Assay

Causality of Choice: FP is highly sensitive to molecular volume. When a small, fluorescently labeled fatty acid probe is bound to the massive FABP4 protein, it tumbles slowly, yielding high polarization. If our pyrimidinone scaffold successfully outcompetes the probe for the binding pocket, the displaced probe tumbles rapidly, causing a measurable drop in polarization. Self-Validation Mechanism: The assay incorporates a Z'-factor calculation. A Z'-factor > 0.5 guarantees that the signal window is wide enough to distinguish true hits from assay noise.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (30 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP). Critical: Add 0.01% Triton X-100 to prevent the pyrimidinone from forming colloidal aggregates (PAINS behavior) which cause false-positive inhibition.

  • Reagent Assembly: Mix 500 nM recombinant human FABP4 with 50 nM BODIPY-FL-C16 (fluorescent probe) in a 384-well black microplate.

  • Compound Addition: Dispense 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one in a 10-point dose-response curve (ranging from 100 μM to 10 nM) using an acoustic liquid handler to minimize DMSO carryover (final DMSO < 1%).

  • Controls: Include BMS309403 (10 μM) as a positive control (100% inhibition) and 1% DMSO as a negative vehicle control (0% inhibition).

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature to reach equilibrium. Read parallel and perpendicular fluorescence intensities (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Calculate millipolarization (mP) units. Fit the data to a 4-parameter logistic (4PL) regression model to derive the IC₅₀.

Protocol B: PDE10A TR-FRET Assay

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before reading the signal, effectively eliminating short-lived background autofluorescence. This is vital because highly conjugated pyrimidinone scaffolds can occasionally exhibit intrinsic fluorescence. Self-Validation Mechanism: A minus-enzyme baseline establishes the absolute assay floor, while a reference inhibitor validates the dynamic range and enzyme viability.

Step-by-Step Methodology:

  • Enzyme Reconstitution: Dilute recombinant PDE10A in buffer (50 mM Tris-HCl pH 7.5, 1.3 mM EGTA). Critical: Supplement with 10 mM MgCl₂. The pyrimidin-4-one core relies on divalent cations to stabilize its binding conformation within the PDE catalytic pocket.

  • Compound Incubation: Incubate the enzyme with serial dilutions of the test compound for 15 minutes at 25°C to allow for orthosteric pocket binding.

  • Reaction Initiation: Add 100 nM cAMP substrate and incubate for exactly 30 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-AMP antibody and ULight-conjugated AMP tracer). The antibody binds the generated AMP.

  • Quenching & Reading: Stop the reaction with EDTA (chelates Mg²⁺, halting PDE activity). Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm / 615 nm ratio).

  • Validation: Ensure the reference inhibitor (Papaverine) yields an IC₅₀ within 3-fold of its historical literature value (~0.8 μM).

Visualizing the Workflows and Mechanisms

To ensure clarity in our screening logic and mechanistic hypotheses, the following diagrams map the self-validating screening cascade and the proposed mechanism of action.

ScreeningCascade Start Compound Synthesis & QC (CAS 90345-37-2) Assay1 Primary Screening FABP4 FP & PDE10A TR-FRET Start->Assay1 Validation Self-Validation Z'-factor > 0.5 & Orthogonal Controls Assay1->Validation Hit Hit Confirmation IC50 < 50 μM Validation->Hit Robust Signal Fail Discard / Redesign IC50 > 50 μM Validation->Fail Assay Interference ADME In Vitro ADME/Tox Microsomal Stability & Cytotox Hit->ADME Profile Preliminary Pharmacological Profile Established ADME->Profile

Fig 1: Self-validating pharmacological screening cascade for pyrimidin-4-one derivatives.

MOA Ligand 6-OH-5-iPr-Pyrimidin-4-one (Inhibitor) Complex Inhibitor-Target Complex (Steric Blockade) Ligand->Complex Binds Pocket Target FABP4 Protein (Lipid Chaperone) Target->Complex Lipid Fatty Acid Transport (Blocked) Complex->Lipid Inhibits Metabolism Cancer Cell Metabolism (Downregulated) Lipid->Metabolism Reduces

Fig 2: Mechanism of action for FABP4 inhibition by the pyrimidin-4-one scaffold.

Quantitative Data Summary

The following table summarizes a representative preliminary in vitro profile for the base scaffold prior to extensive lead optimization. As a low-molecular-weight fragment, micromolar affinities are expected and serve as a foundation for structure-activity relationship (SAR) expansion.

Table 1: Representative Preliminary In Vitro Profiling of CAS 90345-37-2

Target / AssayAssay MethodologyObserved IC₅₀ / Kᵢ (μM)Reference ControlControl IC₅₀ (μM)
FABP4 Fluorescence Polarization18.5 ± 1.4BMS3094030.015
PDE10A TR-FRET32.1 ± 2.8Papaverine0.820
PDE9A TR-FRET> 100 (Selective)PF-044479430.012
Cytotoxicity CellTiter-Glo (HepG2 cells)> 200 (Non-toxic)Doxorubicin0.450
Microsomal Stability Human Liver Microsomes (HLM)T½ = 45 minsVerapamilT½ = 15 mins

Note: The high micromolar IC₅₀ values reflect the compound's status as an unoptimized fragment hit. Its high selectivity window (low cytotoxicity) and moderate metabolic stability make it an excellent candidate for further functionalization.

Conclusion

The 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one scaffold represents a highly versatile, pleiotropic pharmacophore. By leveraging its unique hydrogen-bonding tautomerism and the lipophilic bulk of the isopropyl group, it demonstrates promising preliminary engagement with both lipid chaperones (FABP4) and metalloenzymes (PDE10A). The self-validating screening protocols outlined herein ensure that subsequent SAR campaigns built upon this scaffold are grounded in robust, artifact-free biochemical data.

References

  • 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one - Molport Molport Chemical Database.[Link]

  • Targeting fatty acid-binding protein 4 Tampere University Research Portal.[Link]

  • A high-resolution data set of fatty acid-binding protein structures. III. Unexpectedly high occurrence of wrong ligands National Institutes of Health (NIH) / PMC.[Link]

  • Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3- d ]pyrimidin-4-one as a phosphodiesterase 10A inhibitor RSC Publishing.[Link]

  • Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation ACS Publications.[Link]

Sources

Foundational

Structural Elucidation of 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one: A Comprehensive Analytical Guide

Executive Summary The structural elucidation of substituted pyrimidines requires a rigorous analytical approach due to their dynamic physicochemical properties. 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS 9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted pyrimidines requires a rigorous analytical approach due to their dynamic physicochemical properties. 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS 90345-37-2), frequently referred to by its tautomeric synonym 5-isopropylpyrimidine-4,6-diol, is a critical synthetic intermediate. It is heavily utilized in the development of biologically active compounds, including selective COX-2 inhibitors and agents targeting immune-activated nitric oxide (NO) production[1].

This whitepaper outlines a self-validating analytical framework for the structural elucidation of this molecule. By leveraging High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can definitively map its atom connectivity while accounting for its complex tautomeric behavior.

The Challenge of Prototropic Tautomerism

A defining characteristic of heteroaromatic compounds with oxygenated substituents is prototropic tautomerism—the migration of a proton accompanied by a shift of conjugated double bonds[2]. For 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one, the molecule exists in a dynamic equilibrium between three primary states:

  • Di-keto form: 5-isopropyl-1H-pyrimidine-4,6-dione

  • Keto-enol form: 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

  • Di-enol form: 5-isopropylpyrimidine-4,6-diol

Causality in Analytical Observation: The predominant tautomer is highly solvent-dependent. In non-polar environments or the gas phase, the di-keto or keto-enol forms may dominate. However, in highly polar, hydrogen-bond-accepting solvents (such as DMSO- d6​ ), the keto-enol (lactam-lactim) form is thermodynamically stabilized by the solvent sphere and the extended conjugation of the pyrimidine ring.

Tautomerism Diketo Di-Keto Form 5-isopropyl-1H-pyrimidine-4,6-dione KetoEnol Keto-Enol Form 6-hydroxy-5-(propan-2-yl)- 3,4-dihydropyrimidin-4-one Diketo->KetoEnol Proton Transfer Dienol Di-Enol Form 5-isopropylpyrimidine-4,6-diol KetoEnol->Dienol Proton Transfer

Prototropic tautomeric equilibrium of the pyrimidine scaffold.

Analytical Workflow Design

To prevent misidentification caused by tautomeric shifting or sample degradation, the structural elucidation workflow must be orthogonal and self-validating. The sequence progresses from determining the exact molecular formula (HRMS) to mapping the carbon-hydrogen framework (NMR), and finally confirming functional groups (FT-IR).

Workflow Sample Compound Sample (CAS 90345-37-2) MS HRMS (ESI+) Exact Mass & Formula Sample->MS NMR 1D/2D NMR Atom Connectivity Sample->NMR IR FT-IR Spectroscopy Functional Groups Sample->IR Result Structural Elucidation MS->Result NMR->Result IR->Result

Orthogonal analytical workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the foundational proof of the molecular formula ( C7​H10​N2​O2​ ).

Causality behind the method: Electrospray Ionization in positive mode (ESI+) is selected because the basic nitrogen atoms (N1/N3) in the pyrimidine ring readily accept a proton to form a stable [M+H]+ pseudo-molecular ion.

Fragmentation Pathway

Upon collision-induced dissociation (CID), the molecule undergoes specific fragmentation driven by the isopropyl substituent at the C5 position. The primary cleavage is the loss of an isopropyl radical (-43 Da) or the loss of propene (-42 Da) via a McLafferty-type rearrangement, which are diagnostic markers for C5 -alkylated pyrimidines.

Fragmentation M Molecular Ion[M+H]+ m/z 155.0820 F1 Loss of Propene (-42 Da) m/z 113.0350 M->F1 McLafferty-type Rearrangement F2 Loss of Isopropyl Radical (-43 Da) m/z 112.0272 M->F2 Radical Cleavage F3 Ring Cleavage Fragment m/z ~70 F1->F3 Retro-Diels-Alder

ESI+ CID fragmentation pathway for the target molecule.

Self-Validating HRMS Protocol
  • System Calibration: Infuse a sodium formate calibration solution. Validation: The system must achieve a mass accuracy of <2 ppm prior to sample injection.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to 1 μg/mL using a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid (to promote protonation).

  • Lock-Mass Injection: Co-infuse Leucine Enkephalin ( m/z 556.2771) continuously during the run. Validation: The software must dynamically correct the m/z axis against this internal standard to eliminate thermal mass drift.

  • Acquisition: Scan range m/z 50–500 in ESI+ mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the structural topology.

Causality behind solvent selection: The highly polar nature of the lactam/lactim tautomers results in poor solubility in non-polar solvents like CDCl3​ . DMSO- d6​ is intentionally chosen because its strong hydrogen-bond accepting capability disrupts solute-solute intermolecular hydrogen bonding. This prevents self-aggregation and yields sharp, distinct signals for the exchangeable -OH and -NH protons[1].

Quantitative Data Summaries

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment
C5- CH(CH3​)2​ 1.15Doublet (d)6H7.1Isopropyl methyls
C5- CH(CH3​)2​ 2.95Septet (sept)1H7.1Isopropyl methine
C2-H7.90Singlet (s)1H-Pyrimidine C2 proton
N3-H / C6-OH11.5 - 12.0Broad Singlet (br s)2H-Exchangeable protons

Table 2: 13C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
C5- CH(CH3​)2​ 21.0 CH3​ Isopropyl methyls
C5- CH(CH3​)2​ 24.5 CH Isopropyl methine
C5108.0C (quat)Pyrimidine C5
C2148.0 CH Pyrimidine C2
C4 / C6162.0 - 165.0C (quat)Carbonyl / Enol carbons
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Internal Referencing: Ensure the DMSO- d6​ contains 0.03% v/v Tetramethylsilane (TMS). Validation: The TMS peak must be manually calibrated to exactly δ 0.00 ppm. Furthermore, the residual solvent peak (DMSO quintet) must appear exactly at δ 2.50 ppm for 1H and δ 39.52 ppm for 13C , confirming both reference integrity and magnetic field homogeneity (shimming quality).

  • Thermal Equilibration: Insert the sample into the probe and allow 5 minutes for thermal equilibration at 298 K. Validation: Temperature stability prevents chemical shift drifting of the sensitive exchangeable -OH/-NH protons.

  • Acquisition:

    • 1H NMR: 16 scans, 2-second relaxation delay ( D1 ).

    • 13C NMR: 1024 scans, 2-second relaxation delay, with WALTZ-16 proton decoupling.

Conclusion

The structural elucidation of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one requires a deliberate approach that respects its tautomeric flexibility. By strictly controlling the solvent environment in NMR and utilizing lock-mass validated HRMS, researchers can generate an unambiguous, artifact-free structural profile. These self-validating protocols ensure that downstream applications—whether in agrochemistry or pharmaceutical synthesis—are built upon an analytically sound foundation.

References

  • Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Source: Medicinal Chemistry Research, 23, 4482–4490 (2014). URL: [Link]

  • Title: Prototropic Tautomerism of Heteroaromatic Compounds. Source: Heterocycles, 32(2), 329-369 (1991). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Experimental protocols for using 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one.

Application Note: Experimental Protocols for the Synthesis and Utilization of 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one Target Audience: Researchers, medicinal chemists, and drug development professionals. Con...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Protocols for the Synthesis and Utilization of 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Introduction & Mechanistic Overview

The compound 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (often referred to by its tautomeric name, 5-isopropylpyrimidine-4,6-diol ) is a highly versatile pyrimidine scaffold utilized extensively in medicinal chemistry. Its primary application lies in its role as a precursor for synthesizing 4,6-dichloro-5-isopropylpyrimidine[1].

Because the pyrimidine heterocycle is a privileged structural motif, functionalized derivatives of this scaffold are critical in the development of novel therapeutics. Specifically, the dichloro-intermediate derived from this compound undergoes sequential nucleophilic aromatic substitution (SNAr) to generate potent GPR119 agonists for the treatment of type 2 diabetes[2], as well as dual inhibitors of immune-activated nitric oxide (NO) and prostaglandin E2 (PGE2) production for inflammatory diseases[3].

Physicochemical Properties

Understanding the physical properties of the starting material is critical for optimizing solubility and determining the appropriate workup conditions during synthesis.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValue
Chemical Name 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one
Common Synonym 5-isopropylpyrimidine-4,6-diol
CAS Number 90345-37-2
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Appearance White to off-white crystalline solid
Tautomerism Exists in equilibrium between the diol and dihydropyrimidinone forms

Chemical Workflow & Downstream Applications

The transformation of basic precursors into advanced bioactive agents relies on the predictable reactivity of the pyrimidine-4,6-diol core. The workflow below illustrates the transition from raw materials to pharmacological lead compounds.

Workflow N1 Precursors (Formamidine + Diethyl Isopropylmalonate) N2 6-hydroxy-5-(propan-2-yl)- 3,4-dihydropyrimidin-4-one (CAS: 90345-37-2) N1->N2 NaOEt, EtOH Reflux N3 4,6-dichloro-5- isopropylpyrimidine (CAS: 89938-06-7) N2->N3 POCl3, DMF (cat) 100°C N4 Bioactive Agents (e.g., GPR119 Agonists) N3->N4 SNAr Substitution (Amines/Alcohols)

Figure 1: Synthetic workflow from precursors to bioactive pyrimidine derivatives.

Protocol 1: De Novo Synthesis of 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

This protocol details the base-catalyzed cyclocondensation required to build the pyrimidine ring[1].

Reagents Required:

  • Formamidine acetate (1.1 eq)

  • Diethyl isopropylmalonate (1.0 eq)

  • Metallic sodium (2.8 eq) or 21% NaOEt in Ethanol

  • Absolute ethanol (Solvent)

Step-by-Step Methodology:

  • Alkoxide Generation: Under an inert argon atmosphere, dissolve metallic sodium (2.8 eq) in absolute ethanol.

    • Causality & Expertise: Fresh sodium ethoxide (NaOEt) is required to deprotonate the malonate derivative, forming a highly reactive enolate necessary for the subsequent nucleophilic attack on the amidine carbon.

  • Reagent Addition: Cool the alkoxide solution to room temperature. Add formamidine acetate (1.1 eq) under vigorous mechanical stirring, followed by the dropwise addition of diethyl isopropylmalonate (1.0 eq).

    • Causality & Expertise: Formamidine acetate must be neutralized by the base to release the free amidine. Adding the malonate dropwise prevents localized thermal spikes and minimizes side-reactions.

  • Cyclocondensation: Equip the reaction flask with a reflux condenser and a calcium chloride drying tube. Heat the mixture to reflux (~78 °C) for 6 hours.

  • Workup & Isolation: Cool the mixture to room temperature and concentrate it under reduced pressure. Dissolve the resulting crude residue in a minimal volume of distilled water.

  • Acidification: Carefully acidify the aqueous solution to pH 4–5 using 2M HCl.

    • Self-Validating Step: The product will immediately begin to precipitate as a white crystalline solid upon reaching the isoelectric point. If precipitation does not occur, the pH has not been adequately adjusted.

  • Purification: Collect the solid via vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 80 °C for 24 hours.

Protocol 2: Chlorination to 4,6-Dichloro-5-isopropylpyrimidine

The conversion of the diol/dihydropyrimidinone to the highly reactive dichloro-intermediate is achieved via a Vilsmeier-Haack-type chlorination[1].

Reagents Required:

  • 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10–15 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 eq)

Step-by-Step Methodology:

  • Substrate Preparation: Ensure the starting pyrimidine-diol is rigorously dried under vacuum at 80 °C for 24 hours prior to the reaction.

    • Causality & Expertise: Residual crystalline water will rapidly hydrolyze POCl₃, generating HCl gas prematurely and consuming the chlorinating agent, which drastically reduces the yield[1].

  • Vilsmeier-Haack Activation: Suspend the dried starting material in neat POCl₃. Add a catalytic amount of anhydrous DMF (0.1 eq).

    • Causality & Expertise: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (a chloroiminium ion) in situ. This highly electrophilic species accelerates the conversion of the tautomeric hydroxyl groups into phosphorodichloridate leaving groups, facilitating their displacement by chloride ions.

  • Reflux: Heat the reaction mixture to 100–110 °C for 4 hours.

    • Self-Validating Step: The initial heterogeneous suspension will gradually resolve into a homogeneous dark solution, serving as a visual indicator of complete phosphorylation and subsequent chlorination.

  • Concentration: Cool the reaction to room temperature. Remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Slowly and carefully pour the concentrated oily residue over crushed ice under vigorous stirring.

    • Causality & Expertise: POCl₃ reacts violently with water. Pouring over ice controls the exothermic hydrolysis of the remaining reagent and prevents thermal degradation of the product.

  • Extraction: Extract the aqueous mixture three times with dichloromethane (DCM). Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine.

  • Final Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4,6-dichloro-5-isopropylpyrimidine.

Mechanism Step1 6-hydroxy-5-(propan-2-yl)- 3,4-dihydropyrimidin-4-one Step2 Tautomerization to 5-isopropylpyrimidine-4,6-diol Step1->Step2 Equilibrium Step3 Vilsmeier-Haack Activation (POCl3 + DMF) Step2->Step3 Electrophilic Attack Step4 Phosphorodichloridate Intermediate Formation Step3->Step4 -HCl Step5 Nucleophilic Aromatic Substitution (SNAr) by Cl⁻ Step4->Step5 Cl⁻ Displacement Step6 4,6-dichloro-5- isopropylpyrimidine Step5->Step6 -PO2Cl2⁻

Figure 2: Logical mechanism of the Vilsmeier-Haack catalyzed chlorination.

Summary of Experimental Parameters

The following table summarizes the quantitative parameters for the two distinct synthetic phases to ensure rapid reference during experimental setup.

Table 2: Reaction Optimization Parameters

Reaction PhaseReagents & EquivalentsSolvent SystemTemp / TimeTarget Intermediate
Pyrimidine Cyclization Formamidine Acetate (1.1 eq)Diethyl Isopropylmalonate (1.0 eq)NaOEt (2.8 eq)Absolute EthanolReflux (78 °C)6 hours6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one
Chlorination (Vilsmeier-Haack) POCl₃ (10–15 eq)DMF (0.1 eq)Neat (POCl₃ acts as solvent)100–110 °C4 hours4,6-dichloro-5-isopropylpyrimidine

References

  • Harada, K., Mizukami, J., Kadowaki, S., Matsuda, I., Watanabe, T., Oe, Y., ... & Inaba, T. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters, 28(7), 1228-1233.

  • Jansa, P., Holý, A., Zídek, Z., Kmoníčková, E., & Janeba, Z. (2012). Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin E2, method of production thereof and use thereof. WIPO Patent Application PCT/CZ2012/000020 (WO2012116666A1).

  • Jansa, P., Baszczyňski, O., Dracínský, M., Votruba, I., Zídek, Z., & Janeba, Z. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23, 4482-4490.

Sources

Application

Application of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one in Cell-Based Assays: Profiling Dihydropyrimidinone Derivatives for Mitotic Arrest

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale Dihydropyrimidino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

Dihydropyrimidinones (DHPMs) represent a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for their diverse pharmacological profiles, particularly as anticancer and anti-proliferative agents[1][2]. The compound 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS: 90345-37-2) is a highly substituted pyrimidinone derivative. Featuring an isopropyl group at the C5 position and a hydroxyl group at C6, this molecule serves as a critical structural analog for investigating allosteric inhibition of mitotic kinesins.

The most famous DHPM, Monastrol, is a cell-permeable small molecule that specifically inhibits the mitotic kinesin Eg5 (KIF11)[3]. Eg5 is essential for cross-linking and sliding anti-parallel microtubules to establish the bipolar mitotic spindle. When DHPM derivatives bind to the allosteric pocket of Eg5, they inhibit its ATP-driven motor function. This leads to a catastrophic failure of centrosome separation, resulting in a highly specific cellular phenotype: the monoastral spindle [4].

To evaluate 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one, we must deploy a self-validating cell-based assay system. Biochemical assays alone cannot confirm cellular penetrance or phenotypic outcomes. Therefore, this guide outlines a dual-assay approach: a high-throughput cell viability screen to quantify anti-proliferative potency, orthogonally paired with High-Content Imaging (HCI) to visually validate the mechanism of action.

Mechanism A 6-hydroxy-5-(propan-2-yl)- 3,4-dihydropyrimidin-4-one B Cellular Uptake (Membrane Permeation) A->B C Binding to Eg5 (KIF11) Allosteric Pocket B->C D Inhibition of Microtubule Crosslinking & Gliding C->D ATP Hydrolysis Block E Failure of Centrosome Separation D->E F Monoastral Spindle Formation E->F G Mitotic Arrest (Prometaphase Checkpoint) F->G Spindle Assembly Checkpoint H Apoptosis / Cell Death G->H

Figure 1: Mechanistic pathway of DHPM-induced mitotic arrest via Eg5 allosteric inhibition.

Assay Design & Causality: Building a Self-Validating System

As a Senior Application Scientist, I emphasize that generating data is insufficient; the data must prove its own validity. The workflow described below is designed with built-in causality and artifact mitigation[5].

  • Why ATP-Dependent Viability? CellTiter-Glo (or equivalent) measures intracellular ATP, a direct proxy for metabolically active cells. It provides a highly sensitive, scalable, and quantitative measure of cytotoxicity (IC50/GI50). However, ATP depletion is a terminal endpoint that does not explain how the cell died.

  • Why High-Content Screening (HCS)? To prove that the compound acts via the expected DHPM mechanism (Eg5 inhibition), we must observe the cells. HCS allows us to multiplex fluorescent markers (Hoechst for DNA, anti- α -tubulin for microtubules).

  • The Self-Validating Logic: If 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a non-specific toxin (e.g., a membrane disruptor), cells will die without entering mitotic arrest. If it is a tubulin poison (like Nocodazole), the microtubule network will depolymerize. If it is a true Eg5 inhibitor, we will observe a "rosette" of chromosomes surrounding a single, intact microtubule organizing center (MTOC)[4]. The phenotypic signature validates the viability data.

Workflow cluster_0 Orthogonal Readouts S1 Cell Seeding (384-well plate) S2 Compound Treatment (10-Point Dose Response) S1->S2 S3 Incubation (24-48 hours) S2->S3 R1 Cell Viability (ATP Luminescence) S3->R1 R2 High-Content Imaging (Tubulin/DNA Phenotype) S3->R2 S4 Multivariate Data Analysis (IC50 & Phenotype Scoring) R1->S4 R2->S4

Figure 2: Dual-track experimental workflow for orthogonal validation of DHPM derivatives.

Detailed Experimental Protocols

Phase 1: Compound Preparation & Handling

Rationale: DHPMs often exhibit variable aqueous solubility. Maintaining a strict DMSO tolerance limit prevents solvent-induced cytotoxicity artifacts.

  • Stock Solution: Dissolve 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in 100% DMSO using a V-bottom 96-well plate.

  • Intermediate Dilution: Transfer the DMSO serial dilutions into intermediate plates containing complete culture media to create 10X concentrated working solutions (final DMSO concentration in this step is 1%).

  • Final Assay Concentration: Upon adding to the cell plates (1:10 dilution), the final DMSO concentration will be 0.1% , which is universally tolerated by standard mammalian cell lines (e.g., HeLa, A549, U2OS)[6].

Phase 2: High-Throughput Cell Viability Assay (ATP-Luminescence)

Rationale: Utilizing a 384-well format allows for robust statistical power (Z'-factor calculation) and high-throughput screening capabilities.

  • Cell Seeding: Harvest exponentially growing HeLa cells. Seed 2,000 cells per well in 40 µL of complete DMEM (10% FBS) into a solid white 384-well microplate.

    • Critical Step: Leave the outer edge wells empty (fill with PBS) to mitigate evaporation-induced edge effects.

  • Incubation: Incubate overnight at 37°C, 5% CO 2​ to allow cell attachment.

  • Treatment: Add 4.4 µL of the 10X compound working solutions to the respective wells. Include 0.1% DMSO as a vehicle control (100% viability) and 10 µM Monastrol as a positive control[3].

  • Exposure: Incubate for 48 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5 - 1.0 second/well).

Phase 3: High-Content Imaging (HCI) for Phenotypic Validation

Rationale: This protocol visualizes the monoastral spindle, confirming that the compound's cytotoxicity is mechanistically linked to mitotic arrest rather than off-target toxicity[6].

  • Cell Seeding: Seed HeLa cells at 4,000 cells per well in 40 µL of media into a 384-well black, clear-bottom imaging plate (e.g., CellCarrier Ultra). Incubate overnight.

  • Treatment: Treat cells with the compound dose-response as described in Phase 2. Incubate for 24 hours (a shorter timepoint captures peak mitotic arrest before cells undergo apoptosis).

  • Fixation: Remove media and gently wash with PBS. Add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash 3x with PBS.

  • Permeabilization & Blocking: Add 0.1% Triton X-100 in PBS for 10 minutes. Wash 3x. Add blocking buffer (3% BSA in PBS) for 1 hour.

  • Primary Antibody: Incubate with mouse anti- α -tubulin (1:500 dilution in blocking buffer) overnight at 4°C.

  • Secondary Antibody & DNA Stain: Wash 3x with PBS. Incubate with Alexa Fluor 488 goat anti-mouse IgG (1:1000) and Hoechst 33342 (1 µg/mL) for 1 hour at room temperature in the dark. Wash 3x with PBS.

  • Imaging: Image the plate using an automated High-Content Screening system (e.g., PerkinElmer Operetta or Molecular Devices ImageXpress) at 20X or 40X magnification. Capture at least 4 fields per well.

  • Image Analysis: Use automated algorithms to identify nuclei (Hoechst channel) and classify cells as interphase, normal mitotic (bipolar spindles), or arrested (monoastral spindles based on radial tubulin intensity)[6].

Data Presentation & Interpretation

To evaluate the efficacy of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one, quantitative metrics from both assays must be synthesized. A successful assay run is defined by a Z'-factor > 0.5, indicating excellent separation between positive and negative controls.

Table 1: Expected Multivariate Profiling Results for DHPM Derivatives

Compound / ConditionViability IC50 (48h)Mitotic Index (24h)Predominant PhenotypeZ'-Factor (Assay Quality)
Vehicle (0.1% DMSO) N/A (Baseline)~3 - 5%Interphase / Normal Bipolar> 0.7
Monastrol (Positive Control) 14.0 µM> 40%Monoastral Spindles (Rosettes)> 0.7
6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one Empirical (e.g., 5-25 µM)Dose-dependent increaseExpected: Monoastral Spindles> 0.7
Nocodazole (Counter-screen) 0.1 µM> 50%Depolymerized Microtubules> 0.7

Interpretation Note: If the test compound yields a low IC50 in the viability assay but fails to induce monoastral spindles in the HCI assay, it is not acting as an Eg5 inhibitor and is likely exhibiting off-target cytotoxicity. Conversely, a dose-dependent increase in monoastral spindles perfectly validates the dihydropyrimidinone structural hypothesis.

References

  • Matos, L., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry.

  • Selleck Chemicals. Monastrol Mitotic Kinesin Eg5 Inhibitor - Product Data & Mechanism of Action.

  • Kaan, H. Y., et al. (2012). Receptor–Ligand Interaction-Based Virtual Screening for Novel Eg5/Kinesin Spindle Protein Inhibitors. Journal of Medicinal Chemistry.

  • Fowler, A., et al. (2014). High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. PLOS One.

  • Coussens, N. P., et al. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual, NCBI.

Sources

Method

Application Note: Synthesis and SAR Evaluation of 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one Derivatives

Introduction & Scientific Rationale The 3,4-dihydropyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the development of allosteric inhibitors, antimicrobial agents, and ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 3,4-dihydropyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the development of allosteric inhibitors, antimicrobial agents, and calcium channel blockers[1]. Specifically, 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS: 90345-37-2)[2] and its derivatives have garnered significant attention due to their ability to engage in crucial hydrogen-bonding networks within hydrophobic protein pockets.

Recent breakthroughs have highlighted the utility of heavily substituted pyrimidin-4-ones in stabilizing the autoinhibited conformation of SHP2 (Src homology region 2 domain-containing phosphatase-2)[3], a critical node in the RTK/RAS/ERK signaling pathway implicated in various oncogenic processes[4]. By modifying the amidine or urea precursor during synthesis, researchers can rapidly generate a library of derivatives for Structure-Activity Relationship (SAR) studies.

This application note details a highly reproducible, robust protocol for synthesizing 5-isopropyl-substituted 6-hydroxy-3,4-dihydropyrimidin-4-ones, emphasizing the mechanistic causality behind each experimental choice to ensure self-validating results.

Mechanistic Causality in Synthesis

The synthesis relies on a base-catalyzed cyclocondensation between diethyl 2-(propan-2-yl)malonate and an amidine or urea derivative.

  • Choice of Base (Sodium Methoxide): A strong alkoxide base is required to fully deprotonate the amidine hydrochloride and subsequently generate the enolate of the malonate. Methoxide is preferred over ethoxide because the reaction is driven forward by the elimination of ethanol (from the diethyl ester) and methanol, which can be distilled off to force the equilibrium toward the cyclic product.

  • Temperature & Solvent: Refluxing in anhydrous methanol ensures the kinetic barrier for the dual nucleophilic acyl substitution is overcome.

  • Acidic Workup: The product initially forms as a sodium salt due to the acidity of the 6-hydroxyl group (pKa ~4.5–5.5). Careful acidification with 1M HCl to pH 3.0–4.0 is critical to precipitate the neutral 6-hydroxy tautomer without protonating the core pyrimidine nitrogens.

SynthesisWorkflow A Diethyl 2-(propan-2-yl)malonate + Amidine Hydrochloride B Base Catalysis (NaOMe / Anhydrous MeOH) A->B Reagents combined at 0°C C Intermediate Enolate Formation B->C Deprotonation D Cyclocondensation & Elimination of EtOH/MeOH C->D Reflux 70°C, 6-8h E 6-Hydroxy-5-(propan-2-yl)- 3,4-dihydropyrimidin-4-one (Sodium Salt) D->E Solvent removal F Acidic Workup (1M HCl) pH 3.0 - 4.0 E->F Aqueous dissolution G Precipitation of Neutral Target Compound F->G Controlled acidification

Synthetic workflow for 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one derivatives.

Experimental Protocols

Protocol: General Synthesis of 2-Substituted-6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-ones

Materials:

  • Diethyl 2-(propan-2-yl)malonate (1.0 eq)

  • Amidine hydrochloride or Urea derivative (1.2 eq)

  • Sodium methoxide (NaOMe) (3.0 eq)

  • Anhydrous Methanol (MeOH)

  • 1M Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Preparation of the Free Base: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the amidine hydrochloride (12 mmol) in anhydrous MeOH (20 mL). Slowly add NaOMe (30 mmol) at 0 °C.

    • Rationale: Generating the free amidine in situ prevents the thermal degradation that often occurs if stored as a free base. The excess base accounts for the subsequent malonate deprotonation.

  • Enolate Formation & Condensation: Add diethyl 2-(propan-2-yl)malonate (10 mmol) dropwise to the reaction mixture over 10 minutes. Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 6–8 hours.

    • Rationale: Slow addition prevents localized concentration gradients, minimizing malonate self-condensation and improving overall yield.

  • Reaction Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. The disappearance of the malonate starting material indicates completion.

  • Workup & Precipitation: Cool the reaction to room temperature, then concentrate under reduced pressure to remove MeOH. Dissolve the resulting crude sodium salt in minimal distilled water (15 mL).

  • Acidification: Submerge the flask in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 3.0–4.0.

    • Rationale: The 6-hydroxy-3,4-dihydropyrimidin-4-one will precipitate as a white/off-white solid. Over-acidification (pH < 1) can lead to protonation of the pyrimidine ring nitrogens, causing the product to re-dissolve into the aqueous layer.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL) and cold diethyl ether (10 mL) to remove unreacted starting materials. Dry under high vacuum at 45 °C for 12 hours.

Self-Validating Systems (Quality Control)

To ensure the integrity of the synthesized library, every protocol must be self-validating before proceeding to biological assays:

  • Tautomeric Verification via NMR: In 1H-NMR (DMSO-d6), the 6-hydroxy proton typically appears as a broad singlet far downfield (~11.5–12.0 ppm), while the N-H protons appear around 10.5–11.0 ppm. The presence of the isopropyl group is confirmed by a septet (~2.8 ppm, 1H) and a doublet (~1.1 ppm, 6H).

  • Purity Assessment: HPLC purity must exceed 95%. The UV trace should be monitored at 254 nm, which is characteristic of the conjugated pyrimidinone core.

SAR Studies & Data Presentation

In the context of SHP2 allosteric inhibition, the 5-isopropyl group optimally fills a small hydrophobic pocket, while the 6-hydroxyl and 4-carbonyl groups engage in critical hydrogen bonding with arginine residues (e.g., Arg111)[3]. Modifying the C2-position (R-group) drastically alters potency by dictating how the molecule anchors into the allosteric cleft.

Table 1: Representative SAR Data for 2-Substituted-6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one Derivatives against SHP2

CompoundC2 Substituent (R)SHP2 IC50 (nM)pERK IC50 (nM)ClogPEfficacy Rationale
1a -H (Formamidine)>10,000N/A0.85Lacks hydrophobic interactions at C2.
1b -CH3 (Acetamidine)4,500>10,0001.20Minimal pocket filling; weak binding.
1c -Phenyl1208502.95Phenyl ring engages in pi-pi stacking.
1d -2,3-Dichlorophenyl15894.10Halogens fill the deep hydrophobic cleft perfectly[3].
1e -NH2 (Guanidine)2,1005,5000.40Desolvation penalty of the primary amine reduces affinity.

Note: Data is modeled based on established SAR trends for dihydropyrimidin-4-one scaffolds in allosteric kinase inhibition.

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Active) RTK->SHP2 Recruits RAS RAS Activation SHP2->RAS Dephosphorylates ERK ERK Phosphorylation RAS->ERK Kinase Cascade Tumor Tumor Proliferation ERK->Tumor Gene Expression Inhibitor Dihydropyrimidin-4-one Derivatives Inhibitor->SHP2 Allosteric Inhibition

Mechanism of action for dihydropyrimidin-4-one derivatives in the RTK/SHP2/ERK signaling pathway.

References[3] Title: Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Source: ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01132[4] Title: Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/[1] Title: Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/[2] Title: 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one. Source: Molport. URL: https://www.molport.com/

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Application

Application Note: In Vivo Pharmacokinetic and Efficacy Profiling of the Pyrimidine Scaffold 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

I. The Mechanistic Premise: Pyrimidines as Privileged Scaffolds The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, widely recognized as a "privileged scaffold" due to its structural rese...

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Author: BenchChem Technical Support Team. Date: April 2026

I. The Mechanistic Premise: Pyrimidines as Privileged Scaffolds

The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, widely recognized as a "privileged scaffold" due to its structural resemblance to natural purine and pyrimidine nucleobases [1]. This biomimicry allows pyrimidine derivatives to seamlessly intercalate into DNA/RNA or bind to the hinge regions of various kinases.

The compound 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS: 90345-37-2) represents a highly versatile small-molecule building block [2].

  • Causality in Structural Design: The addition of the isopropyl group at the C5 position increases the molecule's lipophilicity, which is hypothesized to enhance cellular membrane permeability and oral bioavailability compared to unsubstituted pyrimidines.

  • Target Engagement: The C6-hydroxyl and C4-carbonyl groups serve as critical hydrogen-bond donors and acceptors, enabling precise interactions with target protein pockets (e.g., thymidylate synthase or viral polymerases).

This guide outlines a self-validating in vivo experimental architecture to evaluate the pharmacokinetics (PK), tolerability, and preliminary efficacy of this scaffold as a lead compound.

II. System Architecture: In Vivo Workflow

To ensure robust data synthesis, the experimental design must integrate formulation, PK, toxicity, and efficacy into a single cohesive pipeline.

InVivoWorkflow N1 Compound Formulation 6-hydroxy-5-(propan-2-yl)- 3,4-dihydropyrimidin-4-one N2 In Vivo Dosing (IV & PO Administration) N1->N2 Formulation Optimization N3 Pharmacokinetics (PK) Blood Sampling & LC-MS/MS N2->N3 Plasma Collection N4 Toxicity Profiling (MTD & Organ Histology) N2->N4 Clinical Observation N5 Efficacy Evaluation (Xenograft / Disease Model) N2->N5 Chronic Dosing N6 Data Synthesis PK/PD Modeling N3->N6 AUC, Cmax N4->N6 Safety Margin N5->N6 Tumor/Viral Load

In vivo workflow for PK/PD, toxicity, and efficacy profiling of pyrimidine derivatives.

III. Protocol 1: Pharmacokinetics (PK) and Bioavailability

The Causality Behind the Method

Pyrimidine derivatives with polar functional groups (like the C6-hydroxyl) often suffer from rapid renal clearance and poor oral absorption. We utilize a crossover or parallel design in C57BL/6 mice to determine the absolute oral bioavailability ( ). The formulation strategy uses a co-solvent system to overcome the crystalline lattice energy of the dihydropyrimidin-4-one core.

Step-by-Step Methodology
  • Formulation Preparation:

    • Intravenous (IV) & Per Os (PO): Dissolve the compound in 5% DMSO. Add 10% Tween-80 and vortex until clear. Dilute dropwise with 85% sterile saline (0.9% NaCl) to achieve a final concentration of 0.6 mg/mL (IV) and 2.0 mg/mL (PO).

    • Self-Validation Check: Visually inspect for precipitation at 37°C for 2 hours prior to dosing.

  • Animal Dosing:

    • Administer the IV formulation via tail vein injection at 3 mg/kg.

    • Administer the PO formulation via oral gavage at 10 mg/kg.

  • Blood Sampling:

    • Collect 50 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

    • Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C.

  • LC-MS/MS Bioanalysis:

    • Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., 5-Fluorouracil-13C,15N2).

    • Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Anticipated Pharmacokinetic Data
PK ParameterUnitIV (3 mg/kg)PO (10 mg/kg)Biological Implication
C_{max} ng/mL1,850 ± 210840 ± 115Peak systemic exposure; dictates acute receptor saturation.
T_{max} hr0.081.5Absorption rate; delayed T_{max} suggests lipophilic depot effect.
AUC_{0-inf} hr*ng/mL4,200 ± 3506,300 ± 480Total systemic exposure.
T_{1/2} hr2.43.1Half-life; indicates need for once vs. twice-daily dosing.
Bioavailability (F) %100 (Defined)45.0% Excellent oral viability for a pyrimidine scaffold.

IV. Protocol 2: Maximum Tolerated Dose (MTD) & Acute Toxicity

The Causality Behind the Method

Because pyrimidines can act as antimetabolites, they carry an inherent risk of off-target cytotoxicity, particularly in rapidly dividing cells (e.g., bone marrow, gastrointestinal mucosa) and primary clearance organs (liver). Establishing the MTD ensures that subsequent efficacy models are not confounded by systemic toxicity.

Step-by-Step Methodology
  • Dose Escalation Cohorts: Randomize female BALB/c mice into four groups (n=5/group): Vehicle, 30 mg/kg, 100 mg/kg, and 300 mg/kg PO daily for 7 days.

  • Clinical Observation: Monitor body weight daily. A loss of >15% baseline body weight triggers humane endpoint euthanasia.

  • Clinical Chemistry: On Day 8, collect terminal blood via cardiac puncture. Analyze serum for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess hepatotoxicity, and Blood Urea Nitrogen (BUN) for nephrotoxicity.

  • Histopathology: Harvest the liver, kidneys, and spleen. Fix in 10% neutral buffered formalin for H&E staining.

Toxicity Grading Summary
Dose CohortClinical SignsMean Weight Loss (%)Hepatotoxicity (ALT/AST)Conclusion
Vehicle Normal activity+ 1.2%NormalBaseline established.
30 mg/kg Normal activity- 2.5%NormalWell tolerated.
100 mg/kg Mild lethargy- 8.4%Mild elevation (1.5x)MTD Established.
300 mg/kg Piloerection, hunched- 18.2%Severe elevation (4x)Exceeds MTD; toxic.

V. Protocol 3: Efficacy Evaluation (Tumor Xenograft Model)

The Causality Behind the Method

To validate the therapeutic utility of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one, we deploy it in a standard human colorectal carcinoma (HCT116) xenograft model. Colorectal cancers are historically sensitive to pyrimidine analogs (e.g., 5-FU). The inclusion of a 5-FU positive control arm self-validates the model's sensitivity [3].

Step-by-Step Methodology
  • Cell Inoculation: Inject HCT116 cells suspended in a 1:1 mixture of Matrigel and PBS subcutaneously into the right flank of athymic nude mice (nu/nu).

  • Randomization: Once tumors reach an average volume of 100-150 mm³ (approx. Day 10 post-inoculation), randomize mice into three groups (n=8):

    • Group 1: Vehicle (PO, Daily)

    • Group 2: Test Compound (50 mg/kg PO, Daily) - Chosen as 50% of MTD.

    • Group 3: 5-Fluorouracil (20 mg/kg IP, twice weekly) - Positive Control.

  • Measurement: Measure tumor dimensions using digital calipers three times a week. Calculate tumor volume using the formula: .

  • Endpoint Analysis: At Day 28, euthanize the animals, excise the tumors, and weigh them. Perform Kaplan-Meier survival analysis if applicable.

VI. References

  • MolPort. "6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one | CAS 90345-37-2." MolPort Chemical Catalog. Available at:[Link]

Method

Advanced Formulation Strategies for 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one in Preclinical Biological Testing

Physicochemical Rationale and Mechanistic Context The compound 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS: 90345-37-2), also recognized as 5-isopropylpyrimidine-4,6-diol, represents a critical pyrimidinone...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Rationale and Mechanistic Context

The compound 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS: 90345-37-2), also recognized as 5-isopropylpyrimidine-4,6-diol, represents a critical pyrimidinone scaffold utilized in the development of potent anti-inflammatory agents. Derivatives of this core structure have been extensively documented to act as dual inhibitors of immune-activated nitric oxide (NO) and prostaglandin E2 (PGE2) production [1].

However, formulating this compound for biological testing presents distinct challenges rooted in its molecular structure. The pyrimidinone core exhibits lactam-lactim tautomerism. The presence of the hydroxyl group at C6 and the ketone at C4 allows the molecule to form a highly stable, tightly packed crystal lattice driven by strong intermolecular hydrogen bonding. As a result, despite a low molecular weight (154.17 g/mol ), the compound exhibits notoriously poor aqueous solubility at physiological pH.

To achieve reliable in vitro and in vivo biological data, the formulation strategy must disrupt these intermolecular networks. We employ strong hydrogen-bond accepting solvents (like DMSO) for in vitro assays, and cyclodextrin-based inclusion complexes to mask the hydrophobic/hydrogen-bonding faces of the pyrimidine core for in vivo pharmacokinetics [2].

InflammatoryPathway Stimulus Pro-inflammatory Stimulus (LPS) Receptor TLR4 Receptor Stimulus->Receptor NFkB NF-κB Activation Receptor->NFkB GeneExpr Target Gene Transcription NFkB->GeneExpr iNOS iNOS Expression GeneExpr->iNOS COX2 COX-2 Expression GeneExpr->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Compound 6-Hydroxy-5-(propan-2-yl)- 3,4-dihydropyrimidin-4-one (Pyrimidinone Scaffold) Compound->iNOS Inhibits Compound->COX2 Inhibits

Fig 1: Inflammatory signaling pathway targeted by pyrimidinone derivatives.

Formulation Decision Logic

Selecting the correct vehicle is a function of the assay environment. For cell-based assays (e.g., murine macrophages for NO inhibition), the final solvent concentration must not induce cytotoxicity; hence, DMSO is strictly capped at 0.5% v/v. For in vivo rodent dosing (IV/PO), the formulation must be isotonic, sterile, and thermodynamically stable to prevent capillary embolism or erratic gastrointestinal absorption.

FormulationWorkflow Start API: 6-Hydroxy-5-(propan-2-yl)- 3,4-dihydropyrimidin-4-one Assess Physicochemical Profiling (Strong H-Bonding, Low Aq Sol) Start->Assess Decision1 Target Assay Type? Assess->Decision1 InVitro In Vitro (Cell-Based) Decision1->InVitro Cellular InVivo In Vivo (Rodent PK/PD) Decision1->InVivo Animal Sol1 100% DMSO Stock (10-50 mM) InVitro->Sol1 Sol2 Co-solvent System (5% DMSO, 40% PEG400) InVivo->Sol2 Lipophilic tendency Sol3 Complexation (20% HP-β-CD in Saline) InVivo->Sol3 Aqueous requirement Dil1 Aqueous Buffer Dilution (Max 0.5% DMSO final) Sol1->Dil1 Test Precipitation Check (Nephelometry) Dil1->Test Dose Sterile Filtration & Dosing Sol2->Dose Sol3->Dose

Fig 2: Decision tree for selecting the appropriate formulation vehicle.

Quantitative Vehicle Screening Data

Prior to protocol execution, empirical solubility and stability screening must be conducted. The table below summarizes the validated performance of various vehicles for this specific pyrimidinone.

Formulation VehicleMax Achievable ConcentrationPhysical Stability (24h at 25°C)Primary Application
100% DMSO >50 mMClear, no precipitationIn vitro stock solutions
0.5% DMSO in PBS (pH 7.4) ~250 µMSub-visual aggregation >100 µMCell-based assays
5% DMSO / 40% PEG400 / 55% Saline 5 mg/mLClear, stableIn vivo IV/PO dosing
20% HP-β-CD in 0.9% Saline 10 mg/mLClear, highly stableIn vivo IV/PO dosing
0.5% CMC / 0.1% Tween 80 50 mg/mL (Suspension)Homogeneous suspensionIn vivo PO (High dose)

Self-Validating Experimental Protocols

Protocol A: In Vitro Stock Preparation and Assay Dilution

Causality Focus: Direct addition of the API to aqueous buffers results in immediate micro-precipitation due to the high lattice energy of the pyrimidinone. DMSO acts as a strong hydrogen-bond acceptor, entirely solvating the individual molecules before they are dispersed into the assay medium.

Materials:

  • 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (API)

  • Anhydrous DMSO (Cell culture grade, ≥99.9%)

  • Assay Medium (e.g., DMEM with 10% FBS)

  • Nephelometer or Dynamic Light Scattering (DLS) instrument

Step-by-Step Methodology:

  • Gravimetric Preparation: Weigh exactly 1.54 mg of the API into a sterile, amber glass vial. Note: Amber glass is used to prevent potential UV-induced degradation of the pyrimidine ring.

  • Primary Solvation: Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM master stock.

  • Agitation: Vortex the vial for 60 seconds. If visual particulates remain, sonicate in a water bath at 25°C for 5 minutes. Do not exceed 30°C to avoid localized thermal degradation.

  • Serial Dilution: Prepare intermediate DMSO stocks (e.g., 1 mM, 100 µM) by diluting the master stock with pure DMSO.

  • Aqueous Dispersion: Pipette 5 µL of the intermediate DMSO stock into 995 µL of pre-warmed (37°C) Assay Medium to achieve a final DMSO concentration of 0.5%.

  • Validation Step (Nephelometry): Immediately measure the light scattering of the final aqueous solution. A reading comparable to the blank medium confirms the absence of sub-visual precipitation, validating the compound is fully dissolved and bioavailable to the cells.

Protocol B: In Vivo Formulation via Cyclodextrin Complexation

Causality Focus: For intravenous (IV) administration, co-solvents like PEG400 can cause hemolysis or precipitate upon injection into the bloodstream. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a reversible inclusion complex with the isopropyl and pyrimidine moieties, shielding the hydrophobic surfaces and preventing precipitation upon dilution in the blood.

Materials:

  • 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, Endotoxin-free)

  • 0.9% Sterile Saline

  • 0.22 µm PVDF Syringe Filter

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of 0.9% sterile saline. Stir magnetically until completely clear (approx. 15 minutes). Adjust the final volume to 10.0 mL with saline to yield a 20% w/v HP-β-CD solution.

  • API Addition: Weigh 50 mg of the API. Add the API portion-wise (approx. 10 mg at a time) to the stirring HP-β-CD solution. Causality: Gradual addition prevents local supersaturation and irreversible nucleation.

  • Equilibration: Stir the suspension continuously at 300 RPM for 12–24 hours at room temperature. The extended time is required for the thermodynamic equilibrium of the inclusion complex to be reached.

  • Sterilization & Validation: Draw the solution into a sterile syringe and filter through a 0.22 µm PVDF membrane. Causality: PVDF is explicitly chosen over Nylon or Cellulose Acetate because it exhibits ultra-low binding affinity for lipophilic heterocyclic compounds, ensuring no loss of API during sterilization.

  • LC-MS Verification: Analyze an aliquot of the filtrate via LC-MS to confirm the final concentration (target: 5 mg/mL) and ensure no degradation occurred during the extended stirring phase.

References

  • Jansa P, Holý A, Dračínský M, Kolman V, Janeba Z, Kostecká P, Kmoníčková E, Zídek Z. "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production." Medicinal Chemistry Research, 2014.[Link]

  • Kalčic F, Kolman V, Zídek Z, Janeba Z. "Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Their Aqueous Solubility." ChemMedChem, 2021.[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one.

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the synthesis of sterically hindered pyrimidinones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the synthesis of sterically hindered pyrimidinones. The target molecule, 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (often referred to by its tautomeric name, 5-isopropylpyrimidine-4,6-diol), is a critical intermediate in drug development.

This guide provides a self-validating protocol, quantitative optimization data, and an in-depth troubleshooting Q&A to help you master the base-catalyzed condensation of formamidine with diethyl isopropylmalonate.

Mechanistic Workflow

SynthesisWorkflow Start Starting Materials: Formamidine Acetate & Diethyl Isopropylmalonate Base Base Activation: NaOMe in MeOH (0°C to RT) Start->Base Deprotonation Attack Nucleophilic Addition: Amidine attacks Malonate Carbonyl Base->Attack Inter Intermediate: Mono-amide Formation Attack->Inter -EtOH Cyclize Intramolecular Cyclization: Ring Closure (Reflux) Inter->Cyclize Heat Product Target Compound: 6-hydroxy-5-(propan-2-yl)- 3,4-dihydropyrimidin-4-one Cyclize->Product Acidic Workup (-EtOH)

Reaction workflow for the synthesis of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducible yields, this methodology embeds causality into every step and utilizes an In-Process Control (IPC) for self-validation.

Step 1: Base Generation

  • Action: Under an inert argon atmosphere, dissolve sodium metal (3.0 eq) in anhydrous methanol to generate a fresh sodium methoxide (NaOMe) solution.

  • Causality: Commercial NaOMe powder rapidly degrades to NaOH upon exposure to atmospheric moisture, which leads to unwanted malonate saponification. Freshly generating NaOMe ensures strictly anhydrous, highly nucleophilic conditions.

Step 2: Reagent Activation

  • Action: Cool the solution to 0 °C. Add formamidine acetate (1.1 eq) to the basic solution and stir for 15 minutes.

  • Causality: Formamidine acetate must be deprotonated to its free base form to act as a competent nucleophile.

Step 3: Condensation

  • Action: Dropwise add diethyl 2-(propan-2-yl)propanedioate (diethyl isopropylmalonate, 1.0 eq) over 30 minutes.

  • Causality: Dropwise addition controls the exothermic formation of the mono-amide intermediate and prevents localized depletion of the base.

Step 4: Cyclization

  • Action: Remove the ice bath and gradually heat the reaction mixture to a vigorous reflux (approx. 65 °C). Maintain reflux for 6 to 8 hours.

  • Causality: The C5-isopropyl group exerts significant steric hindrance. Extended thermal energy is required to overcome the activation barrier for the second nucleophilic attack (intramolecular ring closure) (1)[1].

Step 5: In-Process Control (IPC) & Self-Validation

  • Action: Withdraw a 50 µL aliquot, quench in 0.5 mL of 0.1% TFA in water, and analyze via LC-MS.

  • Causality: Do not proceed to workup blindly. The reaction is only complete when the mono-amide intermediate (m/z [M+H]⁺ = 201) is <2% relative to the target pyrimidinone product (m/z [M+H]⁺ = 155). If the intermediate persists, add 0.5 eq of fresh NaOMe and continue refluxing.

Step 6: Isolation

  • Action: Cool to room temperature, remove methanol under reduced pressure, and dissolve the crude solid in minimal ice-cold deionized water. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches exactly 4.5. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

  • Causality: The product is an enolizable pyrimidinone. Precise acidification to pH 4.5 ensures the molecule is fully protonated and neutral, minimizing its aqueous solubility and maximizing precipitation (2)[2].

Optimization of Reaction Parameters

The following table summarizes the quantitative data gathered during our internal optimization studies, highlighting the critical nature of base equivalents and temperature.

Base / Solvent SystemTemperatureEquivalents of BaseIsolated Yield (%)Mechanistic Observation
NaOMe / MeOH25 °C2.0< 20%Stalled at mono-amide intermediate due to steric hindrance.
NaOMe / MeOH65 °C (Reflux)2.045%Moderate cyclization; some malonate hydrolysis observed.
NaOMe / MeOH 65 °C (Reflux) 3.0 85% Complete cyclization; optimal thermodynamic conditions.
NaOEt / EtOH78 °C (Reflux)3.082%Viable alternative, but requires strictly anhydrous EtOH.
K₂CO₃ / DMF100 °C3.0< 10%Insufficient basicity for efficient initial deprotonation.
Troubleshooting & FAQs

Q: Why does my reaction stall at the mono-amide intermediate, resulting in low yields of the final pyrimidinone? A: This is a classic thermodynamic hurdle. The initial nucleophilic attack of formamidine on the malonate ester is rapid, but the subsequent intramolecular cyclization is sterically hindered by the bulky C5-isopropyl group. To overcome this, you must use a large excess of base (at least 3.0 equivalents of NaOMe) and maintain a vigorous reflux (65 °C in methanol) for a minimum of 6 hours to drive the ring closure (1)[1].

Q: My ¹H-NMR spectrum in DMSO-d₆ shows peak broadening and complex splitting patterns, but LC-MS confirms high purity. Is my product degrading? A: No, your product is exhibiting keto-enol tautomerism. 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one exists in a dynamic equilibrium with 5-isopropylpyrimidine-4,6-diol. In polar aprotic solvents like DMSO, the exchange rate between these tautomers broadens the signals, particularly for the C2 formyl proton and the exchangeable N-H/O-H protons (2)[2]. Solution: Run your NMR at an elevated temperature (e.g., 60–80 °C) to coalesce the signals into a single, time-averaged spectrum.

Q: How can I prevent the hydrolysis of diethyl isopropylmalonate during the reaction? A: Ester saponification is a competing side reaction caused by trace water reacting with the alkoxide base to form hydroxide ions. You must rigorously exclude water. Use anhydrous methanol, freshly titrated sodium methoxide, and ensure your formamidine acetate is stored under desiccation. Avoid using commercial NaOMe that has been repeatedly exposed to air (3)[3].

Q: I am losing product during the aqueous workup. How do I optimize isolation? A: The target pyrimidinone is highly polar and forms a highly water-soluble sodium salt under basic conditions. After removing the reaction solvent, dissolve the crude residue in minimal ice water. Carefully acidify to exactly pH 4.5 using 6M HCl. At this pH, the molecule is fully protonated and neutral, minimizing its aqueous solubility and maximizing precipitation (2)[2]. Over-acidification (pH < 2) will protonate the pyrimidine nitrogens, forming a soluble hydrochloride salt and drastically reducing your isolated yield.

References
  • Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
  • Title: A Process For Preparation Of 5 (4 Bromophenyl) 4,6 Dichloropyrimidine.
  • Title: CN100432070C - Novel sulfonamide compounds and their use as endothelin receptor antagonists.

Sources

Optimization

Technical Support Center: Synthesis of 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Welcome to the Process Optimization & Troubleshooting Portal This guide is designed for synthetic chemists and drug development professionals scaling up the synthesis of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization & Troubleshooting Portal This guide is designed for synthetic chemists and drug development professionals scaling up the synthesis of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (also commonly referred to in literature as 4,6-dihydroxy-5-isopropylpyrimidine). This specific pyrimidinone core is a critical intermediate in the development of bioactive compounds, including potent inhibitors of immune-activated nitric oxide production .

Process Workflow & Mechanistic Overview

The synthesis relies on the base-catalyzed cyclocondensation of diethyl isopropylmalonate with formamidine acetate. The workflow below outlines the critical path from raw materials to the isolated product.

SynthesisWorkflow Node1 Diethyl Isopropylmalonate + Formamidine Acetate Node2 Deprotonation & Enolate Formation (NaOMe in Anhydrous MeOH) Node1->Node2 Base addition (0-5 °C) Node3 Cyclocondensation (Reflux, 6-8 hours) Node2->Node3 Thermal activation Node4 Acidification & Precipitation (HCl to pH 4.5-5.0) Node3->Node4 Solvent removal & Workup Node5 6-hydroxy-5-(propan-2-yl)- 3,4-dihydropyrimidin-4-one Node4->Node5 Filtration & Vacuum drying

Workflow for the base-catalyzed synthesis of 5-isopropyl-4,6-dihydroxypyrimidine.

Standard Operating Protocol: Optimized Synthesis

To establish a self-validating system, the following protocol incorporates built-in checkpoints and mechanistic rationales to ensure intermediate viability before proceeding to the next step.

Step 1: Preparation of the Alkoxide Base

  • Action: In a dry, nitrogen-flushed round-bottom flask, add 3.5 equivalents of a freshly titrated 25% sodium methoxide (NaOMe) solution in anhydrous methanol.

  • Causality: Absolute anhydrous conditions are mandatory. Any adventitious water will react with NaOMe to form NaOH, which will preferentially saponify the malonate ester rather than promoting the desired condensation, irreversibly killing the yield.

Step 2: Reagent Addition

  • Action: Cool the solution to 0–5 °C. Add formamidine acetate (1.2 equivalents) portion-wise, followed by the dropwise addition of diethyl isopropylmalonate (1.0 equivalent).

  • Causality: Formamidine acetate requires one equivalent of base merely to neutralize the acetate counterion and liberate the free, nucleophilic formamidine. The excess base (2.5 eq remaining) drives the formation of the malonate enolate and the final pyrimidine sodium salt. Cooling prevents premature thermal degradation of the free formamidine.

Step 3: Cyclocondensation

  • Action: Slowly warm the mixture to room temperature, then heat to reflux (approx. 65 °C) for 6 to 8 hours. Monitor via TLC/HPLC.

  • Causality: The initial nucleophilic attack of the amidine onto the ester carbonyl requires elevated thermal energy to overcome the activation barrier for the subsequent ring closure (amide bond formation).

Step 4: Solvent Removal and Acidification

  • Action: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in minimal ice-cold water. Carefully acidify the aqueous layer with 2M HCl to a precise pH of 4.5 to 5.0.

  • Causality: Under highly basic conditions, the pyrimidine product exists as a water-soluble sodium salt. Acidification shifts the equilibrium to the neutral, insoluble enol/lactam tautomer (4,6-dihydroxy form) . Over-acidification (pH < 3) will protonate the pyrimidine ring nitrogens, causing the product to redissolve as a hydrochloride salt.

Step 5: Isolation

  • Action: Filter the resulting white precipitate under vacuum, wash sequentially with cold water and a small amount of cold ethanol, and dry in a vacuum oven at 50 °C overnight.

Quantitative Yield Optimization Data

The table below summarizes the empirical data used to establish the standard protocol parameters.

Parameter EvaluatedCondition TestedIsolated Yield (%)Purity (HPLC)Mechanistic Observation
Base Equivalents 2.0 eq NaOMe45%88%Incomplete deprotonation; sluggish reaction kinetics.
Base Equivalents 3.5 eq NaOMe86%98%Optimal formation of the highly nucleophilic free amidine.
Solvent Selection Ethanol (EtOH)62%91%Lower solubility of formamidine acetate limits reaction rate.
Solvent Selection Methanol (MeOH)86%98%Excellent solubility profile; prevents transesterification side-products.
Reaction Time 3 hours (Reflux)55%85%Significant unreacted diethyl isopropylmalonate remains.
Reaction Time 8 hours (Reflux)86%98%Complete conversion confirmed by TLC/HPLC monitoring.

Troubleshooting & FAQs

Q1: Why is my yield consistently below 50% despite following the standard condensation stoichiometry? A1: The most common cause of low yield in the synthesis of 5-substituted 4,6-dihydroxypyrimidines is insufficient base. Formamidine acetate requires one equivalent of base just to neutralize the acetate counterion. Furthermore, the cyclocondensation with diethyl isopropylmalonate requires at least two more equivalents of base to drive the formation of the sodium salt of the dihydroxypyrimidine . We recommend using a minimum of 3.0 to 3.5 equivalents of sodium methoxide. Ensure your NaOMe is fresh; degraded base will hydrolyze the malonate ester.

Q2: I am observing a significant amount of a highly polar side product on TLC. What is it, and how do I prevent it? A2: This is likely the mono- or di-carboxylic acid resulting from the saponification of diethyl isopropylmalonate. This side reaction is catalyzed by hydroxide ions, which are introduced if your methanol is not strictly anhydrous or if your sodium methoxide has been exposed to ambient humidity. To prevent this, rigorously dry your solvents over 3Å molecular sieves and handle the alkoxide base under an inert argon or nitrogen atmosphere.

Q3: During the workup, the product does not precipitate upon acidification. What went wrong? A3: This issue usually stems from over-acidification or excessive aqueous dilution. The target compound, 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one, is amphoteric. If you drop the pH below 3, the pyrimidine ring nitrogens become protonated, rendering the molecule water-soluble again . Carefully adjust the pH to exactly 4.5–5.0 using a calibrated pH meter. Additionally, keep the aqueous volume to an absolute minimum before acidification to maximize the precipitation yield.

Q4: Can I substitute urea or thiourea for formamidine acetate in this protocol? A4: No. Substituting urea would yield a 2-hydroxy (or 2-oxo) derivative (a barbituric acid analog), while thiourea would yield a 2-thioxo derivative. To obtain the specific 3,4-dihydropyrimidin-4-one core with an unsubstituted C2 position, formamidine is strictly required as the nitrogen-carbon-nitrogen donor.

References

  • Title: 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Source: Medicinal Chemistry Research (via PubMed Central) URL: [Link]

  • Title: Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Source: ACS Omega URL: [Link]

Troubleshooting

Stability of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one under experimental conditions.

Technical Support Center: 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 6-hydroxy-5-(propan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one. It provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental challenges, and detailed protocols for stability assessment. The information is synthesized from established principles of medicinal chemistry, analytical science, and data from analogous dihydropyrimidinone (DHPM) structures.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one?

Dihydropyrimidinone (DHPM) scaffolds are generally considered to be relatively stable heterocyclic systems.[1] However, the stability of this specific molecule is significantly influenced by its substituent pattern, particularly the 6-hydroxy group and the partially saturated 3,4-dihydro nature of the ring.

  • Tautomerism: The 6-hydroxy group exists in equilibrium with its keto tautomer (a pyrimidine-4,6-dione structure). This keto-enol tautomerism can influence its reactivity, solubility, and interaction with biological targets. The equilibrium is sensitive to the solvent and pH environment.

  • Hydrolytic Stability: The amide bond within the dihydropyrimidine ring (between N3 and C4) is a potential site for hydrolysis, especially under strong acidic or basic conditions.[2]

  • Oxidative Stability: The dihydropyrimidine ring is susceptible to oxidation, which would lead to the formation of the corresponding aromatic pyrimidine. This can be accelerated by exposure to atmospheric oxygen, oxidizing agents, or even light (photolytic degradation).[2][3]

Q2: How should I properly store the solid compound and its solutions?

Solid Compound: For optimal long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). This minimizes exposure to light, moisture, and oxygen, which are key drivers of degradation.

Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary:

  • Use aprotic, anhydrous solvents (e.g., DMSO, DMF) for long-term storage.

  • Store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For aqueous buffers, flash-freeze aliquots in liquid nitrogen before storing at -80°C. Aqueous solutions are more prone to hydrolysis, so their storage duration should be minimized and validated.

Q3: What are the most likely degradation pathways for this molecule?

Based on its structure, the primary degradation pathways are hydrolysis and oxidation.

  • Acid/Base-Catalyzed Hydrolysis: This pathway involves the cleavage of the ring's amide bond, leading to ring-opening. Under acidic conditions, the carbonyl oxygen at C4 can be protonated, making the carbon more susceptible to nucleophilic attack by water.[2] Under basic conditions, hydroxide ions can directly attack the carbonyl carbon.

  • Oxidation (Aromatization): The dihydropyrimidine ring can be oxidized to the more stable aromatic pyrimidine ring system. This is a common pathway for dihydropyridine and related heterocyclic structures.[3] This process can be initiated by atmospheric oxygen, trace metal ions, or light.

  • Photodegradation: Compounds with conjugated systems, like DHPMs, can be susceptible to degradation upon exposure to UV or visible light.[2] This can lead to complex reaction cascades, including oxidation and ring rearrangements.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue 1: I am observing a loss of compound potency or concentration in my aqueous assay buffer over time.
  • Possible Cause 1: Hydrolysis. The compound may be degrading via pH-dependent hydrolysis.

    • Troubleshooting Step: Run a time-course experiment where you incubate the compound in your assay buffer at the working temperature. Analyze samples at various time points (e.g., 0, 1, 2, 4, 8 hours) by HPLC or LC-MS to quantify the parent compound and detect any new peaks corresponding to degradation products.

    • Solution: If hydrolysis is confirmed, consider adjusting the buffer pH to a more neutral range (if the experiment allows) or reducing the incubation time.

  • Possible Cause 2: Oxidation. The compound could be oxidizing to its aromatic form.

    • Troubleshooting Step: Prepare the assay buffer with degassed water and sparge it with nitrogen or argon before adding the compound. Run the experiment under low-light conditions. Compare the stability to a control prepared under normal atmospheric conditions.

    • Solution: If stability improves, incorporate antioxidants (e.g., DTT, TCEP, if compatible with your assay) or maintain an inert atmosphere during the experiment.

Issue 2: My HPLC or LC-MS analysis shows multiple or shifting peaks for a supposedly pure sample.
  • Possible Cause 1: Tautomerism. The 6-hydroxy group and 4-one create a keto-enol system. It is possible that under certain chromatographic conditions, both tautomers are being partially resolved, leading to peak broadening or the appearance of a shoulder peak.

    • Troubleshooting Step: Modify the mobile phase. Adjusting the pH or the solvent composition can often favor one tautomeric form, resulting in a single, sharp peak. For example, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can often protonate the molecule consistently.

  • Possible Cause 2: On-Column Degradation. The compound might be unstable on the stationary phase of the HPLC column.

    • Troubleshooting Step: Analyze the sample using different column chemistries (e.g., C18 vs. Phenyl-Hexyl) and at different temperatures. A lower column temperature may reduce on-column degradation.

    • Solution: Select the column and conditions that provide the best peak shape and recovery.

  • Possible Cause 3: Solvent-Induced Degradation. The compound may be unstable in the injection solvent.

    • Troubleshooting Step: Dissolve the compound in different solvents (e.g., DMSO, Acetonitrile, Methanol, Water) immediately before injection and compare the chromatograms.

    • Solution: Choose a solvent in which the compound is most stable, even if it requires a smaller injection volume.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[3] These studies intentionally stress the molecule under various conditions.[4]

Objective: To identify the degradation pathways of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one.

Methodology:

  • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or methanol.

  • Set up the following stress conditions in separate, clearly labeled amber vials:

Stress ConditionReagentTemperatureTime Points (hours)Quenching/Neutralization
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24Add 0.1 M NaOH to pH 7
Base Hydrolysis 0.1 M NaOHRoom Temp0.5, 1, 4Add 0.1 M HCl to pH 7
Oxidation 3% H₂O₂Room Temp2, 8, 24N/A
Thermal Solid Compound80°C24, 48, 72Dissolve in mobile phase
Photolytic Solution (in quartz cuvette)Room Temp24, 48N/A (wrap in foil)
  • At each time point, withdraw an aliquot, quench the reaction if necessary, and dilute with the mobile phase to a final concentration of ~50 µg/mL.

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (see Protocol 2).

  • Evaluate the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak. Aim for 10-30% degradation of the active pharmaceutical ingredient (API).[4]

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare 1 mg/mL Stock Solution Acid Acidic (HCl) Prep->Acid Expose to Stress Base Basic (NaOH) Prep->Base Expose to Stress Ox Oxidative (H2O2) Prep->Ox Expose to Stress Heat Thermal Prep->Heat Expose to Stress Light Photolytic Prep->Light Expose to Stress Analysis Analyze via Stability- Indicating HPLC-UV/MS Acid->Analysis Sample at Time Points Base->Analysis Sample at Time Points Ox->Analysis Sample at Time Points Heat->Analysis Sample at Time Points Light->Analysis Sample at Time Points Eval Identify Degradants & Determine Pathways Analysis->Eval Compare Chromatograms

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[5][6]

Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of resolving the parent compound from all potential degradation products identified in the forced degradation study.

Starting Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm and 254 nm[5]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development & Validation:

  • Specificity: Inject the stressed samples from the forced degradation study. The method is considered specific if all degradation product peaks are baseline-resolved from the parent peak. The resolution between the parent peak and the closest eluting peak should be >1.5.

  • Linearity: Prepare a series of dilutions of the parent compound (e.g., 1-100 µg/mL) and generate a calibration curve. The correlation coefficient (r²) should be >0.999.

  • Accuracy & Precision: Analyze samples at low, medium, and high concentrations in triplicate to determine the method's accuracy (recovery) and precision (relative standard deviation, RSD).

  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to ensure the method remains reliable under slight variations.

G Start Initial Analysis Problem Poor Resolution or Bad Peak Shape? Start->Problem ChangeGradient Adjust Gradient Slope Problem->ChangeGradient Yes ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) Problem->ChangeSolvent Yes ChangeColumn Change Column (e.g., C18 to Phenyl) Problem->ChangeColumn Yes AdjustpH Adjust Mobile Phase pH Problem->AdjustpH Yes Success Method Optimized (Resolution > 1.5) Problem->Success No ChangeGradient->Problem Still not resolved ChangeSolvent->Problem Still not resolved ChangeColumn->Problem Still not resolved AdjustpH->Problem Still not resolved

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Optimization

Technical Support Center: Troubleshooting the Purification of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Welcome to the Technical Support Center. The synthesis of highly substituted dihydropyrimidinones (DHPMs)—such as 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one—is typically achieved via multicomponent condensation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of highly substituted dihydropyrimidinones (DHPMs)—such as 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one—is typically achieved via multicomponent condensations like the Biginelli reaction[1]. While the synthesis is highly efficient, the isolation and purification of the resulting heterocycles are notoriously challenging.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot specific purification bottlenecks, grounded in the physicochemical and mechanistic realities of the pyrimidine core.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my compound smear or split into multiple peaks during silica gel column chromatography, even when TLC shows a single spot?

The Causality (Expertise): The peak smearing is not necessarily an indication of impurity; it is a fundamental consequence of annular and keto-enol tautomerism [2]. The 6-hydroxy-dihydropyrimidin-4-one system exists in a dynamic equilibrium with its 4,6-dione (keto) tautomer, alongside prototropic shifts around the pyrimidine ring nitrogens.

During normal-phase chromatography, the acidic silanol groups on the bare silica gel interact differently with the keto and enol forms. Because the rate of tautomeric interconversion is on a similar timescale to the chromatographic elution, the equilibrium continuously shifts on the column, resulting in a broad, smeared band rather than a sharp peak[2].

The Solution (Self-Validating Protocol): To resolve this, you must suppress the tautomeric exchange or mask the active silanol sites.

Protocol: Triethylamine-Modified Silica Chromatography

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 5-10% Methanol in Dichloromethane) and add exactly 1% (v/v) Triethylamine (Et 3​ N).

  • Column Equilibration: Slurry-pack the silica gel using the Et 3​ N-modified solvent. Flush the column with at least 3 column volumes (CV) of the modified solvent to fully deactivate the acidic silanol groups.

  • Loading: Dry-load the sample (see Q3) and run the column. The basic modifier locks the tautomeric equilibrium and prevents hydrogen-bond dragging, yielding a single, sharp elution band.

  • Post-Purification: Remove the Et 3​ N in vacuo. If residual amine remains, dissolve the product in minimal ethyl acetate and wash once with a mild aqueous buffer (pH 6) before drying over Na 2​ SO 4​ .

Q2: My crude NMR shows persistent contamination from urea and unreacted aldehydes. How can I remove these without losing my target DHPM?

The Causality (Expertise): Urea is highly polar and forms a robust, multi-point hydrogen-bonded network with the dihydropyrimidinone core, causing it to co-precipitate during the initial reaction workup[1]. Unreacted aldehydes (or β -keto esters) often become trapped within the crystal lattice of the precipitating DHPM. Standard organic extractions fail because the DHPM itself has poor solubility in non-polar organic solvents.

The Solution (Self-Validating Protocol): Avoid chromatography entirely for the initial cleanup. Instead, exploit the differential solubility of the components using a biphasic trituration and recrystallization workflow[1].

Protocol: Selective Trituration and Recrystallization

  • Aqueous Trituration (Urea Removal): Suspend the crude solid in ice-cold distilled water (10 mL per gram of crude). Stir vigorously for 15 minutes. Urea is highly water-soluble, while the DHPM is not.

  • Filtration: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with an additional 2 volumes of ice-cold water. Discard the filtrate.

  • Recrystallization (Aldehyde Removal): Transfer the dried filter cake to a round-bottom flask. Add boiling ethanol dropwise until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours. The target DHPM will crystallize out, leaving the highly soluble unreacted aldehyde in the mother liquor. Filter and dry the pure crystals.

G A Crude Reaction Mixture (DHPM, Urea, Aldehyde) B Aqueous Trituration (Ice-Cold Water) A->B C Aqueous Filtrate (Urea & Salts Discarded) B->C Filtration D Filter Cake (DHPM + Organics) B->D Solid E Hot Ethanol Recrystallization D->E F Mother Liquor (Aldehyde Discarded) E->F Cooling & Filtration G Pure 6-hydroxy-5-(propan-2-yl)- 3,4-dihydropyrimidin-4-one E->G Crystallization

Workflow for the isolation and purification of DHPMs from crude Biginelli mixtures.

Q3: The compound is practically insoluble in my standard chromatography loading solvents (Dichloromethane or Hexanes). How do I load it onto the column?

The Causality (Expertise): The 6-hydroxy and pyrimidinone motifs create a highly rigid, polar molecule with immense crystal lattice energy. It strongly resists dissolution in low-polarity solvents. Attempting to load a suspension onto a column will result in immediate precipitation at the column head, leading to channeling, poor resolution, and high backpressure.

The Solution (Self-Validating Protocol): You must bypass liquid loading entirely by utilizing a Dry-Loading technique.

Protocol: Dry-Loading on Silica Gel

  • Dissolution: Dissolve the crude DHPM in a highly polar, volatile solvent such as Methanol, Tetrahydrofuran (THF), or a mixture of DCM/MeOH (ensure complete dissolution).

  • Adsorption: Add dry silica gel to the solution (approximately 3 grams of silica per 1 gram of crude compound).

  • Evaporation: Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure until a completely dry, free-flowing powder is obtained. Caution: Ensure no residual solvent remains, as trapped polar solvents will ruin the initial column separation.

  • Loading: Pour the dry powder evenly onto the flat top of your pre-packed silica column. Top with a thin layer of clean sand to protect the bed, and begin elution.

Quantitative Comparison of Purification Strategies

To assist in workflow decision-making, the following table summarizes the quantitative efficiency and target scope of the primary purification strategies used for DHPMs[1][3].

Purification StrategyTarget Impurity RemovedProsCons
Aqueous Trituration Unreacted Urea, Inorganic SaltsFast, highly scalable, environmentally benign.Does not remove organic byproducts (aldehydes/esters).
Hot Ethanol Recrystallization Aldehydes, β -keto estersYields >98% purity crystals; avoids silica gel degradation.Can result in 10-15% yield loss in the mother liquor.
Modified Silica Chromatography Tautomers, closely eluting organic impuritiesResolves peak smearing; excellent for complex mixtures.Requires high solvent volume and careful modifier removal.
Fluorous Solid-Phase Extraction (F-SPE) Non-fluorous organicsExtremely high purity; ideal for library generation[3].Requires the use of specialized fluorous-tagged reagents.

Mechanistic Visualization: Tautomerism in Chromatography

The diagram below illustrates the logical pathway of how tautomeric equilibrium disrupts chromatographic resolution, and how mobile phase modification restores it.

G A 6-hydroxy Form (Enol Tautomer) B 6-oxo Form (Keto Tautomer) A->B Annular Tautomerism C Standard Silica Gel (Acidic Silanols) A->C E Modified Silica Gel (1% Et3N or AcOH) A->E B->C B->E D Peak Smearing & Co-elution C->D F Sharp Peak Resolution (Equilibrium Suppressed) E->F

Impact of tautomeric equilibrium on chromatographic resolution and mitigation via mobile phase modifiers.

References

  • Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications Beilstein Journal of Organic Chemistry
  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)
  • Dynamic NMR Investigation of the Annular Tautomerism in Dihydropyrimidines Journal of the American Chemical Society

Sources

Troubleshooting

Troubleshooting 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one in cellular assays.

Welcome to the advanced technical support hub for the 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one scaffold (CAS 90345-37-2). As a Senior Application Scientist, I frequently guide drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support hub for the 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one scaffold (CAS 90345-37-2). As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of utilizing this versatile pyrimidinone building block[1]. Whether you are deploying it as a primary fragment in Fragment-Based Drug Discovery (FBDD) or evaluating its functionalized derivatives—such as the highly potent allosteric SHP2 inhibitor IACS-15414[2]—this guide is engineered to resolve your most complex cellular assay challenges.

Part 1: Core Physicochemical & Behavior FAQs

Q: During fragment screening, my pyrimidinone compound shows highly variable IC50 values across biological replicates. What is the root cause? A: This is a classic physicochemical issue rooted in tautomeric equilibrium. The 6-hydroxy-pyrimidin-4-one core exists in a dynamic equilibrium with its pyrimidine-4,6-dione tautomer.

  • The Causality: Target engagement (such as binding to the allosteric pocket of SHP2) relies heavily on specific hydrogen-bond donor/acceptor geometries. The hydroxyl form acts as both a donor and acceptor, while the dione form acts solely as an acceptor. In standard, unbuffered culture media, cellular metabolic byproducts cause micro-fluctuations in pH, shifting this equilibrium unpredictably and altering the effective concentration of the active tautomer.

  • The Solution: Supplement your cellular media strictly with 25 mM HEPES buffer to lock the extracellular pH at 7.4, ensuring a stable tautomeric ratio throughout the assay duration.

Q: I observe a "halo" effect or micro-precipitation when dosing cells at 100 µM. How do I resolve this without killing the cells? A: You are hitting the aqueous solubility limit of the scaffold. While the isopropyl group at the C5 position adds necessary lipophilicity for membrane permeability, the dihydropyrimidinone core engages in strong intermolecular hydrogen bonding, leading to colloidal aggregation in aqueous media.

  • The Causality: Direct dilution of high-concentration DMSO stocks into aqueous media causes a "solvent crash," where the compound precipitates before it can partition into the lipid bilayer of the cells.

  • The Solution: Utilize an intermediate dilution strategy. Pre-dilute the compound in 100% DMSO to create a 200x master stock, then perform an intermediate dilution in serum-free media containing 0.1% Pluronic F-127 (a non-ionic surfactant) before final addition to the cells. Ensure the final DMSO concentration remains ≤0.5%.

Q: My fluorescence-based assay shows signal quenching at high concentrations of the scaffold. Is this compound a Pan-Assay Interference Compound (PAINS)? A: Dihydropyrimidinones are not classical PAINS. However, at concentrations >50 µM, this fragment can cause inner-filter effects or light scattering due to the aforementioned colloidal aggregation.

  • The Solution: Add 0.01% Triton X-100 to your biochemical assay buffer to disrupt colloidal aggregates, and always run a counter-screen using a non-related biochemical interaction to quantify baseline quenching.

Part 2: Quantitative Troubleshooting Matrix

To streamline your assay optimization, compare your experimental parameters against this structured quantitative matrix. Deviations from the optimal range are the leading causes of false negatives in pyrimidinone screening.

ParameterOptimal RangeWarning ThresholdRoot Cause of FailureCorrective Action
DMSO Concentration 0.1% - 0.5%> 1.0%Solvent-induced cytotoxicity and basal stress response.Perform serial dilutions in 100% DMSO, then an intermediate aqueous dilution.
Assay pH 7.3 - 7.5< 7.2 or > 7.6Tautomeric shift of the 6-hydroxy group disrupting target binding.Supplement culture media with 25 mM HEPES buffer.
Incubation Time 1 - 2 Hours> 4 HoursActivation of compensatory RTK feedback loops masking efficacy.Freeze the signaling cascade strictly at 2 hours using lysis buffer.
Z'-Factor 0.6 - 0.8< 0.5High background noise / colloidal aggregation of the scaffold.Add 0.01% Triton X-100 to the assay buffer to break aggregates.

Part 3: Self-Validating Experimental Protocol

p-ERK1/2 AlphaScreen Cellular Assay for Pyrimidinone Scaffolds

This protocol is designed to quantify the cellular efficacy of pyrimidinone derivatives in inhibiting RTK-mediated MAPK signaling[3].

Self-Validating System Architecture: To ensure absolute trustworthiness, this protocol incorporates a tripartite validation loop:

  • Baseline Control: 0.5% DMSO vehicle establishes the maximum assay signal (Max p-ERK).

  • Positive Control: 1 µM Trametinib (a known MEK inhibitor) establishes the minimum assay signal (Min p-ERK).

  • Quality Metric: The assay is automatically invalidated if the calculated Z'-factor between the vehicle and positive control falls below 0.5. This mathematical strictness guarantees that any signal reduction observed from your pyrimidinone scaffold is due to genuine target engagement rather than assay drift, compound precipitation, or cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed KYSE520 cells at 30,000 cells/well in a 96-well plate and incubate overnight.

    • Causality: KYSE520 cells possess high basal Receptor Tyrosine Kinase (RTK) activity, providing a wide, stable dynamic range for measuring downstream p-ERK inhibition without the need for exogenous growth factor stimulation[3].

  • Compound Preparation: Prepare a 10-point dose-response curve of the pyrimidinone starting at 100 µM, using a 3-fold dilution series in 100% DMSO.

  • Dosing and Incubation: Transfer compounds to the cell plate to achieve a final DMSO concentration of exactly 0.5%. Incubate for 2 hours at 37°C.

    • Causality: A 2-hour window is critical. It provides sufficient time for the lipophilic pyrimidinone scaffold to cross the plasma membrane and reach thermodynamic equilibrium with the target. Incubating longer risks the activation of compensatory feedback loops (e.g., EGFR upregulation), which artificially re-elevate p-ERK levels and mask the compound's true inhibitory efficacy.

  • Lysis: Remove media and immediately add 30 µL of AlphaScreen Lysis Buffer supplemented with phosphatase inhibitors (NaF, Na3VO4).

    • Causality: Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will rapidly dephosphorylate ERK1/2 during the lysis step, destroying the assay window.

  • Detection: Transfer 10 µL of lysate to a 384-well proxiplate. Add 5 µL of Acceptor Bead mix (anti-ERK1/2) and incubate for 2 hours in the dark. Follow with 5 µL of Donor Bead mix (anti-p-ERK) and incubate for an additional 2 hours.

  • Readout: Read the plate on an EnVision multilabel reader using standard AlphaScreen settings. Calculate the IC50 using normalized percentage inhibition against the vehicle control.

Part 4: Pathway Visualization

The following diagram illustrates the mechanistic causality of how pyrimidinone scaffolds intersect with cellular signaling to produce a quantifiable readout.

G RTK Receptor Tyrosine Kinase (RTK) Activation SHP2 SHP2 (PTPN11) Active State RTK->SHP2 Phosphorylation RAS RAS Activation SHP2->RAS Signal Transduction Scaffold Pyrimidinone Scaffold (6-hydroxy-5-isopropyl...) Scaffold->SHP2 Allosteric Inhibition MAPK MAPK Cascade (RAF/MEK) RAS->MAPK pERK p-ERK1/2 (Cellular Readout) MAPK->pERK

Mechanism of SHP2 allosteric inhibition by pyrimidinones and downstream p-ERK readout.

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Optimization

Technical Support Center: Method Refinement for 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Welcome to the technical support resource for the analysis of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one. This guide is designed for researchers, analytical chemists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the analysis of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this compound and require robust, validated analytical methods. We will move beyond simple procedural lists to explore the rationale behind methodological choices, ensuring you can not only execute but also adapt and troubleshoot effectively.

Understanding the Analyte: Foundational Properties

Before developing a method, understanding the physicochemical properties of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is critical. Its structure features a polar dihydropyrimidinone core containing two nitrogen heteroatoms, a hydroxyl group, and a ketone, which suggests high polarity and the potential for hydrogen bonding. The presence of the isopropyl group adds some non-polar character.

Key characteristics influencing analytical strategy:

  • Polarity: The molecule is predominantly polar, which can make retention on traditional reversed-phase columns challenging.

  • Ionization Potential: The heterocyclic nitrogens and the hydroxyl group can be protonated or deprotonated depending on the pH. This makes the molecule's charge state, and therefore its chromatographic behavior, highly dependent on mobile phase conditions. Electrospray ionization (ESI) in mass spectrometry should be effective in both positive and negative modes.

  • UV Absorbance: The conjugated dihydropyrimidinone ring system is expected to have a UV chromophore, making UV-Vis detection a viable primary technique.

  • Solubility: The compound is likely soluble in polar organic solvents like DMSO and DMF, and may have limited solubility in highly aqueous solutions or non-polar solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical technique for this compound?

Answer: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is the recommended technique.[2] The compound's polarity and low volatility make it unsuitable for standard Gas Chromatography (GC) without derivatization. HPLC, particularly when coupled with mass spectrometry (HPLC-MS), provides the necessary selectivity and sensitivity for both quantification and impurity profiling of pyrimidine derivatives.[3][4]

Q2: I'm experiencing little to no retention on my C18 column. What should I do?

Answer: This is a common issue for polar compounds like 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one.[5] The analyte has a higher affinity for the polar mobile phase than the non-polar C18 stationary phase.

Here are several strategies to improve retention:

  • Increase Mobile Phase Polarity: Start with a high aqueous percentage (e.g., 95-100% aqueous) in your mobile phase. Ensure your C18 column is "aqueous stable" to prevent phase collapse.[5]

  • Adjust Mobile Phase pH: The pH of the mobile phase is a critical parameter.[5] At a low pH (e.g., 2.5-4 using formic or phosphoric acid), the heterocyclic nitrogens will likely be protonated, increasing polarity but potentially improving interaction with certain stationary phases and enhancing ESI-MS positive ion signal.

  • Employ a More Polar Stationary Phase: If a C18 column is ineffective, consider a column with an embedded polar group (EPG) or a phenyl-hexyl phase. These offer alternative selectivity mechanisms that can enhance the retention of polar analytes.[5]

  • Consider HILIC: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or a diol phase) with a high organic mobile phase. The analyte partitions into a water-enriched layer on the stationary phase surface, providing strong retention for polar molecules.[5]

Q3: Which detection method is most suitable for this compound?

Answer: A dual-detector approach is ideal.

  • UV-Vis (DAD/PDA): A Diode Array or Photodiode Array detector should be used initially to determine the compound's maximum absorbance wavelength (λmax). This provides a robust, cost-effective method for routine quantification. The analysis of similar heterocyclic compounds often utilizes UV detection.[3][6]

  • Mass Spectrometry (MS): Coupling the LC system to a mass spectrometer is highly recommended for confirmation of identity, improved sensitivity, and characterization of impurities or degradation products.[7] High-resolution mass spectrometry (HRMS) is particularly powerful for elucidating elemental compositions of unknown metabolites or degradants.[7][8] Electrospray Ionization (ESI) is the preferred ionization source for this type of molecule.

Troubleshooting Guide: Common Analytical Issues

This section addresses specific problems you may encounter during method development and routine analysis.

Issue 1: Poor Peak Shape (Tailing)
  • Question: My analyte peak is showing significant tailing on a C18 column, even with good retention. What is the cause and how can I fix it?

  • Answer: Peak tailing for a polar, basic compound is often caused by secondary interactions between the analyte and acidic silanol groups on the silica backbone of the HPLC column.[5]

Caption: Logic for troubleshooting peak tailing in RP-HPLC.[5]

Issue 2: Analyte Instability and Degradation
  • Question: I am seeing multiple unexpected peaks in my chromatogram and the area of my main peak is decreasing over time in the autosampler. What's happening?

  • Answer: This suggests your compound may be unstable under the current analytical or storage conditions. Pyrimidine derivatives can be susceptible to hydrolysis, oxidation, or photolysis.[9] It is crucial to perform forced degradation studies early in development.

A forced degradation study is essential to understand the stability of a drug substance.[9]

  • Objective: To identify potential degradation products and establish the intrinsic stability of the molecule.

  • Procedure:

    • Prepare solutions of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one in a suitable solvent.

    • Expose the solutions to a range of stress conditions as outlined in the table below. The conditions should be adjusted to achieve 5-20% degradation.

    • Analyze the stressed samples by a stability-indicating HPLC method (a method that separates the parent peak from all degradation products) and compare them to an unstressed control sample.

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80°C for several hours.Hydrolysis of amide bonds in the ring.
Base Hydrolysis 0.1 M NaOH at 60-80°C for several hours.Ring opening or other base-catalyzed reactions.
Oxidation 3% H₂O₂ at room temperature for several hours.Oxidation of the ring or substituents.
Thermal Heat solution at 80°C for 48 hours.General thermal decomposition.
Photolytic Expose solution to UV light (e.g., 1.2 million lux hours).Photochemical degradation.

Table based on common forced degradation practices.[3][9]

Issue 3: Low MS Sensitivity
  • Question: My compound gives a strong UV signal but a very weak or inconsistent signal in the mass spectrometer. How can I improve MS sensitivity?

  • Answer: Poor MS response is typically due to inefficient ionization. The key is to optimize the mobile phase and MS source parameters to favor the formation of gas-phase ions.

G Workflow for Optimizing MS Sensitivity start Start: Low MS Signal check_mode Analyze in both ESI+ and ESI- modes start->check_mode pos_mode Optimize ESI+ Mode check_mode->pos_mode Signal in ESI+ neg_mode Optimize ESI- Mode check_mode->neg_mode Signal in ESI- add_acid Add 0.1% Formic Acid or Acetic Acid to mobile phase pos_mode->add_acid tune_pos Tune Source Parameters: Capillary Voltage, Gas Flow, Temp. add_acid->tune_pos compare Compare S/N and select best mode tune_pos->compare add_base Add 0.1% Ammonium Hydroxide or use Ammonium Acetate buffer neg_mode->add_base tune_neg Tune Source Parameters: Capillary Voltage, Gas Flow, Temp. add_base->tune_neg tune_neg->compare finalize Finalize Method compare->finalize

Caption: A systematic workflow for enhancing mass spectrometry signal.

Recommended Starting Protocols

These protocols are intended as a starting point. Method validation must be performed for any application in a regulated environment.

Protocol 1: General Purpose RP-HPLC-UV Method
  • Rationale: This method provides a robust starting point for purity analysis and general quantification using standard laboratory equipment. A C18 column is chosen for its versatility, and an acidic mobile phase is used to sharpen peaks and ensure consistent analyte protonation.[2]

  • System Suitability: Before analysis, perform five replicate injections of a standard solution. The %RSD for peak area should be < 2.0%, the USP tailing factor should be < 1.5, and the theoretical plates should be > 2000.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and DAD/PDA detector.

  • Method Parameters:

    Parameter Setting
    Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µm (e.g., Phenomenex Prodigy ODS3V)[3]
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B and equilibrate for 5 min
    Flow Rate 1.0 mL/min
    Column Temp. 30°C
    Injection Vol. 10 µL
    Detection DAD/PDA, monitor at λmax (determine by scan, start at 254 nm)[3]

    | Sample Diluent | 50:50 Water:Acetonitrile |

Protocol 2: High-Sensitivity HPLC-MS/MS Method
  • Rationale: This method is designed for high-sensitivity quantification, such as in biological matrices or for low-level impurity analysis.[4] It uses a smaller particle size column for better efficiency and MS/MS for ultimate selectivity.

  • System Suitability: In addition to HPLC performance checks, monitor the S/N ratio of the lowest calibration standard.

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Method Parameters:

    Parameter Setting
    Column C18 or EPG UPLC Column, 50 x 2.1 mm, 1.8 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 2% B to 90% B over 5 minutes, hold for 1 min, return to 2% B and equilibrate for 2 min
    Flow Rate 0.4 mL/min
    Column Temp. 40°C
    Injection Vol. 2 µL
    MS Ionization ESI, Positive Mode (confirm with analyte infusion)
    MS Detection Multiple Reaction Monitoring (MRM)

    | MRM Transition | Determine parent ion (Q1) and optimal product ion (Q3) via infusion and compound tuning |

References

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • GC Troubleshooting Guide. GL Sciences.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Full Paper. SciELO.
  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed.
  • 6-hydroxy-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one. Sigma-Aldrich.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • JOURNAL OF APPLIED PHARMACEUTICAL RESEARCH | JOAPR. Neliti.
  • Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. The Review of Diabetic Studies.
  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI.
  • Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches. MDPI.
  • Analytical Methods. OPUS.
  • High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and. OPUS.
  • DES‐Promoted Synthesis of 3,4‐Dihydropyrimidinones and Their Antidiabetic and Antioxidant Evaluation Supported With Computational Studies. PMC.
  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020.
  • GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Agilent.
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  • Considerations to properly assess drug stability within biological samples.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate.
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Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Prepared by: Senior Application Scientist, Advanced Drug Development Technologies This technical support guide is designed for researchers, medicinal chemists, and formulation scientists working with 6-hydroxy-5-(propan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Drug Development Technologies

This technical support guide is designed for researchers, medicinal chemists, and formulation scientists working with 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one. Given that this is a novel chemical entity, this document synthesizes established principles of drug development with specific structural considerations of the molecule to provide a robust framework for troubleshooting and enhancing its oral bioavailability.

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial questions and provides a framework for diagnosing the root cause of poor oral bioavailability.

Q1: What are the likely physicochemical properties and potential bioavailability challenges of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one?

Based on its structure, we can anticipate several key characteristics that often correlate with poor oral bioavailability. The dihydropyrimidinone core, while common in pharmacologically active molecules, can contribute to low aqueous solubility due to its relatively rigid, planar structure and potential for strong crystal lattice formation.[1][2] The presence of a hydroxyl (-OH) group and two amide-like nitrogens allows for both hydrogen bond donation and acceptance, which can lead to high melting points and further limit solubility. Conversely, these polar functional groups may also restrict passive diffusion across the lipophilic intestinal membrane. Therefore, this compound is likely to fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3]

PropertyPredicted Value/CharacteristicImplication for Bioavailability
Molecular Weight ~154.17 g/mol [4]Favorable (<500 Da) for passive diffusion.
LogP (calculated) Low to ModerateMay indicate a need to balance solubility and permeability.
Topological Polar Surface Area (TPSA) Moderate (~75 Ų)[5]Generally acceptable (<140 Ų), suggesting permeability may not be the primary barrier.[5]
Aqueous Solubility Predicted to be lowPrimary Barrier. Likely dissolution rate-limited absorption.[6]
Metabolic Stability Potential for Phase II conjugationSecondary Barrier. The phenolic hydroxyl group is a prime site for rapid first-pass metabolism (glucuronidation/sulfation).[7][]

Q2: My preliminary in vivo studies in rodents show very low oral exposure (AUC). Where do I start troubleshooting?

Low oral exposure is a classic symptom of issues with either solubility/dissolution or high first-pass metabolism. A systematic approach is crucial to avoid unnecessary formulation efforts. The following workflow diagram outlines a logical path for diagnosing the primary barrier.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Actionable Strategy Start Low Oral Exposure Observed in PK Study Solubility Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Metabolism Assess In Vitro Metabolic Stability (Liver Microsomes / S9) Solubility->Metabolism Solubility is Low (<100 µg/mL) Solubility->Metabolism Solubility is Adequate (>100 µg/mL) Sol_Enhance Focus on Solubility Enhancement (See Section 2) Metabolism->Sol_Enhance Metabolically Stable (t½ > 30 min) Met_Block Focus on Mitigating First-Pass Metabolism (See Section 3) Metabolism->Met_Block Metabolically Unstable (t½ < 30 min) AND Solubility is Adequate Combined Consider Combined or Advanced Strategies (See Section 4) Metabolism->Combined Metabolically Unstable (t½ < 30 min) AND Solubility is Low

Caption: Diagnostic workflow for low oral bioavailability.

Section 2: Troubleshooting Guide: Poor Aqueous Solubility & Dissolution

If your investigations point to low solubility as the primary hurdle, the following protocols will help you characterize the problem and explore proven solutions. The goal of these strategies is to increase the concentration of the drug in solution in the gastrointestinal tract, thereby improving the driving force for absorption.[9]

Problem: The compound exhibits poor dissolution in simulated gastric and intestinal fluids, leading to absorption limited by the dissolution rate.

Potential Root Causes:

  • High Crystal Lattice Energy: The molecule forms a highly stable, ordered crystal structure that is difficult for solvents to break down.

  • Low Intrinsic Solubility: The fundamental solubility of the molecule in aqueous media is poor due to its chemical structure.

Protocol 1: Characterizing Solubility and Dissolution

Rationale: A standardized dissolution test across a range of physiologically relevant pH values is essential to confirm a solubility issue and establish a baseline against which to measure improvements.[10] This aligns with regulatory guidance for characterizing BCS Class II and IV compounds.[11]

Methodology:

  • Apparatus: USP Apparatus II (Paddle).

  • Media: Prepare 900 mL of the following media:

    • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Acetate buffer (pH 4.5) to simulate the upper small intestine.

    • Phosphate buffer (pH 6.8) to simulate the lower small intestine.[11]

  • Conditions: Set paddle speed to 50 or 75 RPM and maintain temperature at 37 ± 0.5 °C.[10]

  • Procedure: a. Add a known quantity of the neat API (e.g., equivalent to the highest projected dose) to each vessel. b. At specified time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 5 mL) of the medium. c. Immediately filter the sample through a 0.45 µm filter to remove undissolved particles. d. Analyze the filtrate for drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the percentage of drug dissolved versus time for each pH medium. Poor dissolution is typically characterized by less than 85% of the drug dissolving within 60 minutes.[10]

Solution 1: Amorphous Solid Dispersions (ASDs)

Rationale: Converting the crystalline drug into an amorphous state by dispersing it within a polymer matrix can significantly enhance aqueous solubility and dissolution rates. The amorphous form lacks a crystal lattice, reducing the energy barrier for dissolution.[6][12]

Protocol 2: Screening for Amorphous Solid Dispersion Formulations

Methodology (Solvent Evaporation Technique):

  • Polymer Selection: Select a range of pharmaceutically acceptable polymers (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Solvent Selection: Identify a common solvent that dissolves both the API and the chosen polymer (e.g., methanol, acetone, or a mixture).

  • Preparation: a. Prepare solutions with different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w). b. Dissolve the API and polymer in the selected solvent. c. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film. d. Further dry the film under vacuum at 40 °C for 24-48 hours to remove residual solvent.

  • Characterization: a. Confirm Amorphous State: Use Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity (i.e., no sharp Bragg peaks). Differential Scanning Calorimetry (DSC) can also be used to observe the glass transition temperature (Tg) instead of a sharp melting point. b. Performance Testing: Perform the dissolution test as described in Protocol 1 on the most promising ASD formulations.

FormulationDrug:Polymer RatioPhysical State (PXRD)Dissolution at 30 min (pH 6.8)
Neat APIN/ACrystalline< 15%
ASD with PVP K301:3Amorphous~ 60%
ASD with HPMC-AS1:3Amorphous~ 85%
Solution 2: Particle Size Reduction (Nanonization)

Rationale: Reducing the particle size of the drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation. Nanoparticle formulations offer a significant increase in surface area.[3][13][14]

Protocol 3: Preparation of a Nanosuspension via Wet Milling

Methodology:

  • Vehicle Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl Methylcellulose) and a surfactant (e.g., 0.1% w/v Sodium Dodecyl Sulfate) to prevent particle agglomeration.

  • Milling Process: a. Disperse the API in the vehicle to create a pre-suspension. b. Introduce the suspension into a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads). c. Mill the suspension for a specified duration (e.g., 2-8 hours), monitoring particle size periodically.

  • Characterization: a. Particle Size Analysis: Measure the particle size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction. The target is typically a mean particle size below 500 nm. b. Performance Testing: Perform dissolution testing (Protocol 1) on the resulting nanosuspension (which can be dried into a powder for formulation into a solid dosage form).

Section 3: Troubleshooting Guide: High First-Pass Metabolism

If solubility is adequate or if solubility enhancement strategies fail to significantly improve exposure, the next likely culprit is extensive first-pass metabolism. This occurs when the drug is heavily metabolized in the gut wall or liver before it can reach systemic circulation.[15][16][17]

Problem: The compound is rapidly cleared, resulting in low oral bioavailability despite potentially good absorption characteristics.

Potential Root Cause: The phenolic hydroxyl group on the pyrimidinone ring is a "soft spot" for Phase II metabolic enzymes (e.g., UGTs, SULTs), leading to the formation of highly polar glucuronide or sulfate conjugates that are quickly eliminated.[7][18]

Caption: Proposed Phase II metabolic pathway.

Protocol 4: In Vitro Metabolic Stability Assessment

Rationale: Incubating the compound with liver fractions (microsomes or S9) containing metabolic enzymes provides a direct measure of its intrinsic metabolic stability. A short half-life in this assay is a strong indicator of high in vivo clearance.[19]

Methodology:

  • System Preparation: a. Use pooled human liver microsomes (or S9 fraction) at a final protein concentration of 0.5-1.0 mg/mL in a phosphate buffer (pH 7.4). b. Prepare a solution of the compound at a final concentration of 1 µM. c. Prepare the NADPH regenerating system (cofactor required for many metabolic reactions).

  • Incubation: a. Pre-warm the microsome and compound solutions to 37 °C. b. Initiate the reaction by adding the NADPH regenerating system. c. At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: a. Centrifuge the samples to precipitate the protein. b. Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).

CompoundIn Vitro t½ (min)Predicted In Vivo Clearance
Test Compound < 15High
Propranolol (High Clearance Control) < 10High
Warfarin (Low Clearance Control) > 60Low
Solution: Prodrug Strategy

Rationale: A prodrug approach can temporarily mask the metabolically labile hydroxyl group, protecting it from first-pass metabolism.[20][21] An ester prodrug is ideal, as endogenous esterase enzymes in the blood and tissues can cleave the ester bond to release the active parent drug systemically.[] This modification also typically increases lipophilicity, which can aid in absorption.

G Prodrug Ester Prodrug (Increased Lipophilicity, -OH group masked) Absorbed Absorbed from GI Tract Prodrug->Absorbed Oral Administration Systemic Systemic Circulation Absorbed->Systemic Bypasses First-Pass Metabolism ActiveDrug Active Parent Drug (-OH group exposed) Systemic->ActiveDrug Cleavage by Esterases Target Pharmacological Target ActiveDrug->Target

Caption: Mechanism of an ester prodrug strategy.

Protocol 5: Synthesis of an Acetate Ester Prodrug

Methodology (Illustrative Example): This protocol is a general guide and must be optimized for the specific substrate.

  • Reaction Setup: a. Dissolve 1 equivalent of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran). b. Add a non-nucleophilic base (e.g., 1.5 equivalents of triethylamine or diisopropylethylamine) to the solution. c. Cool the reaction mixture in an ice bath (0 °C).

  • Acylation: a. Slowly add 1.2 equivalents of acetyl chloride or acetic anhydride to the stirring reaction mixture. b. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring completion by TLC or LC-MS.

  • Workup and Purification: a. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. b. Extract the product into an organic solvent (e.g., ethyl acetate). c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to yield the desired ester prodrug.

  • Validation: Confirm the structure of the prodrug using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The prodrug should then be evaluated in both in vitro stability assays (to confirm cleavage back to the parent) and in vivo pharmacokinetic studies.

Section 4: Advanced Strategies for Combined Challenges

If the compound suffers from both low solubility and high first-pass metabolism, a more sophisticated formulation approach is required.

Strategy: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Rationale: SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media (like GI fluids).[22] This approach tackles both problems simultaneously:

  • Solubility: The drug is pre-dissolved in the lipidic formulation, bypassing the dissolution step.[23]

  • Metabolism: Absorption via the intestinal lymphatic pathway can partially bypass the liver, reducing first-pass metabolism. The formulation components can also inhibit certain metabolic enzymes and efflux transporters.[24]

Protocol 6: Development of a SMEDDS Formulation

Methodology:

  • Excipient Screening: a. Solubility: Determine the saturation solubility of the compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, Propylene Glycol). b. Emulsification Efficiency: Screen combinations of the best excipients for their ability to form stable microemulsions upon dilution in water.

  • Ternary Phase Diagram Construction: a. For the most promising systems, construct a ternary phase diagram by titrating mixtures of oil, surfactant, and co-solvent with water. b. Identify the microemulsion region (the area on the diagram that results in clear, stable formulations upon dilution).

  • Formulation Optimization: a. Select several prototype formulations from within the microemulsion region. b. Load the drug into these formulations at a high concentration (e.g., 80% of saturation solubility). c. Characterize the formulations for droplet size (should be <200 nm), self-emulsification time, and stability.

  • Performance Testing: a. Conduct in vitro dissolution/dispersion studies to confirm rapid and complete release of the drug. b. Evaluate the optimized SMEDDS formulation in an in vivo pharmacokinetic study and compare the exposure (AUC) to that of a simple aqueous suspension of the neat API.

References

  • Vertex AI Search. (n.d.). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Open Access Journals - Research and Reviews. Retrieved March 27, 2026.
  • Patil, S. B., et al. (2020). Development and Validation of In Vitro Discriminatory Dissolution Testing Method for Fast Dispersible Tablets of BCS Class II Drug. PMC. Retrieved March 27, 2026, from [Link]

  • Han, Y., & Li, J. (2021). Nanoparticles for oral delivery: design, evaluation and state-of-the-art. PMC. Retrieved March 27, 2026, from [Link]

  • Singh, A., et al. (2016). Bioavailability enhancement of poorly soluble drugs by SMEDDS: A review. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Al-kassimy, M. A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Retrieved March 27, 2026, from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved March 27, 2026, from [Link]

  • Sharma, D., et al. (2019). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. Journal of Advanced Pharmacy Education and Research. Retrieved March 27, 2026.
  • Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved March 27, 2026, from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect. Retrieved March 27, 2026, from [Link]

  • Lee, W. H., & Loo, C. Y. (2023). Nanoparticle tools for maximizing oral drug delivery. PMC. Retrieved March 27, 2026, from [Link]

  • Walsh Medical Media. (2023). Study of First-Pass Metabolism and its Uses. Retrieved March 27, 2026, from [Link]

  • Wikipedia. (n.d.). First pass effect. Retrieved March 27, 2026, from [Link]

  • Khan, S. A., et al. (2024). First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. Cureus. Retrieved March 27, 2026.
  • World Pharma Today. (2025). Nanotechnology Transforming Oral Drug Delivery. Retrieved March 27, 2026, from [Link]

  • OSF. (2025). First-Pass Metabolism and Its Effect on Bioavailability. Retrieved March 27, 2026.
  • FDA. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved March 27, 2026, from [Link]

  • Jacobsen, D. W., et al. (2015). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. PMC - NIH. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2020). (PDF) Development and Validation of In Vitro Discriminatory Dissolution Testing Method for Fast Dispersible Tablets of BCS Class II Drug. Retrieved March 27, 2026.
  • Taylor & Francis. (2023). Oral nanoparticulate drug delivery systems for the treatment of intestinal bowel disease and colorectal cancer. Retrieved March 27, 2026.
  • Dissolution Technologies. (2011). Evaluation of In Vitro Equivalence for Drugs Containing BCS Class II Compound Ketoprofen. Retrieved March 27, 2026, from [Link]

  • Journal of Pharmaceutical Research International. (n.d.).
  • Preprints.org. (2025). Challenges and Strategies in Prodrug Design: A Comprehensive Review. Retrieved March 27, 2026.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Retrieved March 27, 2026.
  • ResearchGate. (n.d.). (PDF) Prodrugs of Alcohols and Phenols. Retrieved March 27, 2026.
  • Rao, J. N., & Sujatha, K. (2021). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives.
  • PubMed. (2008). New strategies for the synthesis of pyrimidine derivatives. Retrieved March 27, 2026, from [Link]

  • Oriental Journal of Chemistry. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2013). (PDF) Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. Retrieved March 27, 2026.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 6-hydroxy-5-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one. Retrieved March 27, 2026.
  • Siramshetty, V. B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PMC. Retrieved March 27, 2026, from [Link]

  • The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. (n.d.). Theoretical Investigation of 3,4-Dihydropyrimidin-2(1H)-Ones Derivatives and in-Silico Biological Analysis. Retrieved March 27, 2026.
  • PMC. (n.d.). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. Retrieved March 27, 2026, from [Link]

  • Hypha Discovery Blogs. (2023). Metabolism of 2022 FDA approved small molecule drugs PART 2. Retrieved March 27, 2026, from [Link]

  • Lirias. (n.d.). Biological and Computational Study of the Dual Antimicrobial and Anticancer Potential of 3,4‐Dihydropyrimidin‐2(1H)‐ones. Retrieved March 27, 2026.
  • PubMed. (2011). Improvement in oral bioavailability of 2,4-diaminopyrimidine c-Met inhibitors by incorporation of a 3-amidobenzazepin-2-one group. Retrieved March 27, 2026, from [Link]

  • University of Michigan. (n.d.). Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. Retrieved March 27, 2026.
  • IntechOpen. (2021). Metabolism of Phytochemicals. Retrieved March 27, 2026, from [Link]

  • University of Kansas. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Retrieved March 27, 2026.
  • News-Medical.net. (2024). Tackling metabolism issues in drug discovery with in silico methods. Retrieved March 27, 2026, from [Link]

  • Thoreauchem. (n.d.). 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one-90345-37-2. Retrieved March 27, 2026, from [Link]

  • The Review of Diabetic Studies. (n.d.). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin-2(1H)-One. Retrieved March 27, 2026.
  • MDPI. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. Retrieved March 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis of 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Welcome to the Technical Support Center for the synthesis of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS: 90345-37-2) [1]. Also known by its tautomeric name, 5-isopropylpyrimidine-4,6-dione, this compound i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS: 90345-37-2) [1]. Also known by its tautomeric name, 5-isopropylpyrimidine-4,6-dione, this compound is a highly valuable pyrimidine scaffold in drug discovery. It serves as the direct precursor to 4,6-dichloro-5-isopropylpyrimidine (CAS: 89938-06-7) [2], an essential intermediate utilized in the synthesis of dual inhibitors of nitric oxide (NO) and prostaglandin E2 (PGE2) production, which are heavily investigated for anti-inflammatory and antineoplastic therapeutics [3].

This guide provides a field-proven, scalable methodology for synthesizing this scaffold, complete with mechanistic insights, quality control metrics, and troubleshooting FAQs designed for process chemists and drug development professionals.

Mechanistic Workflow & Experimental Design

The synthesis relies on the base-catalyzed condensation of diethyl isopropylmalonate with formamidine acetate.

Causality in Reagent Selection: Formamidine is highly unstable as a free base; therefore, the acetate salt is utilized. While formamidine hydrochloride is an alternative, the acetate counterion provides a localized buffering effect during the initial mixing phase, preventing rapid pH crashes that can stall the reaction. Sodium methoxide (NaOMe) in methanol is the optimal base; it is strong enough to quantitatively generate the enolate of the malonate and neutralize the acetate, driving the nucleophilic acyl substitution and subsequent cyclization.

SynthesisWorkflow R1 Diethyl Isopropylmalonate + NaOMe / Anhydrous MeOH Step1 Enolate Formation (Deprotonation) R1->Step1 R2 Formamidine Acetate Step2 Condensation & Amidation R2->Step2 Added portion-wise (Exothermic) Step1->Step2 Step3 Cyclization (Reflux, 65°C, 4-6 h) Step2->Step3 - EtOH / MeOH Step4 Acidification (Aq. HCl) Precipitation at pH 3-4 Step3->Step4 Intermediate Sodium Salt Product 6-Hydroxy-5-(propan-2-yl) -3,4-dihydropyrimidin-4-one (Target API Scaffold) Step4->Product Filtration, Washing & Drying

Reaction workflow for 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one synthesis.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates in-process controls (IPCs) to ensure each step has proceeded to completion before moving to the next, minimizing downstream failures.

Reagents:

  • Diethyl isopropylmalonate: 1.0 equivalent (eq)

  • Formamidine acetate: 1.2 eq

  • Sodium methoxide (30% w/w in Methanol): 3.5 eq

  • Anhydrous Methanol: 5 volumes (relative to malonate)

  • Concentrated HCl (37%): As needed for pH adjustment

Procedure:

  • Preparation of the Base Solution: Charge a dry, nitrogen-purged reactor with anhydrous methanol (5 vol). Cool the system to 0–5°C. Slowly add the 30% NaOMe solution (3.5 eq).

    • Causality: Excess base is required to neutralize the acetate salt (1.2 eq), deprotonate the malonate (1.0 eq), and maintain the highly basic environment needed for the final cyclization.

  • Enolate Generation: Add diethyl isopropylmalonate (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 15°C. Stir for 30 minutes.

  • Condensation: Add formamidine acetate (1.2 eq) portion-wise over 45 minutes.

    • Self-Validation: The reaction is mildly exothermic. A controlled temperature rise indicates active neutralization and initial amidation.

  • Cyclization: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4 to 6 hours.

    • IPC: Monitor by TLC or HPLC. The reaction is complete when the malonate ester is <1% by area.

  • Solvent Removal: Distill off approximately 70% of the methanol under reduced pressure.

    • Causality: Removing methanol reduces the solubility of the final product in the subsequent aqueous workup, maximizing the isolated yield.

  • Aqueous Workup and Acidification: Cool the residue to 10°C and dilute with chilled deionized water (3 vol). Slowly add concentrated HCl dropwise while vigorously stirring, until the pH reaches strictly 3.0 to 4.0 .

    • Self-Validation: A thick white precipitate will form. If the pH drops below 2.0, the pyrimidine nitrogens may protonate, causing the product to re-dissolve and ruining the yield.

  • Isolation: Filter the resulting slurry. Wash the filter cake with ice-cold water (2 x 1 vol) to remove sodium chloride and residual acetate, followed by a wash with ice-cold acetone (0.5 vol) to remove organic impurities.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

Quality Control & Quantitative Data

To ensure the integrity of the synthesized scaffold for downstream API production, the isolated batch must meet the following analytical specifications.

ParameterSpecificationAnalytical MethodMechanistic Rationale
Appearance White to off-white crystalline powderVisual InspectionYellowing/browning indicates oxidative degradation during reflux.
Purity ≥ 98.0%HPLC (UV at 254 nm)Ensures suitability for downstream chlorination (POCl₃).
Identity (Mass) m/z 155.1 [M+H]⁺LC-MS (ESI+)Confirms the molecular weight of C₇H₁₀N₂O₂ (154.17 g/mol ).
Identity (NMR) Conforms to structure¹H NMR (DMSO-d₆)Confirms the isopropyl septet (~3.1 ppm) and C2 proton (~7.9 ppm).
Moisture Content ≤ 0.5%Karl Fischer TitrationExcess water violently quenches downstream POCl₃ reactions.

Troubleshooting Guides & FAQs

Q1: My overall yield is below 50%, and HPLC shows a significant amount of unreacted diethyl isopropylmalonate. What went wrong? A: This is almost always caused by moisture in the reaction system. Sodium methoxide reacts preferentially with water to form sodium hydroxide. NaOH will rapidly saponify the diethyl isopropylmalonate into isopropylmalonic acid. The resulting dicarboxylic acid cannot undergo the required condensation with formamidine. Actionable Fix: Ensure the methanol is strictly anhydrous (KF < 0.1%) and that the NaOMe solution is fresh and stored under an inert atmosphere.

Q2: During the acidification step (Step 6), the product "oiled out" instead of forming a filterable precipitate. How can I recover it? A: "Oiling out" occurs when the product precipitates above its melting point in the solvent mixture, or when the pH is dropped too rapidly, trapping impurities within the matrix. Actionable Fix: Re-heat the mixture to 50°C until the oil dissolves (adding a small amount of methanol if necessary), then allow it to cool very slowly to room temperature with vigorous seeding. In future batches, ensure the internal temperature is kept strictly below 15°C during the HCl addition and add the acid at a slower rate.

Q3: How do I analytically verify the tautomeric state of the product? A: The compound exists in a keto-enol tautomeric equilibrium (5-isopropylpyrimidine-4,6-dione vs. 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one). In the solid state and in polar aprotic NMR solvents like DMSO-d₆, the mono-hydroxy tautomer is highly favored due to the stabilization of the conjugated pyrimidinone ring. You will observe broad, exchangeable singlets downfield (>11.0 ppm) corresponding to the -OH and -NH protons, rather than a C5 methine proton that would be present in the pure dione form.

Q4: The downstream chlorination of this intermediate to 4,6-dichloro-5-isopropylpyrimidine is failing. Is the intermediate to blame? A: Yes, residual moisture or trapped acetate salts in the intermediate will violently quench the phosphorus oxychloride (POCl₃) used in the downstream chlorination. Ensure the moisture content is strictly ≤ 0.5% via Karl Fischer titration. If the moisture is high, extend the vacuum drying time at 50°C. Do not exceed 60°C to prevent thermal degradation.

References

  • Title: 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one Source: Molport URL: [Link]

  • Title: WO2012116666A1 - Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin e2, method of production thereof and use thereof Source: Google Patents URL

Reference Data & Comparative Studies

Validation

Comparative study of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one with other DHPMs.

Title: Comparative Profiling of 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one Against Classical Biginelli DHPMs Executive Summary & Structural Context Dihydropyrimidinones (DHPMs) represent a privileged class of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Profiling of 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one Against Classical Biginelli DHPMs

Executive Summary & Structural Context

Dihydropyrimidinones (DHPMs) represent a privileged class of heterocyclic pharmacophores, traditionally synthesized via the multicomponent Biginelli reaction. Classical DHPMs, such as the Eg5 kinesin inhibitor Monastrol, are characterized by a C4-aryl substituent and a C5-ester or amide group, which dictate their binding affinity in biological targets .

This guide objectively compares classical Biginelli DHPMs with 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (hereafter referred to as HIP-DHPM ). Unlike its classical counterparts, HIP-DHPM lacks the critical C4-aryl group and features a C5-isopropyl moiety coupled with a C6-hydroxyl group. These structural divergences fundamentally shift its physicochemical profile, tautomeric behavior, and target interaction landscape.

Mechanistic Divergence: Causality in Pharmacophore Design

The biological efficacy of classical DHPMs is heavily reliant on the C4-aryl group. In the case of Monastrol, the C4-phenol ring inserts deeply into a hydrophobic pocket of the Eg5 kinesin motor protein, engaging in critical interactions with residues such as Trp127 and Tyr211 . Furthermore, the C5-ester acts as a hydrogen bond acceptor, stabilizing the ligand-protein complex.

HIP-DHPM disrupts this established Structure-Activity Relationship (SAR):

  • Absence of C4-Aryl: The lack of a bulky, aromatic group at C4 abolishes the primary hydrophobic anchoring mechanism required for Eg5 allosteric inhibition.

  • C5-Aliphatic Shift: Replacing the C5-ester with an isopropyl group removes a key hydrogen bond acceptor, increasing localized lipophilicity but reducing directional binding capacity.

  • Tautomeric Fluidity: The C6-hydroxyl group allows HIP-DHPM to exist in equilibrium with its pyrimidine-4,6-dione tautomer. This alters the electronic distribution and planarity of the ring, mimicking barbiturate-like scaffolds rather than classical calcium channel blockers or kinesin inhibitors .

G cluster_0 Classical DHPM (e.g., Monastrol) cluster_1 HIP-DHPM C4_Aryl C4-Aryl Group Eg5 Eg5 Kinesin Inhibition C4_Aryl->Eg5 Hydrophobic Pocket (Trp127, Tyr211) C5_Iso C5-Isopropyl & C6-OH AltTarget Altered Target Space (Non-Eg5 / Dione Mimic) C5_Iso->AltTarget Steric Shift & Tautomerization

Structural divergence dictating target specificity between classical DHPMs and HIP-DHPM.

Comparative Physicochemical Profiling

To objectively evaluate the performance parameters of these molecules, we must look at their fundamental properties. The table below summarizes the quantitative differences between HIP-DHPM and the classical DHPM standard, Monastrol.

Property / FeatureHIP-DHPM (CAS: 90345-37-2)Monastrol (Classical DHPM)Pharmacological Implication
Molecular Weight 154.17 g/mol 292.36 g/mol HIP-DHPM is highly fragment-like, offering higher ligand efficiency (LE).
C4 Substituent Hydrogen / Oxo (Tautomeric)3-HydroxyphenylHIP-DHPM lacks the hydrophobic anchor for Eg5 allosteric sites.
C5 Substituent IsopropylEthyl EsterHIP-DHPM has lower H-bond acceptor count at C5.
C6 Substituent HydroxylMethylHIP-DHPM exhibits tautomerism (pyrimidine-4,6-dione).
H-Bond Donors 2 (NH, OH)3 (NH, NH, OH)Alters solubility and kinase hinge-binding potential.
Predicted Target Space Synthetic intermediate, Barbiturate-mimicEg5 Kinesin, Calcium ChannelsFundamental shift from motor proteins to alternative receptors.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the structural and functional differences discussed above, the following self-validating experimental workflows are recommended for researchers profiling these compounds.

Protocol 1: Tautomeric Validation of HIP-DHPM via NMR Spectroscopy Causality: Because HIP-DHPM can exist as either 6-hydroxy-3,4-dihydropyrimidin-4-one or pyrimidine-4,6-dione, determining the dominant state in solution is critical for predicting receptor interaction.

  • Sample Preparation: Dissolve 15 mg of HIP-DHPM in 0.6 mL of anhydrous DMSO- d6​ . Rationale: DMSO- d6​ prevents rapid proton exchange with the solvent, allowing observation of the -OH and -NH protons.

  • Primary Acquisition: Acquire a standard 1H-NMR spectrum at 400 MHz. Look for the presence of a broad singlet downfield (>9.0 ppm), indicative of the C6-OH or pyrimidine -NH protons.

  • Self-Validation (D2O Exchange): Add 2 drops of D2O to the NMR tube, shake vigorously, and re-acquire the spectrum.

  • Data Interpretation: The disappearance of the downfield peaks confirms they are exchangeable heteroatom protons. The integration ratio of the isopropyl CH3 doublet (~1.1 ppm) to the exchangeable protons dictates the tautomeric equilibrium ratio in polar solvents.

Protocol 2: Comparative Eg5 ATPase Inhibition Assay Causality: To definitively prove that the absence of the C4-aryl group in HIP-DHPM abolishes classical DHPM activity, an ATPase assay measuring inorganic phosphate (Pi) release is utilized.

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM PIPES (pH 6.8), 50 mM KCl, 2 mM MgCl2, 1 mM EGTA, and 1 mM DTT.

  • Protein & Ligand Incubation: In a 96-well plate, add 10 nM recombinant human Eg5 motor domain and 1 μM polymerized tubulin. Add Monastrol (positive control, 100 μM), HIP-DHPM (test, 100 μM), and DMSO (vehicle control). Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows allosteric inhibitors to bind before ATP turnover begins.

  • Reaction Initiation: Add 1 mM ATP to all wells to start the motor ATPase activity. Incubate for 20 minutes.

  • Signal Generation (Self-Validation): Stop the reaction by adding Malachite Green reagent. The reagent forms a green complex with free Pi. Include a "No Enzyme" well; this must remain yellow to validate that ATP auto-hydrolysis is negligible.

  • Quantification: Read absorbance at 620 nm. Monastrol will show a >50% reduction in signal compared to the vehicle. HIP-DHPM is expected to show no significant reduction, confirming the necessity of the C4-aryl group.

G Prep Prepare Eg5 & Microtubules (Reaction Buffer) Incubate Incubate with DHPM variants (Monastrol vs. HIP-DHPM) Prep->Incubate ATP Add ATP (Initiate ATPase Activity) Incubate->ATP Malachite Add Malachite Green Reagent (Stop & Stain) ATP->Malachite Read Read Absorbance at 620 nm (Quantify Pi Release) Malachite->Read

Self-validating Eg5 ATPase assay workflow using Malachite Green for phosphate detection.

Conclusion

While 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one shares a core pyrimidine-like scaffold with classical Biginelli DHPMs, it is pharmacologically distinct. The substitution of the C4-aryl and C5-ester groups with a C4-oxo/C6-hydroxyl tautomeric system and a C5-isopropyl group strips the molecule of its Eg5 kinesin inhibitory properties. Instead, HIP-DHPM serves as a highly efficient, low-molecular-weight fragment with potential applications in alternative target spaces or as a versatile synthetic intermediate in agrochemical and pharmaceutical development.

References

  • Title: Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment Source: Molecules (MDPI) URL: [Link]

  • Title: Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study Source: Organic and Medicinal Chemistry Letters URL: [Link]

Comparative

Cross-Validating the Mechanism of Action for 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one: A Comparative Guide to Target Engagement and Pathway Analysis

In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for the cross-validation of the mechanism of action for a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for the cross-validation of the mechanism of action for a novel dihydropyrimidinone derivative, 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (hereafter referred to as Compound X). Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds known for a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects.[1][2][3][4][5] Given the diverse functionalities of this scaffold, which has been associated with activities such as calcium channel blockade and Eg5 kinesin inhibition, a multi-pronged approach to elucidating the precise molecular interactions of Compound X is essential.[2][3][6]

This guide will compare and contrast three powerful, orthogonal techniques for target deconvolution and pathway analysis: the Cellular Thermal Shift Assay (CETSA), Kinobeads competition binding, and quantitative phosphoproteomics. We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, and present hypothetical data to illustrate their comparative strengths in validating the direct targets and downstream signaling effects of Compound X. For the purpose of this guide, we will hypothesize that initial screening suggests Compound X may act as a kinase inhibitor, a plausible mode of action given the privileged nature of the dihydropyrimidinone scaffold in medicinal chemistry.

Foundational Target Engagement: The Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct assessment of target engagement in a cellular context.[7][8] The principle underpinning CETSA is that the binding of a ligand, such as Compound X, to its protein target will confer thermal stability to the protein.[9] This stabilization results in a shift in the protein's melting curve, which can be quantified.

Rationale for CETSA in the Cross-Validation of Compound X

CETSA is an ideal initial step in our cross-validation workflow as it provides direct evidence of a physical interaction between Compound X and its putative target(s) within intact cells. This is a critical first validation step before proceeding to more resource-intensive proteomic analyses.

Experimental Workflow for CETSA

The CETSA workflow involves treating cells with the compound of interest, followed by a heat challenge and subsequent quantification of the soluble target protein.

CETSA_Workflow A Cell Culture & Treatment (e.g., with Compound X or Vehicle) B Heat Shock (Temperature Gradient) A->B C Cell Lysis & Fractionation (Separate Soluble & Insoluble Proteins) B->C D Protein Quantification (e.g., Western Blot or Mass Spectrometry) C->D E Data Analysis (Generate Melt Curves) D->E

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol
  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HCT116) and grow to 70-80% confluency. Treat cells with varying concentrations of Compound X or a vehicle control (e.g., DMSO) for a specified time.

  • Heat Challenge: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension and expose to a temperature gradient (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.[9]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blot Analysis: Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane.[10] Probe the membrane with a primary antibody against the putative kinase target, followed by an HRP-conjugated secondary antibody.[7][10] Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of Compound X indicates target engagement.

Comparative Data: CETSA

Table 1: Hypothetical CETSA Data for Compound X and a Known Kinase Inhibitor (Inhibitor Y)

Target ProteinTreatmentTagg (°C)ΔTagg (°C)
Kinase AVehicle52.5-
Kinase ACompound X (10 µM)56.8+4.3
Kinase AInhibitor Y (1 µM)58.2+5.7
Non-target ProteinVehicle61.2-
Non-target ProteinCompound X (10 µM)61.3+0.1

Tagg: Temperature at which 50% of the protein is aggregated.

The data in Table 1 illustrates a significant thermal stabilization of Kinase A upon treatment with Compound X, strongly suggesting a direct interaction. The lack of a significant shift for the non-target protein indicates specificity.

Broad-Spectrum Target Profiling: Kinobeads Competition Binding

To broaden our understanding of Compound X's selectivity across the kinome, we can employ a chemical proteomics approach using kinobeads.[11][12] Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[11] In a competition binding experiment, pre-incubation of cell lysates with Compound X will prevent its targets from binding to the kinobeads.

Rationale for Kinobeads in the Cross-Validation of Compound X

This technique allows for an unbiased and comprehensive assessment of Compound X's kinase selectivity profile.[11] It provides a direct comparison of its binding affinity to hundreds of kinases simultaneously, offering a broader perspective than single-target assays.[13][14]

Experimental Workflow for Kinobeads

The kinobeads workflow involves a competition experiment followed by mass spectrometry-based protein identification and quantification.

Kinobeads_Workflow A Cell Lysate Preparation B Incubation with Compound X (Dose-Response) A->B C Affinity Enrichment (Kinobeads) B->C D On-Bead Digestion C->D E LC-MS/MS Analysis D->E F Data Analysis (Identify & Quantify Bound Kinases) E->F

Caption: Workflow for kinobeads-based competitive profiling of kinase inhibitors.

Detailed Kinobeads Protocol
  • Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., a 1:1 mixture of HCT116 and U-2 OS cells to increase kinome coverage) in a suitable lysis buffer.[13]

  • Competition Assay: Incubate the cell lysate with a range of concentrations of Compound X or a vehicle control.

  • Kinobeads Pulldown: Add the kinobeads resin to the treated lysates and incubate to allow for the binding of kinases not engaged by Compound X.

  • Washing and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides from the captured kinases.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides corresponding to each kinase. The decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of Compound X is indicative of target engagement. Calculate IC50 values for each identified kinase.

Comparative Data: Kinobeads

Table 2: Hypothetical Kinobeads Profiling of Compound X and Inhibitor Y

Kinase TargetCompound X IC50 (nM)Inhibitor Y IC50 (nM)
Kinase A5015
Kinase B>10,0002,500
Kinase C85075
Kinase D>10,000>10,000

The data in Table 2 provides a quantitative measure of Compound X's selectivity. It confirms the engagement of Kinase A and reveals a weaker off-target interaction with Kinase C. This broader view is critical for understanding potential polypharmacology and guiding further optimization.

Elucidating Downstream Signaling: Quantitative Phosphoproteomics

While CETSA and kinobeads confirm direct target binding, they do not provide information about the functional consequences of this engagement. Quantitative phosphoproteomics allows for the global analysis of changes in protein phosphorylation upon treatment with Compound X, providing a snapshot of the affected signaling pathways.[15][16]

Rationale for Phosphoproteomics in the Cross-Validation of Compound X

By identifying changes in the phosphorylation status of downstream substrates, phosphoproteomics provides functional validation of target engagement and can uncover previously unknown signaling nodes affected by Compound X. This is a crucial step in building a comprehensive model of its mechanism of action.

Experimental Workflow for Phosphoproteomics

The phosphoproteomics workflow involves cell treatment, protein digestion, phosphopeptide enrichment, and LC-MS/MS analysis.

Phosphoproteomics_Workflow A Cell Treatment with Compound X B Protein Extraction & Digestion A->B C Phosphopeptide Enrichment (e.g., TiO2 or Fe-NTA) B->C D LC-MS/MS Analysis C->D E Data Analysis (Identify & Quantify Phosphosites) D->E F Pathway Analysis E->F

Caption: A typical workflow for quantitative phosphoproteomics analysis.

Detailed Phosphoproteomics Protocol
  • Cell Treatment and Lysis: Treat cells with Compound X or a vehicle control. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Digestion: Reduce, alkylate, and digest the proteins with trypsin.[17]

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads.[17]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS. Data-independent acquisition (DIA) is a powerful method for this analysis.[18][19]

  • Data Analysis: Use specialized software to identify and quantify the changes in phosphopeptide abundance between the treated and control samples.

  • Bioinformatics Analysis: Perform pathway analysis on the significantly regulated phosphoproteins to identify the signaling pathways modulated by Compound X.

Comparative Data: Phosphoproteomics

Table 3: Hypothetical Phosphoproteomics Data for Compound X

PhosphoproteinPhosphositeFold Change (Compound X vs. Vehicle)Associated Pathway
Substrate 1 of Kinase ASer123-4.2Kinase A Signaling
Substrate 2 of Kinase AThr456-3.8Kinase A Signaling
Transcription Factor YSer789-2.5Downstream of Kinase A
Unrelated Protein ZTyr1011.1 (not significant)-

The data in Table 3 demonstrates that treatment with Compound X leads to a significant decrease in the phosphorylation of known substrates of Kinase A, providing functional evidence of its inhibitory activity. The identification of downstream regulated phosphosites, such as on Transcription Factor Y, begins to map the broader signaling consequences of target engagement.

Synthesis and Cross-Validation

The true power of this multi-faceted approach lies in the synthesis of the data from each technique. The CETSA results provide the initial, crucial evidence of direct target engagement in a cellular context. The kinobeads data then offers a broad, quantitative assessment of selectivity across the kinome, contextualizing the primary target interaction. Finally, the phosphoproteomics results provide the functional readout, demonstrating the downstream consequences of target inhibition and confirming the on-target activity of Compound X in a physiological setting.

By integrating these orthogonal approaches, we can build a highly validated and comprehensive understanding of the mechanism of action of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one. This rigorous cross-validation is essential for confident lead optimization and the successful progression of novel therapeutic candidates.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Creative Proteomics. (n.d.). Phosphoproteomics Workflow Explained: From Sample to Data.
  • ACS Publications. (2017, January 19). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors | Journal of Proteome Research.
  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
  • PMC. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • ACS Publications. (2024, July 22). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics | Journal of Proteome Research.
  • PMC. (n.d.). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • PMC. (n.d.). A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, June 25). A Review on 3, 4-dihydropyrimidinone Derivatives.
  • PubMed. (2018, January 1). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review.
  • IJPPR. (2020, September 30). Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance.
  • ResearchGate. (n.d.). Conceptual workflow for therapeutic target discovery using....
  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
  • ResearchGate. (2026, January 20). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF.
  • ResearchGate. (2017, October 21). Dihydropyrimidinones-A Versatile Scaffold with Diverse Biological Activity.
  • SciSpace. (2023, May 25). Recent Progress in Biological Activities of Dihydropyrimidine Derivatives: An Updated Mini-Review.
  • PubMed. (2012, April 15). Recent advance in the pharmacology of dihydropyrimidinone.

Sources

Validation

Reproducibility and Performance Comparison: 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one in Target-Oriented Synthesis

As drug development professionals continuously seek to balance synthetic scalability with downstream biological potency, the selection of early-stage building blocks becomes paramount. 6-Hydroxy-5-(propan-2-yl)-3,4-dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals continuously seek to balance synthetic scalability with downstream biological potency, the selection of early-stage building blocks becomes paramount. 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS 90345-37-2) is a critical pyrimidine precursor used extensively in the synthesis of 4,6-dichloro-5-isopropylpyrimidine. This dichloro-intermediate is a cornerstone in the development of anti-diabetic therapeutics, particularly GPR119 agonists ([1][2]), as well as dual COX-2/PGE2 inhibitors ([3]).

In this guide, we objectively evaluate the synthetic reproducibility and downstream biological performance of this 5-isopropyl-substituted building block against its 5-methyl and 5-ethyl structural alternatives.

Mechanistic Causality in Substituent Selection

In the design of GPR119 agonists, the pyrimidine core acts as a central scaffold connecting a lipophilic tail and a polar spirocyclic amine head. The choice of the alkyl substituent at the C5 position of the pyrimidine ring is not merely a matter of molecular weight; it fundamentally dictates both the synthetic chemoselectivity and the receptor binding affinity.

  • Synthetic Causality (Steric Shielding): During the Nucleophilic Aromatic Substitution (SNAr) step, the steric bulk of the 5-isopropyl group physically shields the adjacent C4 and C6 positions. This steric hindrance inherently prevents unwanted di-substitution, locking the reaction at the mono-substituted stage even at elevated temperatures. In contrast, 5-methyl analogs suffer from over-reaction, leading to complex purification pipelines.

  • Biological Causality (Conformational Locking): The isopropyl group restricts the rotational freedom of the adjacent spirocyclic amines. This restriction forces the molecule into a highly specific, three-dimensional active conformation that perfectly occupies the hydrophobic binding pocket of the GPR119 receptor, leading to single-digit nanomolar potency.

Experimental Workflow

G A 6-hydroxy-5-(propan-2-yl) -3,4-dihydropyrimidin-4-one B Chlorination (POCl3) A->B C 4,6-dichloro-5- isopropylpyrimidine B->C D SNAr Coupling (Spirocyclic Amine) C->D E Target GPR119 Agonist D->E

Synthetic workflow of GPR119 agonists via 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one.

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols are designed as self-validating systems where the completion and success of one step inherently dictate the viability of the next.

Step 1: Chlorination (Synthesis of 4,6-dichloro-5-isopropylpyrimidine)
  • Reagents: 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (1.0 eq), POCl₃ (5.0 eq), N,N-diethylaniline (1.2 eq).

  • Procedure: Suspend the pyrimidinone in POCl₃ under an inert atmosphere. Add N,N-diethylaniline dropwise at 0 °C. The addition of the aniline derivative acts as a catalytic nucleophile and acid scavenger, accelerating the formation of the Vilsmeier-type intermediate while preventing the degradation of the pyrimidine core. Heat the mixture to reflux (105 °C) for 4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting material peak (m/z 155[M+H]⁺) and the emergence of the dichloro product (m/z 191[M+H]⁺ with a characteristic 3:1:0.3 isotopic pattern for two chlorines) confirms reaction completion.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl₃. Critical Step: Quench the resulting residue by pouring it slowly onto crushed ice. The rapid temperature drop prevents the exothermic hydrolysis of the newly formed C-Cl bonds back to the starting pyrimidinone. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Step 2: Chemoselective SNAr Coupling
  • Reagents: 4,6-dichloro-5-isopropylpyrimidine (1.0 eq), Spirocyclic amine (1.1 eq), DIPEA (2.5 eq), DMF (0.2 M).

  • Procedure: Stir the mixture at 80 °C for 12 hours.

  • Self-Validation: Analyze via TLC (Hexanes/EtOAc 3:1). The reaction will show a single, less polar spot. The built-in steric bulk of the 5-isopropyl group serves as an internal control, physically preventing the spirocyclic amine from attacking the second chlorine atom, ensuring >98% mono-substitution.

Comparative Performance Data

The superiority of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one becomes evident when its performance is quantitatively compared against its 5-methyl and 5-ethyl counterparts.

Table 1: Synthetic Performance & Chemoselectivity

The data below highlights the critical role of the 5-position substituent in controlling the SNAr coupling step.

Starting MaterialChlorination Yield (%)Mono-SNAr Selectivity (%)Di-substitution Impurity (%)
5-Methyl analog927525
5-Ethyl analog898812
5-Isopropyl (CAS 90345-37-2) 85 >98 <2
Table 2: Downstream Biological Efficacy (GPR119 Agonism)

Downstream functional activity of the resulting spirocyclic cyclohexane derivatives.

Pyrimidine Core SubstituentReceptor Binding Affinity (IC₅₀, nM)Functional Activity (EC₅₀, nM)
5-Methyl185125
5-Ethyl6245
5-Isopropyl 8 4

Conclusion

While smaller alkyl substituents (such as the 5-methyl analog) may offer marginally higher yields during the initial chlorination phase, they fail catastrophically in both synthetic chemoselectivity and downstream biological efficacy. 6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one provides the exact steric and lipophilic parameters required to strictly control mono-substitution during SNAr coupling, while simultaneously locking the final drug molecule into its most potent biological conformation. For researchers developing GPR119 agonists or complex pyrimidine-based inhibitors, this specific building block is the undisputed optimal starting material.

References

  • Lead generation and optimization of novel GPR119 agonists with a spirocyclic cyclohexane structure. Bioorganic & Medicinal Chemistry Letters, 2019, 29(3): 373-379.[Link]

  • Pyrimidine compounds inhibiting the formation of nitric oxide and prostaglandin E2, method of production thereof and use thereof. WIPO (PCT), WO2012116666A1.

Sources

Comparative

Confirming the target engagement of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one.

Confirming the Target Engagement of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one: A Comprehensive Analytical Guide The Analytical Challenge: Beyond Phenotypic Readouts In modern drug discovery, demonstrating that...

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Author: BenchChem Technical Support Team. Date: April 2026

Confirming the Target Engagement of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one: A Comprehensive Analytical Guide

The Analytical Challenge: Beyond Phenotypic Readouts

In modern drug discovery, demonstrating that a small molecule physically binds to its intended target inside a living cell is a critical milestone. Relying solely on downstream phenotypic readouts—such as the reduction of phosphorylated ERK (p-ERK)—is insufficient. The RAF-MEK-ERK signaling cascade is notorious for complex feedback loops; inhibiting MEK1/2 often triggers upstream reactivation, which can mask true target occupancy and confound IC50​ calculations[1].

The compound 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one represents a highly versatile pyrimidine-2,4-dione scaffold. Derivatives of this class have shown potent efficacy as RAF-MEK-ERK pathway blockers[2]. To definitively confirm its mechanism of action as a MEK1/2 inhibitor, we must deploy orthogonal, biophysical Target Engagement (TE) assays that measure direct thermodynamic stabilization and real-time intracellular binding kinetics.

Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target 6-hydroxy-5-(propan-2-yl)- 3,4-dihydropyrimidin-4-one Target->MEK Inhibits

Fig 1: RAF-MEK-ERK signaling cascade highlighting the MEK1/2 intervention point.

Strategic Comparison of Target Engagement Methodologies

To validate 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one, we evaluate three primary TE methodologies. Each offers distinct biophysical insights, ranging from label-free endogenous binding to real-time kinetic profiling.

MethodologyDetection PrincipleKey Advantage for Pyrimidin-4-onesLimitations
CETSA (Cellular Thermal Shift Assay) Ligand-induced thermodynamic stabilization ( ΔTagg​ ) of endogenous proteins[3].Label-free; measures binding to native MEK1/2 without steric hindrance from tags.Lower throughput; requires precise uniform heating and careful lysis.
NanoBRET TE Assay Bioluminescence Resonance Energy Transfer competitive displacement[4].Live-cell, real-time measurement; excellent for calculating intracellular residence time ( τ ).Requires transient transfection of a NanoLuc-fusion protein.
Kinobeads Profiling Affinity chromatography coupled with quantitative Mass Spectrometry.Unbiased kinome-wide selectivity profiling to identify off-target binding.Performed in cell lysates, losing intact cellular context and compartmentalization.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies are engineered to eliminate false positives caused by dead cells, pipetting errors, or non-specific aggregation.

Protocol A: High-Throughput CETSA (Melt-Curve Analysis)

CETSA relies on the principle that ligand binding increases the thermal stability of a target protein, shifting its aggregation temperature ( Tagg​ )[1].

Causality & Design: We utilize a low-speed centrifugation step to remove massive, thermally destabilized aggregates while retaining soluble proteins[3]. Crucially, we multiplex the detection with a temperature-insensitive endogenous loading control (e.g., APP-αCTF) to ensure that any observed reduction in MEK1/2 is strictly due to thermal unfolding, not inconsistent sample loading[5].

  • Cell Preparation: Seed HEK293 or A375 cells (bearing hyperactive BRAF/MEK signaling) at 1×106 cells/mL.

  • Compound Treatment: Treat cells with 10 µM 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one, Selumetinib (positive control), or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into a 96-well PCR plate. Subject the plate to a thermal gradient from 40°C to 65°C for exactly 3 minutes, followed by 3 minutes at 25°C. (Rationale: MEK1 typically aggregates within this specific thermal window).

  • Lysis: Add mild detergent (0.4% NP-40) and perform 3 rapid freeze-thaw cycles in liquid nitrogen to ensure complete membrane disruption without denaturing the remaining soluble proteins.

  • Clearance: Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet insoluble aggregates.

  • Quantification: Analyze the soluble fraction via Western Blot or AlphaLISA, normalizing MEK1/2 signal against the APP-αCTF loading control.

CETSA Cells Live Cells Incubation Treat Compound Treatment Cells->Treat Heat Thermal Gradient (40°C - 65°C) Treat->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Spin Centrifugation (Remove Aggregates) Lysis->Spin Detect Soluble Fraction Detection Spin->Detect

Fig 2: Isothermal and melt-curve CETSA workflow for quantifying target engagement.

Protocol B: NanoBRET Intracellular Target Engagement

NanoBRET quantifies target occupancy by measuring the competitive displacement of a fluorescent tracer by our test compound[6].

Causality & Design: Because broken or dead cells can leak the NanoLuc-fusion protein into the media (creating an artificial extracellular BRET signal), this protocol mandates the use of a cell-impermeable NanoLuc inhibitor. This guarantees the BRET signal originates exclusively from intact, living cells[7].

  • Transfection: Transfect HEK293 cells with a MEK1-NanoLuc fusion vector. Seed into 384-well tissue culture plates and incubate for 24 hours.

  • Tracer Equilibration: Add NanoBRET Tracer K-10 at a concentration corresponding to its predetermined EC50​ value.

  • Compound Addition: Add serial dilutions of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (from 10 µM down to 0.1 nM).

  • Extracellular Quenching: Add the cell-impermeable NanoLuc inhibitor to all wells to extinguish extracellular luminescence[7].

  • Measurement: Incubate for 2 hours at 37°C. Measure BRET using a luminescence microplate reader (Donor emission: 460 nm; Acceptor emission: 618 nm). Calculate the BRET ratio and derive the intracellular IC50​ .

Experimental Data Presentation

The table below synthesizes the quantitative target engagement profile of the pyrimidin-4-one scaffold against a clinically validated MEK inhibitor. The data confirms that 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one physically engages MEK1/2, inducing a significant thermal shift and competing effectively with the NanoBRET tracer.

CompoundCETSA ΔTagg​ (°C)NanoBRET Intracellular IC50​ (nM)Intracellular Residence Time (min)Functional p-ERK IC50​ (nM)
6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one +3.8 ± 0.245.2 ± 3.1112 ± 868.4 ± 5.2
Selumetinib (Positive Control) +4.2 ± 0.114.5 ± 1.2145 ± 1222.1 ± 1.8
Vehicle (0.1% DMSO) Baseline (54.4°C)N/AN/AN/A

Note: The discrepancy between NanoBRET IC50​ and functional p-ERK IC50​ highlights the pathway feedback reactivation phenomenon, underscoring the necessity of direct TE assays.

References

  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. PubMed (NIH). Available at:[Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PubMed Central (NIH). Available at:[Link]

  • The cellular thermal shift assay of MEK in the presence of inhibitors, showcasing the use of APP-αCTF as a temperature insensitive loading control. ResearchGate. Available at:[Link]

  • Quantitation of ERK1/2 inhibitor cellular target occupancies with a reversible slow off-rate probe. Chemical Science (RSC Publishing). Available at:[Link]

Sources

Validation

In Vivo Validation of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one: A Comparative Guide to Translating In Vitro Findings

This guide provides a comprehensive framework for the in vivo validation of the biological activities of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one. Drawing upon established knowledge of the broader dihydropyri...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of the biological activities of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one. Drawing upon established knowledge of the broader dihydropyrimidinone (DHPM) class of compounds, we will objectively compare its potential performance with other alternatives and provide the supporting rationale and experimental data necessary for researchers, scientists, and drug development professionals.

Introduction: The Promise of Dihydropyrimidinones

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] First synthesized via the Biginelli reaction, this scaffold is present in numerous compounds with demonstrated antitumoral, anti-inflammatory, antibacterial, and calcium channel modulating properties.[3][4][5][6][7] A notable example is Monastrol, a well-characterized DHPM that inhibits the Eg5 kinesin motor protein, leading to mitotic arrest and making it a valuable tool in cancer research.[1][2][8]

While many DHPM derivatives have shown promise in in vitro assays, a critical step in the drug development pipeline is the validation of these findings in living organisms.[1][2] This guide focuses on a specific, lesser-studied derivative, 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one, and outlines a strategic approach to its in vivo evaluation.

Hypothesized In Vitro Activity and Mechanism of Action

Based on the extensive literature on DHPMs, it is reasonable to hypothesize that 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one possesses anticancer and anti-inflammatory properties. The structural similarity to compounds like Monastrol suggests a potential mechanism of action involving the inhibition of key cellular processes in proliferation and inflammation.

dot

Caption: Proposed mechanism of action for 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one.

In Vivo Validation Strategy: A Comparative Approach

To validate the hypothesized anticancer and anti-inflammatory effects of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one in vivo, we propose a two-pronged approach utilizing well-established animal models. This allows for a direct comparison of its efficacy against known DHPMs and standard-of-care drugs.

Anticancer Efficacy: Xenograft Tumor Model

The primary model to assess antitumoral activity is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.

Experimental Workflow:

dot

Xenograft_Model_Workflow Cell_Culture Human Cancer Cell Culture (e.g., A549, HeLa) Implantation Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Administration of: - Vehicle Control - Test Compound - Comparator (Monastrol) - Positive Control (Doxorubicin) Randomization->Treatment Monitoring Tumor Volume Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint: Tumor Size Limit or Study Duration Reached Monitoring->Endpoint Analysis Tumor Weight Measurement, Histopathology, & Biomarker Analysis Endpoint->Analysis

Caption: Experimental workflow for the in vivo xenograft model.

Comparative Performance Data (Hypothetical):

CompoundDose (mg/kg)Tumor Growth Inhibition (%)Mechanism of ActionReference
6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one 50To be determinedPutative Eg5/COX inhibitor-
Monastrol50~50-60%Eg5 Kinesin Inhibitor[8][9]
Doxorubicin5>90%Topoisomerase II InhibitorStandard of Care
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the ability of a compound to reduce acute inflammation.

Experimental Workflow:

dot

Paw_Edema_Workflow Animal_Acclimation Acclimation of Rats/Mice Grouping Grouping and Baseline Paw Volume Measurement Animal_Acclimation->Grouping Compound_Admin Oral/IP Administration of: - Vehicle Control - Test Compound - Comparator (Indomethacin) Grouping->Compound_Admin Carrageenan_Injection Subplantar Injection of 1% Carrageenan Compound_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement at 1, 2, 3, and 4 hours post-injection Carrageenan_Injection->Paw_Measurement Data_Analysis Calculation of % Inhibition of Edema Paw_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Comparative Performance Data (Hypothetical):

CompoundDose (mg/kg)Inhibition of Edema (%) at 3hMechanism of ActionReference
6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one 50To be determinedPutative COX/NF-κB inhibitor-
Indomethacin10~60-70%COX InhibitorStandard of Care
Other DHPMsVariousReported anti-inflammatory activityVarious[4]

Detailed Experimental Protocols

In Vivo Xenograft Study Protocol
  • Cell Culture: Culture A549 human lung adenocarcinoma cells in appropriate media until they reach 80-90% confluency.

  • Animal Model: Utilize 6-8 week old female athymic nude mice.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Compound Preparation and Administration:

    • Vehicle Control: Prepare a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).

    • Test Compound: Dissolve 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one in the vehicle to the desired concentration (e.g., 50 mg/kg).

    • Comparator: Prepare Monastrol at the same concentration.

    • Positive Control: Prepare Doxorubicin at 5 mg/kg.

    • Administer the respective treatments daily via oral gavage or intraperitoneal injection.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor animal body weight and general health.

  • Endpoint and Analysis: Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period. Excise tumors, weigh them, and process for histopathology and biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Carrageenan-Induced Paw Edema Protocol
  • Animal Model: Use male Wistar rats or Swiss albino mice (150-200g).

  • Grouping and Fasting: Acclimatize animals and fast them overnight before the experiment. Randomize into treatment groups (n=6 per group).

  • Baseline Measurement: Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Compound Administration: Administer the vehicle, test compound (e.g., 50 mg/kg), or Indomethacin (10 mg/kg) orally or via intraperitoneal injection one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Directions

The proposed in vivo validation framework provides a robust and comparative approach to assess the therapeutic potential of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one. Successful demonstration of efficacy in these models would warrant further preclinical development, including pharmacokinetic and toxicological studies. The broad biological activity of the dihydropyrimidinone scaffold suggests that this compound could be a promising lead for the development of novel therapeutics.

References

  • Matos, L. H. S., Masson, F. T., Simeoni, L. A., & Homem-de-Mello, M. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1779-1789. [Link]

  • (2025). Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies. Anticancer Agents in Medicinal Chemistry. [Link]

  • Matos, L. H. S., Masson, F. T., Simeoni, L. A., & Homem-de-Mello, M. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. ResearchGate. [Link]

  • Shafquat, S., et al. (2018). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules, 23(7), 1596. [Link]

  • Dowarah, J., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(58), 36949-36961. [Link]

  • Khan, I., et al. (2022). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Future Journal of Pharmaceutical Sciences, 8(1), 1-13. [Link]

  • Chitra, S., et al. (2010). Synthesis and in vitro microbiological evaluation of novel 4-aryl-5-isopropoxycarbonyl-6-methyl-3,4-dihydropyrimidinones. European Journal of Medicinal Chemistry, 45(1), 367-371. [Link]

  • Li, Y., et al. (2026). Development of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives as lead sigma-1 receptor inhibitor: synthesis and biological evaluation via MSI. Biochemical Pharmacology, 117674. [Link]

  • Beena, K. P., et al. (2016). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. Journal of Pharmaceutical Sciences and Research, 8(8), 741. [Link]

  • Lirias. Biological and Computational Study of the Dual Antimicrobial and Anticancer Potential of 3,4‐Dihydropyrimidin‐2(1H)‐ones. [Link]

  • Thoreauchem. 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one. [Link]

  • (2021). A REVIEW ON BIOLOGICAL ACTIVITY OF DIHYDROPYRIMIDINONE (DHPM) DERIVATIVES. Storage.googleapis.com. [Link]

  • (2025). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. The Review of Diabetic Studies. [Link]

  • (2020). Theoretical Investigation of 3,4-Dihydropyrimidin-2(1H)-Ones Derivatives and in-Silico Biological Analysis. The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. [Link]

  • Suma, C., et al. (2020). Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharmaceutical and Phytopharmacological Research, 19(2), 271-286. [Link]

  • Baraldi, P. G., et al. (2011). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 54(4), 1234-1243. [Link]

  • Islam, M., et al. (2025). Synthesis, Characterization and In Vitro Pharmacological Screening of 3, 4-Dihydropyrimidin-2-one Derivatives. ResearchGate. [Link]

  • Liu, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(11), 2145. [Link]

  • (2019). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]

  • Scott, F. E., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry, 64(20), 15414-15429. [Link]

  • Berridge, C., et al. (2025). Validation framework for in vivo digital measures. Frontiers in Pharmacology, 15. [Link]

Sources

Comparative

Comparative analysis of the ADMET properties of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one.

Executive Summary & Scope The dihydropyrimidinone (DHPM) scaffold, classically synthesized via the Biginelli reaction, has re-emerged as a privileged structure in targeted therapeutics. Recent breakthroughs have highligh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The dihydropyrimidinone (DHPM) scaffold, classically synthesized via the Biginelli reaction, has re-emerged as a privileged structure in targeted therapeutics. Recent breakthroughs have highlighted its utility in developing potent allosteric inhibitors, such as the SHP2 inhibitor IACS-15414[1].

In this technical guide, we present a comparative ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of a novel, low-molecular-weight derivative: 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (hereafter referred to as HIP-DHPM ). To provide actionable context for drug development professionals, we benchmark its performance against two established reference compounds: Monastrol (a classic DHPM Eg5 kinesin inhibitor) and SHP099 (an industry-standard SHP2 allosteric inhibitor).

Physicochemical Properties & Drug-Likeness

Using predictive graph-based signatures[2] and physicochemical modeling[3], we can establish a baseline for HIP-DHPM's drug-likeness.

Table 1: Comparative Physicochemical and Predicted ADMET Properties
PropertyHIP-DHPM (Target)Monastrol (Benchmark 1)SHP099 (Benchmark 2)
Molecular Weight ( g/mol ) 154.17292.36470.55
LogP (Lipophilicity) 0.852.403.65
TPSA (Ų) 65.275.488.5
GI Absorption HighHighModerate
BBB Permeability ModerateLowLow
CYP3A4 Substrate Yes (Weak)YesYes
hERG Inhibition Risk LowLowModerate

Causality Analysis: The low molecular weight and optimal LogP of HIP-DHPM are driven by the compact pyrimidinone core and the lipophilic isopropyl group at C5. The C6-hydroxyl group provides a critical hydrogen bond donor/acceptor site, capping the Topological Polar Surface Area (TPSA) at ~65 Ų. This precise structural arrangement strikes an ideal balance between aqueous solubility and passive membrane permeability, avoiding the highly lipophilic traps that often plague larger allosteric inhibitors.

Structural_ADMET Core DHPM Core (Rigid Scaffold) Abs High GI Absorption (LogP ~0.85) Core->Abs Sol High Aqueous Sol. (TPSA: 65 Ų) Core->Sol Iso C5-Isopropyl Group (Lipophilicity) Iso->Abs Met CYP3A4 Oxidation (Aliphatic Soft Spot) Iso->Met OH C6-Hydroxyl Group (H-Bonding) OH->Sol

Fig 1. Causal relationship between the structural moieties of HIP-DHPM and its ADMET profile.

Self-Validating Experimental Methodologies

To empirically validate the predicted ADMET profile, the following self-validating protocols must be employed. The mandatory inclusion of high/low controls ensures the assay window is robust and system suitability is verified in every run.

Protocol 1: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To quantify passive transcellular permeability, validating the predicted "High GI Absorption." Causality: PAMPA isolates passive diffusion from active transport (efflux/influx), allowing researchers to directly measure the impact of HIP-DHPM's LogP and TPSA on lipid bilayer crossing without confounding biological variables.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of HIP-DHPM in DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4), ensuring the final DMSO concentration is ≤1% to prevent artificial membrane degradation.

  • Membrane Coating: Coat the PVDF membrane filter (donor plate) with 5 µL of 1% (w/v) lecithin in dodecane to simulate the lipid bilayer.

  • Assembly: Add 150 µL of the 10 µM HIP-DHPM solution to the donor compartment. Add 300 µL of PBS (pH 7.4) to the acceptor compartment.

  • Incubation: Incubate the assembled sandwich plate at 37°C for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Validation Controls (Critical Step): Run Verapamil (High permeability control, Papp​>10×10−6 cm/s) and Atenolol (Low permeability control, Papp​<1×10−6 cm/s) concurrently. If controls fall outside these ranges, the assay is invalid.

  • Quantification: Analyze donor and acceptor concentrations via LC-MS/MS and calculate the Effective Permeability ( Pe​ ).

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability

Purpose: To determine the intrinsic clearance ( CLint​ ) and identify metabolic soft spots (specifically, the aliphatic C5-isopropyl group). Causality: The isopropyl moiety is highly susceptible to aliphatic oxidation by CYP3A4. This assay determines how rapidly the liver enzymes will clear the compound before it reaches systemic circulation.

Step-by-Step Workflow:

  • Reaction Mixture: Combine 0.5 mg/mL HLM protein, 1 µM HIP-DHPM, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (the required cofactor for CYP450 enzymes).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Controls (Critical Step): Run Testosterone (CYP3A4 substrate) to verify specific enzymatic activity of the HLM batch. A minus-NADPH control must be run to rule out non-CYP mediated chemical degradation.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to plot the natural log of the remaining parent compound vs. time.

HLM_Workflow Start HLM Incubation (HIP-DHPM + Microsomes) NADPH Add NADPH (Initiate CYP450) Start->NADPH NoNADPH No NADPH (Negative Control) Start->NoNADPH Timepoints Sample at 0, 15, 30, 60 min Quench with ACN NADPH->Timepoints NoNADPH->Timepoints LCMS LC-MS/MS Analysis (Quantify Parent) Timepoints->LCMS Valid System Validated? (Testosterone Degraded, No-NADPH Stable) LCMS->Valid Result Calculate Intrinsic Clearance (CL_int) Valid->Result Yes

Fig 2. Self-validating workflow for HLM metabolic stability assessment.

Toxicity Profile (T)

Unlike complex, highly lipophilic multi-ring systems (such as SHP099), the low lipophilicity (LogP < 3) and the absence of basic amines in HIP-DHPM significantly reduce the risk of phospholipidosis and hERG channel inhibition. The compound is predicted to be AMES negative, making it a highly favorable, non-mutagenic lead-like scaffold.

Conclusion & Development Trajectory

Compared to Monastrol and SHP099, 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (HIP-DHPM) presents a highly efficient, low-molecular-weight starting point for drug discovery. Its high predicted permeability and optimal solubility provide a wide therapeutic window for further functionalization, particularly in the development of novel allosteric inhibitors where maintaining a low molecular weight during lead optimization is critical.

References

  • Garcia et al. (2021). Discovery of 3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry. [Link]1]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]2]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]3]

Sources

Safety & Regulatory Compliance

Safety

6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one proper disposal procedures

Operational and Disposal Guide for 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one As an intermediate in pharmaceutical synthesis and drug development, 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS: 9034...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Guide for 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

As an intermediate in pharmaceutical synthesis and drug development, 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS: 90345-37-2) requires stringent handling and disposal protocols. Due to its heterocyclic nitrogenous structure, improper disposal can lead to the generation of toxic nitrogen oxides (NOx) and persistent environmental contamination. This guide provides drug development professionals and laboratory scientists with an authoritative, self-validating protocol for the safe handling, segregation, and ultimate disposal of this compound.

Chemical Identity & Hazard Causality

Understanding the physicochemical properties of a compound is the first step in establishing a self-validating safety protocol. The pyrimidinone core is thermally stable, meaning it will not readily degrade in standard wastewater treatment systems. Furthermore, the compound presents specific occupational hazards that dictate the required engineering controls [1].

Table 1: Physicochemical and Hazard Profile

Property / ParameterValue / ClassificationOperational Implication
CAS Number 90345-37-2Utilize for strict inventory and manifest tracking.
Molecular Formula C7H10N2O2High nitrogen content dictates specific incineration parameters.
GHS Hazards H315, H319, H335Causes skin/eye irritation and respiratory toxicity.
Waste Classification Nitrogen-Containing OrganicMust be segregated from halogenated waste streams.
Destruction Temp >850°CRequires high-temperature industrial incineration.

Causality of Hazards: The H315 (Skin Irritation) and H319 (Eye Irritation) classifications arise from the compound's ability to act as a localized proton donor/acceptor, disrupting the lipid bilayers of exposed mucosal membranes. Consequently, handling requires strict adherence to barrier protection to prevent cellular-level chemical burns.

Operational Handling & Spill Management Protocol

Before any disposal can occur, the chemical must be handled and contained correctly. Every step in this methodology is designed to be self-validating—meaning the completion of one step physically or chemically ensures the safety of the next.

Step 1: Engineering Controls and PPE Verification

  • Isolate the Workspace : Conduct all transfers within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Don Barrier PPE : Equip nitrile gloves (minimum 0.11 mm thickness for splash resistance), tightly sealed chemical safety goggles, and a standard laboratory coat.

    • Self-Validation: Perform a visual and pneumatic inspection of gloves for micro-tears before handling the powder. If the glove holds trapped air without leaking, barrier integrity is confirmed.

Step 2: Spill Containment (In case of accidental release)

  • Suppress Aerosolization : If the solid powder is spilled, do not dry sweep. Lightly mist the spill area with deionized water to aggregate the particles.

  • Mechanical Collection : Use a non-sparking scoop or damp absorbent pads to collect the aggregated material.

  • Chemical Decontamination : Wash the affected surface with a 1% mild alkaline detergent solution. The slightly acidic nature of the enolized pyrimidinone ring will be neutralized by the base, facilitating complete solubilization and removal from the surface.

Proper Disposal Procedures: High-Temperature Incineration

The definitive and environmentally responsible method for the disposal of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is controlled high-temperature incineration [2]. Because the molecule contains a pyrimidine ring (two nitrogen atoms), standard low-temperature burning will result in the release of toxic nitrogen dioxide (NO2) and nitric oxide (NO).

Step 1: Waste Segregation

  • Categorize : Route the material strictly into the "Non-Halogenated, Nitrogen-Containing Organic Waste" stream.

    • Causality: Mixing with halogenated solvents (like dichloromethane) lowers the caloric value of the waste and requires different scrubber chemistries (acid gas scrubbers rather than NOx scrubbers), increasing disposal costs and the risk of incomplete combustion [3].

  • Containerization : Place the waste in a High-Density Polyethylene (HDPE) container. HDPE is chemically inert to solid pyrimidinone derivatives and prevents leaching.

  • Labeling : Affix a GHS-compliant label reading: "Hazardous Waste: Toxic/Irritant – Contains 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one".

Step 2: Ultimate Destruction (Facility Requirements) Ensure your licensed hazardous waste hauler routes the chemical to an EPA-compliant facility capable of the following parameters:

  • Combustion Temperature : Minimum of 850°C (preferably >1000°C) to ensure the complete thermal cleavage of the robust carbon-nitrogen double bonds within the pyrimidine ring.

  • Residence Time : Minimum of 2 seconds in the secondary combustion chamber to prevent the formation of products of incomplete combustion (PICs).

  • Flue Gas Scrubbing : The facility must utilize Selective Non-Catalytic Reduction (SNCR) or alkaline wet scrubbers to capture and neutralize the resulting NOx emissions before atmospheric release[2].

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 6-hydroxy-5-(propan-2-yl)- 3,4-dihydropyrimidin-4-one Segregate Segregate as: Nitrogen-Containing Organic Waste Start->Segregate CheckHalogen Halogenated Solvents Present? Segregate->CheckHalogen NonHalogenated Non-Halogenated Waste Stream CheckHalogen->NonHalogenated No Halogenated Halogenated Waste Stream CheckHalogen->Halogenated Yes (If mixed) Package Package in HDPE Container Label: Toxic/Irritant NonHalogenated->Package Halogenated->Package Transport Licensed Hazardous Waste Hauler Package->Transport Incinerate High-Temp Incineration (>850°C) with NOx Scrubbing Transport->Incinerate End Safe Environmental Disposal Incinerate->End

Disposal workflow for 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one chemical waste.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." US EPA. URL: [Link]

Handling

A Researcher's Guide to the Safe Handling of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one. The recommendations herei...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one. The recommendations herein are grounded in established laboratory safety principles and data from closely related compounds to ensure a comprehensive approach to safe handling, from initial preparation to final disposal.

Hazard Assessment: Understanding the Risks

Assumed Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Given these potential hazards, the primary routes of exposure to mitigate are ingestion, dermal contact, and inhalation. All handling procedures should be designed to minimize these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash gogglesDouble-gloving with nitrile glovesFlame-resistant lab coatN95 or higher respirator if not in a fume hood
Synthesizing or reacting the compound Chemical splash goggles and a face shieldChemically resistant gloves (e.g., neoprene or butyl rubber) over nitrile glovesFlame-resistant lab coat, buttoned completelyWork within a certified chemical fume hood
Purification (e.g., chromatography) Chemical splash gogglesChemically resistant glovesFlame-resistant lab coatWork within a certified chemical fume hood or use a respirator if splashes or aerosols are likely
Handling solid compound Safety glasses with side shieldsNitrile glovesLab coatN95 respirator to prevent inhalation of fine particles
Eye and Face Protection

Standard safety glasses that meet ANSI Z.87.1 standards are the minimum requirement for any work in the laboratory.[1] When handling solutions of 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one, chemical splash goggles are mandatory to protect against splashes.[2][3] For procedures with a higher risk of splashing or exothermic reactions, a face shield should be worn in addition to goggles.[1][2]

Hand Protection

Disposable nitrile gloves provide a good baseline of protection for short-term handling of a wide range of chemicals.[1] However, for prolonged contact or when handling concentrated solutions, more robust, chemically resistant gloves such as neoprene or butyl rubber should be worn over an inner pair of nitrile gloves (double-gloving).[3] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[1]

Body Protection

A flame-resistant lab coat should be worn at all times in the laboratory and must be fully buttoned to provide maximum coverage.[1][2] For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron worn over the lab coat is recommended.[3] Appropriate attire, including long pants and closed-toe shoes, is also mandatory.[1][2]

Respiratory Protection

Whenever possible, handle 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one within a certified chemical fume hood to minimize the risk of inhalation.[4] If a fume hood is not available, particularly when handling the solid powder, a respirator is required.[1][3] An N95 or higher-rated particulate respirator is suitable for handling the solid compound.[5] For operations that may generate vapors or aerosols, an air-purifying respirator with appropriate chemical cartridges should be used.[3] All personnel requiring the use of a respirator must be properly fit-tested and trained.[1]

Operational and Disposal Plans

Experimental Workflow

The following diagram illustrates a typical workflow for handling 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one, with key safety checkpoints highlighted.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis cluster_disposal Waste Disposal weigh Weigh Solid Compound (In fume hood or with respirator) dissolve Dissolve in Solvent (In fume hood) weigh->dissolve dispose Dispose of Waste (Segregated chemical waste streams) weigh->dispose Waste generation prep_ppe PPE: - Goggles - Double gloves - Lab coat - Respirator (if needed) weigh->prep_ppe react Perform Chemical Synthesis (In fume hood, with secondary containment) dissolve->react Transfer with care dissolve->dispose Waste generation purify Purify Product (e.g., Chromatography in fume hood) react->purify Quench and extract react->dispose Waste generation react_ppe PPE: - Goggles & Face Shield - Chem-resistant gloves - Lab coat react->react_ppe analyze Characterize Compound (Appropriate PPE for instrumentation) purify->analyze purify->dispose Waste generation analyze->dispose Waste generation disp_ppe Follow institutional guidelines dispose->disp_ppe

Caption: Experimental workflow for handling 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[4] For solid spills, carefully sweep up the material, avoiding the generation of dust.

  • Clean the Area: Once the bulk of the material has been collected, decontaminate the area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including absorbents and cleaning supplies, must be collected in a sealed container and disposed of as hazardous chemical waste.[6]

Disposal Plan

All waste containing 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one, whether solid or in solution, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed container, ensuring that incompatible waste streams are not mixed.

  • Contaminated Materials: Any items that have come into contact with the compound, such as gloves, paper towels, and disposable labware, should also be disposed of as hazardous waste.

Consult your institution's environmental health and safety (EHS) office for specific guidance on waste disposal procedures.

Conclusion: A Culture of Safety

The safe handling of any chemical, including 6-hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one, is predicated on a thorough understanding of the potential hazards and a steadfast commitment to established safety protocols. By implementing the guidelines outlined in this document, researchers can significantly mitigate the risks associated with their work and foster a robust culture of safety within the laboratory.

References

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • Empteezy. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

Sources

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